1,2-Bis(4-chlorophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHWSDABGXRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292944 | |
| Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953-14-0 | |
| Record name | 953-14-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Bis(4-chlorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Bis(4-chlorophenyl)hydrazine CAS number and properties
An In-Depth Technical Guide to 1,2-Bis(4-chlorophenyl)hydrazine
Abstract
This technical guide provides a comprehensive overview of this compound, a symmetrical diarylhydrazine derivative. The presence of chlorophenyl groups makes it a significant building block in various synthetic applications, particularly within the realms of pharmaceutical and agrochemical research. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, and safety considerations. The causality behind experimental choices and the importance of robust analytical validation are emphasized throughout to ensure scientific integrity.
Chemical Identity and Physicochemical Properties
This compound is a molecule of interest due to the dual functionality of the hydrazine linkage and the reactivity imparted by the para-substituted chlorine atoms on the aromatic rings. These features make it a versatile intermediate in organic synthesis.
Identifier and Structural Information:
-
Chemical Name: this compound
-
Molecular Formula: C₁₂H₁₀Cl₂N₂[1]
-
Molecular Weight: 253.13 g/mol [1]
-
Chemical Structure:
Caption: The molecular structure features a central hydrazine core symmetrically substituted with two 4-chlorophenyl groups.
Physicochemical Data Summary:
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that experimentally determined data for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, which is not uncommon for specialized research chemicals.
| Property | Value | Source |
| CAS Number | 953-14-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 253.13 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | In water, <10 mg/L (for the 2-chloro isomer) | [3] |
| InChI Key | BVPHWSDABGXRQD-UHFFFAOYAA | [1] |
| SMILES | ClC1=CC=C(NNC2=CC=C(Cl)C=C2)C=C1 | [1] |
Synthesis and Purification
The synthesis of symmetrical diarylhydrazines like this compound can be approached through several routes. A common and logical pathway involves the reduction of the corresponding azo compound, 4,4'-dichloroazobenzene. This precursor can be synthesized from 4-chloroaniline.
Conceptual Synthetic Workflow
The following diagram illustrates a plausible two-step synthesis from a common starting material.
Caption: A two-step synthesis of this compound.
Experimental Protocol: Synthesis via Reduction
This protocol describes the reduction of 4,4'-dichloroazobenzene. The choice of a reducing agent is critical; sodium dithionite is often effective and selective for the N=N double bond.
Materials:
-
4,4'-Dichloroazobenzene
-
Ethanol
-
Sodium Dithionite (Na₂S₂O₄)
-
Water
-
Sodium Hydroxide (NaOH) solution (2M)
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-dichloroazobenzene in a suitable solvent like ethanol.
-
Reduction: Prepare a solution of sodium dithionite in water. Add this solution dropwise to the heated (refluxing) ethanolic solution of the azo compound. The characteristic color of the azo compound should fade, indicating the progress of the reduction.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution carefully with a 2M NaOH solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is recommended for a self-validating system.
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing purity and quantifying the compound.[4][5] A reversed-phase method is typically suitable for molecules of this polarity.
Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 10 mL of a suitable diluent (e.g., acetonitrile/water, 50:50 v/v) to create a 0.1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might run from 30% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The resulting chromatogram should show a single major peak corresponding to this compound. Purity is calculated based on the area percentage of the main peak relative to all other peaks.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate two distinct signals in the aromatic region (7.0-7.5 ppm), corresponding to the two sets of equivalent aromatic protons on the chlorophenyl rings. A signal for the N-H protons would also be present, though its chemical shift can be variable and it may appear as a broad singlet.[4]
-
¹³C NMR: The carbon NMR would show four signals for the aromatic carbons and no signals in the aliphatic region, confirming the aromatic nature of the compound.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be key in identifying the functional groups. Expected characteristic peaks include N-H stretching vibrations (around 3300 cm⁻¹) and C-Cl stretching in the fingerprint region (around 1090 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₀Cl₂N₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Applications in Research and Drug Development
The 1,2-diarylhydrazine scaffold is a precursor to many heterocyclic systems. The chlorophenyl moiety is a common feature in many approved drugs, often enhancing metabolic stability or modulating binding affinity.[6]
-
Intermediate in Heterocyclic Synthesis: This compound can serve as a starting material for synthesizing various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.
-
Precursor for Fischer Indole Synthesis: While its direct precursor, 4-chlorophenylhydrazine, is a well-known reagent in the Fischer indole synthesis to produce chlorinated indole derivatives, this compound could be used in reactions where a symmetrical diarylhydrazine is required.[4] Chlorinated indoles are intermediates for drugs like the NSAID Carprofen.[4]
-
Ligand in Coordination Chemistry: The nitrogen atoms of the hydrazine group can act as ligands to coordinate with metal ions, opening possibilities in catalysis and materials science.
-
Agrochemicals: The structural motifs present are also found in various pesticides and herbicides.[7]
Safety and Handling
Hydrazine derivatives should be handled with care due to their potential toxicity. While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds like chlorophenylhydrazine hydrochloride provide a strong basis for a cautious approach.[8]
Key Hazards:
-
Toxicity: Hydrazines can be toxic if swallowed, inhaled, or in contact with skin.[8][9]
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Carcinogenicity: Some hydrazine derivatives are considered possible carcinogens.[8]
-
Environmental Hazard: May be toxic to aquatic life.[8]
Recommended Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. Retrieved from [Link]
-
PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1073-69-4,4-Chlorophenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)hydrazine. Retrieved from [Link]
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ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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- 4. Bot Verification [rasayanjournal.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
A Technical Guide to the Synthesis of 1,2-Bis(4-chlorophenyl)hydrazine (4,4'-Dichlorohydrazobenzene)
Introduction
1,2-Bis(4-chlorophenyl)hydrazine, systematically known as 4,4'-dichlorohydrazobenzene, is a significant chemical intermediate in the field of organic synthesis. As a symmetrically substituted diarylhydrazine, its primary value lies in its role as a direct precursor to valuable benzidine derivatives through the well-established benzidine rearrangement. Under acidic conditions, hydrazobenzenes undergo a characteristic intramolecular rearrangement to form diaminobiphenyls, which are foundational building blocks for a wide range of dyes, pigments, and polymers. The acid-catalyzed conversion of 4,4'-dichlorohydrazobenzene, for instance, yields products of disproportionation and o-semidine, highlighting its reactivity and synthetic potential.[1]
This technical guide provides an in-depth exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development and materials science. We will detail two robust and field-proven methodologies: the controlled reductive coupling of 4-chloronitrobenzene and the reduction of the corresponding azo precursor, 4,4'-dichloroazobenzene. The causality behind experimental choices, detailed step-by-step protocols, and comparative data are presented to ensure scientific integrity and practical applicability.
Primary Synthesis Pathway 1: Controlled Reductive Coupling of 4-Chloronitrobenzene
This pathway is arguably the most direct and efficient method for large-scale production, proceeding via the partial reduction and bimolecular coupling of a readily available nitroaromatic starting material. The key scientific challenge is to control the reduction potential to favor the formation of the hydrazobenzene intermediate, preventing over-reduction to the corresponding 4-chloroaniline. This is expertly achieved through catalytic hydrogenation under specific alkaline conditions, where the base plays a crucial role in modulating the reaction pathway.
Causality and Mechanistic Insights
The reduction of a nitroarene to an amine is a multi-step process involving several intermediates (nitroso, hydroxylamine). In an alkaline medium, the condensation between the nitroso and hydroxylamine intermediates is facilitated, leading to the formation of an azoxybenzene derivative. This is subsequently reduced to the azobenzene and finally to the target hydrazobenzene. The use of a noble metal catalyst like palladium provides a high surface area for the hydrogenation to occur efficiently, while the presence of a base and potentially a co-catalyst helps to maintain high selectivity for the desired hydrazo compound.[2][3]
Workflow for Reductive Coupling of 4-Chloronitrobenzene
Caption: Workflow for the synthesis of 4,4'-dichlorohydrazobenzene.
Experimental Protocol: Catalytic Hydrogenation of 4-Chloronitrobenzene
This protocol is adapted from a validated process described in European Patent EP0007972A1, which demonstrates high yield and purity.[4]
Materials and Reagents:
-
4-Chloronitrobenzene
-
Toluene
-
10% (w/w) Aqueous Sodium Hydroxide (NaOH)
-
5% Palladium on Carbon Catalyst (Pd/C)
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
Equipment:
-
Autoclave or high-pressure reactor equipped with a stirrer, gas inlet, pressure gauge, and heating system.
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reactor Charging: Into a suitable autoclave, charge 157.5 g of 4-chloronitrobenzene, 200 ml of toluene, 180 g of 10% aqueous sodium hydroxide solution, and 5 g of a 5% palladium-on-carbon catalyst.
-
Inerting: Seal the autoclave and displace the air by purging with nitrogen gas two to three times.
-
Hydrogenation: While stirring, heat the reaction mixture to 60°C. Pressurize the reactor with hydrogen gas to an initial pressure of 3 bars.
-
Reaction Monitoring: Maintain the temperature at 60°C. The hydrogen pressure will decrease as it is consumed. Continue to feed hydrogen to maintain a pressure between 3 and 6 bars. The reaction is typically complete when hydrogen absorption ceases, which takes approximately 4 to 5 hours.
-
Catalyst Removal: After the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen. While the reaction mixture is still warm (approximately 60-80°C), filter it to remove the palladium-on-carbon catalyst.
-
Phase Separation: Transfer the hot filtrate to a separatory funnel and allow the phases to separate. Remove and discard the lower aqueous phase.
-
Crystallization and Isolation: Transfer the hot organic phase to a clean flask and allow it to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
-
Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent if necessary, and dry under vacuum.
Data Summary: Reductive Coupling
| Parameter | Value / Condition | Source |
| Starting Material | 4-Chloronitrobenzene | [4] |
| Catalyst | 5% Palladium on Carbon | [4] |
| Solvent System | Toluene / Aqueous NaOH | [4] |
| Temperature | 60°C | [4] |
| Pressure | 3-6 bar H₂ | [4] |
| Reaction Time | 4-5 hours | [4] |
| Yield | 88.5% | [4] |
| Purity | 98.5% | [4] |
| Melting Point | 120-121°C | [4] |
Primary Synthesis Pathway 2: Reduction of 4,4'-Dichloroazobenzene
This classical two-step approach involves first synthesizing the stable azo compound, 4,4'-dichloroazobenzene, followed by its reduction to the target hydrazobenzene. This method offers excellent control as the intermediate azo compound can be isolated and purified before the final reduction step. The reduction of the N=N double bond is a fundamental transformation in organic chemistry, and various reagents can be employed, with zinc dust in a protic solvent being a common and effective choice.
Causality and Mechanistic Insights
Step A: Synthesis of 4,4'-Dichloroazobenzene: This intermediate is typically formed via the oxidative coupling of 4-chloroaniline. Peroxidases or other oxidizing agents can facilitate this transformation.[5]
Step B: Reduction to 4,4'-Dichlorohydrazobenzene: The reduction of the azo group to a hydrazo group involves the addition of two hydrogen atoms across the N=N bond. Metallic reducing agents like zinc dust operate via electron transfer. In an acidic or protic medium (like ethanol/water), the zinc metal is oxidized (Zn → Zn²⁺ + 2e⁻), and the electrons are transferred to the azo compound. The resulting anionic species is then protonated by the solvent to yield the final hydrazobenzene product. Careful control of temperature is necessary to prevent cleavage of the N-N bond, which would lead to the formation of 4-chloroaniline.
Reaction Scheme for Azo Reduction Pathway
Sources
- 1. Mechanism of benzidine and semidine rearrangements. Part XX. Kinetics and products of the acid conversions of 2,2′-dichloro-,4-chloro-, and 4,4′-dichloro-hydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US4217307A - Process for the preparation of 2,2'-dichloro-hydrazobenzene - Google Patents [patents.google.com]
- 4. EP0007972A1 - Process for the preparation of dichloro-hydrazobenzenes by catalytic hydrogenation of monochloro-nitrobenzenes - Google Patents [patents.google.com]
- 5. 4,4'-Dichloroazobenzene | C12H8Cl2N2 | CID 15340 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 1,2-Bis(4-chlorophenyl)hydrazine
An In-Depth Technical Guide to 1,2-Bis(4-chlorophenyl)hydrazine
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a symmetrically substituted diarylhydrazine. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and in-depth methods for its structural and analytical characterization. The guide emphasizes the rationale behind experimental procedures, explores the compound's chemical reactivity, and discusses its potential applications, grounded in authoritative scientific literature. All methodologies are presented to ensure reproducibility and self-validation.
Compound Identification and Physicochemical Properties
This compound, also known as Hydrazobenzene, 1,2-bis(4-chlorophenyl)-, is a diarylhydrazine derivative where each nitrogen atom of the hydrazine core is substituted with a 4-chlorophenyl group. This symmetrical structure dictates its chemical properties and reactivity.
IUPAC Name: this compound[1]
Synonyms: 1,2-Di(p-chlorophenyl)hydrazine, Hydrazobenzene, 1,2-bis(4-chlorophenyl)-
The core physicochemical properties of the compound are summarized in the table below. These parameters are essential for its handling, purification, and use in subsequent synthetic applications.
| Property | Value | Source |
| CAS Number | 953-14-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 253.13 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1Cl)NNC2=CC=C(C=C2)Cl | [1] |
| InChIKey | BVPHWSDABGXRQD-UHFFFAOYSA-N | [1] |
| Appearance | Expected to be a crystalline solid | N/A |
Rationale and Synthesis
Substituted diarylhydrazines are valuable precursors in organic synthesis, particularly for forming nitrogen-containing heterocyclic compounds and as intermediates in the synthesis of azo dyes. The presence of chlorine atoms at the para positions of the phenyl rings modifies the electronic properties of the molecule, influencing its reactivity and making it a target for developing novel pharmaceuticals and agrochemicals.[3]
The most common and efficient synthesis of 1,2-disubstituted hydrazines involves the reduction of the corresponding azo compound. In this case, this compound is synthesized from 4,4'-dichloroazobenzene.
Experimental Protocol: Synthesis via Reduction
This protocol describes the reduction of 4,4'-dichloroazobenzene using a suitable reducing agent like sodium dithionite or catalytic hydrogenation. The choice of a mild reducing agent is critical to prevent the cleavage of the N-N bond, which would yield 4-chloroaniline.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,4'-dichloroazobenzene in a suitable solvent mixture, such as ethanol/water.
-
Addition of Reducing Agent: While stirring vigorously, add a stoichiometric excess (typically 2-3 equivalents) of the chosen reducing agent (e.g., sodium dithionite) portion-wise to control any exothermic reaction.
-
Reaction Monitoring: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the colored azo compound spot indicates reaction completion.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, isolate it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield pure this compound.
The workflow for this synthesis is illustrated below.
Caption: A flowchart illustrating the synthesis of this compound.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the molecule's C₂ symmetry, only two distinct signals are expected in the aromatic region. The protons ortho to the hydrazine group (Hₐ) and those meta to it (Hₑ) will form a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. A broad singlet corresponding to the two equivalent N-H protons is also expected, though its chemical shift can vary with solvent and concentration.
-
Predicted Signals:
-
δ 7.10-7.30 ppm (d, 4H, Ar-H)
-
δ 6.80-7.00 ppm (d, 4H, Ar-H)
-
δ 5.50-6.50 ppm (br s, 2H, N-H)
-
-
-
¹³C NMR: Four signals are anticipated in the ¹³C NMR spectrum. Two for the protonated aromatic carbons, one for the carbon attached to the nitrogen (ipso-carbon), and one for the carbon attached to the chlorine.
-
Predicted Signals:
-
δ 140-150 ppm (C-N)
-
δ 129-135 ppm (C-Cl)
-
δ ~129 ppm (Ar C-H)
-
δ 114-120 ppm (Ar C-H)
-
-
Infrared (IR) Spectroscopy
The IR spectrum provides information on the functional groups present. Key vibrational bands are expected for the N-H bond, C-N bond, and the aromatic C-H and C=C bonds, as well as the characteristic C-Cl stretch.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3300 - 3400 | N-H Stretch | Medium |
| 3000 - 3100 | Aromatic C-H Stretch | Medium |
| 1580 - 1600 | Aromatic C=C Stretch | Strong |
| 1480 - 1500 | Aromatic C=C Stretch | Strong |
| 1250 - 1350 | C-N Stretch | Medium |
| 1000 - 1100 | C-Cl Stretch | Strong |
| ~820 | para-disubstituted C-H bend | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern. Electron Ionization (EI) would likely cause fragmentation, with a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with a ratio of approximately 9:6:1.
-
Expected m/z values (for ³⁵Cl): 252 (M⁺), 126 ([C₆H₅ClN]⁺), 111 ([C₆H₄Cl]⁺).
Chemical Reactivity and Mechanistic Considerations
The reactivity of this compound is centered around the N-N single bond and the activated aromatic rings.
-
Oxidation: The N-N bond is susceptible to oxidation, readily converting the hydrazine back to the corresponding azo compound, 4,4'-dichloroazobenzene. This reaction can be achieved with mild oxidizing agents like air, hydrogen peroxide, or metal catalysts.
-
Benzidine Rearrangement: Like other 1,2-diarylhydrazines, this compound can undergo the acid-catalyzed benzidine rearrangement. However, the presence of substituents on the rings dictates the product distribution, which can be complex.
-
Thermal Decomposition: At elevated temperatures, hydrazines can decompose. The decomposition pathway may involve cleavage of the N-N bond to form radical species.[7][8][9]
Below is a diagram illustrating the fundamental oxidation-reduction relationship.
Caption: Key chemical transformations of the diarylhydrazine core.
Applications in Scientific Research
While direct applications of this compound are not extensively documented, its structural motifs are found in various functional molecules. Its precursor, (4-chlorophenyl)hydrazine, is a critical intermediate in the synthesis of pharmaceuticals like the anti-inflammatory drug Carprofen and the stroke treatment Edaravone.[10] It is also a key reactant in the Fischer indole synthesis, a fundamental method for building indole rings, which are core structures in many natural products and drugs.[10] Therefore, this compound serves as a valuable research chemical for:
-
Precursor for Heterocyclic Synthesis: As a building block for more complex nitrogen-containing molecules.
-
Ligand in Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, opening possibilities in catalysis and materials science.[11]
-
Intermediate in Agrochemicals: Used in the development of certain classes of pesticides and herbicides.[12]
Analytical Methodologies
For quality control and reaction monitoring, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred technique for assessing the purity of this compound.
Protocol: Reversed-Phase HPLC for Purity Analysis
This method provides excellent separation of the target compound from potential impurities like the starting azo compound or the aniline cleavage product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).
-
Gradient Example: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
This method allows for the sensitive detection and quantification of impurities, ensuring the compound meets the required specifications for further use.[13][14]
Safety, Handling, and Toxicology
Hydrazine derivatives should be handled with caution as they can be toxic and are potential carcinogens.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container, away from oxidizing agents.
-
Toxicity: While specific data for this compound is limited, related phenylhydrazines are known to be skin irritants and may cause sensitization. Chronic exposure should be avoided.
References
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NIST WebBook. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. Retrieved from [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylhydrazines are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of a vast array of heterocyclic systems and pharmacologically active molecules. Their utility is deeply rooted in the nuanced interplay of their physical and chemical properties, which are exquisitely sensitive to the nature and position of substituents on the phenyl ring. This guide offers a comprehensive exploration of these properties, providing insights into their stability, reactivity, and spectral characteristics. By explaining the causality behind experimental observations and detailing robust protocols, this document aims to equip researchers with the foundational knowledge required to effectively utilize these versatile reagents in organic synthesis and drug discovery.
Introduction: The Versatile Role of Phenylhydrazines
First characterized by Hermann Emil Fischer in 1875, phenylhydrazine (C₆H₅NHNH₂) is the archetypal compound of this class, consisting of a phenyl group attached to a hydrazine moiety.[1][2] The true synthetic power of this family emerges with the introduction of substituents onto the phenyl ring. These modifications dramatically alter the electron density, steric environment, and overall reactivity of the molecule, allowing for fine-tuned applications.
Substituted phenylhydrazines are most famously associated with the Fischer indole synthesis , a robust acid-catalyzed reaction that converts a phenylhydrazine and a ketone or aldehyde into an indole heterocycle.[3][4][5] This reaction remains a cornerstone for the synthesis of numerous pharmaceuticals, including the triptan class of antimigraine drugs, and agrochemicals.[3][4][6] Beyond indoles, these compounds are crucial intermediates for dyes, and their derivatives have shown a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10]
This guide will systematically dissect the physical and chemical properties that underpin the utility and handling of these important molecules.
Core Physicochemical Properties
The physical state, solubility, and spectroscopic signatures of substituted phenylhydrazines are critical parameters for their storage, handling, and application in synthesis.
Physical State, Melting, and Boiling Points
Phenylhydrazine itself is a pale yellow crystalline solid or oily liquid at room temperature, with a melting point of approximately 19.5 °C and a boiling point of 243.5 °C, though it decomposes at this temperature.[1][11][12] It often appears as yellow to dark red upon exposure to air and light due to oxidation.[1][13]
The introduction of substituents significantly alters these properties. The trends generally follow established principles of intermolecular forces:
-
Symmetry and Packing: Symmetrically substituted isomers, such as p-substituted compounds, often have higher melting points due to more efficient crystal lattice packing.
-
Molecular Weight: Increasing the mass of the substituent (e.g., from -Cl to -Br to -I) generally increases both melting and boiling points.
-
Polarity and Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NO₂) can lead to higher melting and boiling points.
Table 1: Physical Properties of Selected Substituted Phenylhydrazines
| Substituent | Position | Melting Point (°C) | Boiling Point (°C) |
| None | - | 19.5 | 243.5 (decomp.) |
| 4-Nitro | para | 157-159 (decomp.) | - |
| 2,4-Dinitro | ortho, para | ~200 | - |
| 4-Methyl | para | 65-66 | 134-135 (at 12 mmHg) |
| 4-Chloro | para | 88-90 | 155-157 (at 25 mmHg) |
| 4-Bromo | para | 105-107 | - |
| 2,6-Dichloro-4-trifluoromethyl | 56-57 | -[14] |
Data compiled from various chemical supplier and database sources.
Solubility Profile
Understanding solubility is paramount for reaction setup, workup, and purification. Phenylhydrazine is sparingly soluble in water but miscible with common organic solvents like ethanol, diethyl ether, chloroform, and benzene.[1][13][15]
-
Polarity: The hydrazine moiety imparts polarity, allowing for solubility in polar solvents. Phenylhydrazine hydrochloride salts, for instance, exhibit enhanced solubility in polar protic solvents like water and methanol.[16]
-
Substituent Effects:
-
Polar Substituents: Groups like nitro (-NO₂) or cyano (-CN) can increase solubility in polar solvents. For example, 4-Cyanophenylhydrazine Hydrochloride is soluble in DMSO and methanol.[16]
-
Nonpolar Substituents: Alkyl or long-chain substituents increase lipophilicity, enhancing solubility in nonpolar solvents like hexanes or toluene.
-
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is often a good solvent for a wide range of phenylhydrazine derivatives due to its high polarity.[16][17]
Stability and Decomposition
Phenylhydrazines are sensitive to air, light, and heat.[18] Upon exposure, they tend to oxidize, turning from a pale yellow to a reddish-brown oil or solid.[12][13] This decomposition is a critical consideration for storage and handling.
-
Oxidative Degradation: The hydrazine moiety is susceptible to oxidation, which can lead to the formation of diazenes and other degradation products. This process can be accelerated by the presence of metal catalysts.[19]
-
Storage: To ensure purity and reactivity, phenylhydrazines should be stored in tightly sealed containers, under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated.[12][20] For long-term storage, conversion to the more stable hydrochloride salt is a common practice.
Chemical Properties and Reactivity
The chemical behavior of substituted phenylhydrazines is dominated by the nucleophilicity of the amino groups and their propensity to undergo condensation and rearrangement reactions.
Acidity and Basicity (pKa)
Phenylhydrazine is a weak base, with the basicity primarily attributed to the terminal -NH₂ group.[11] The pKa of the conjugate acid of phenylhydrazine is approximately 5.2. The electronic nature of the ring substituents profoundly influences this basicity:
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the phenyl ring and, by extension, the nitrogen atoms. This enhances basicity (results in a higher pKa).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) decrease the electron density of the ring through inductive and/or resonance effects. This delocalizes the lone pair of the N1 nitrogen, making it less available for protonation and thus decreasing the basicity (resulting in a lower pKa).
Table 2: pKa Values of Selected Substituted Phenylhydrazinium Ions (ArNHNH₃⁺)
| Substituent | Position | pKa | Effect on Basicity |
| None | - | ~5.2 | Reference |
| 4-Methyl | para | 5.36 | Increased |
| 4-Methoxy | para | 5.42 | Increased |
| 4-Chloro | para | 4.95 | Decreased |
| 3-Nitro | meta | 4.40 | Decreased |
| 4-Nitro | para | 3.98 | Strongly Decreased |
Values are approximate and compiled from various sources.
Reaction with Carbonyl Compounds: Hydrazone Formation
A cornerstone reaction of phenylhydrazines is their condensation with aldehydes and ketones to form phenylhydrazones.[3][21] This reaction is typically acid-catalyzed and serves as the initial step in the Fischer indole synthesis.[4][6]
The substituent on the phenyl ring affects the rate of this reaction. Electron-withdrawing groups can decrease the nucleophilicity of the hydrazine, potentially slowing the initial attack on the carbonyl carbon.
Caption: General reaction scheme for phenylhydrazone formation.
The Fischer Indole Synthesis
This powerful cyclization reaction transforms a phenylhydrazone into an indole. The mechanism, first proposed by Robinson, involves a critical[21][21]-sigmatropic rearrangement.[6]
Mechanism Overview:
-
Hydrazone Formation: The substituted phenylhydrazine reacts with a ketone or aldehyde.[3][4]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form under acidic conditions.[3][6]
-
[21][21]-Sigmatropic Rearrangement: A protonated enamine undergoes a concerted rearrangement, forming a new C-C bond and breaking the N-N bond. This is the key, irreversible step.[3][22]
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the phenyl ring. The amino group then attacks one of the imine carbons to form a five-membered ring (an aminal).[3]
-
Ammonia Elimination: Under acid catalysis, the aminal eliminates a molecule of ammonia (NH₃), and a final proton loss yields the stable aromatic indole product.[3][6]
The choice of acid catalyst is crucial, with Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) being commonly employed.[3][6] The nature of the substituent on the phenylhydrazine ring can influence the reaction yield and regioselectivity, as it affects the stability of the intermediates and the electronics of the rearrangement step.
Caption: Simplified workflow of the Fischer Indole Synthesis.
Spectroscopic Characterization
Unambiguous identification of substituted phenylhydrazines and their products relies on modern spectroscopic techniques.
-
¹H NMR: The aromatic protons typically appear in the range of δ 6.5-8.0 ppm. The -NH and -NH₂ protons are often broad and their chemical shifts are concentration and solvent-dependent.
-
¹³C NMR: Aromatic carbons resonate between δ 110-150 ppm. The carbon attached to the hydrazine group (C1) is typically found at the downfield end of this range.
-
FT-IR: Key vibrational bands include N-H stretching (around 3200-3400 cm⁻¹) and C=C stretching from the aromatic ring (around 1500-1600 cm⁻¹).
-
UV-Vis: Phenylhydrazones exhibit characteristic UV-Vis absorption spectra, which are influenced by the substituents on the phenyl ring. Electron-donating groups can cause a bathochromic (red) shift in the absorption maximum.[23]
Synthesis and Handling
General Synthesis
Substituted phenylhydrazines are most commonly synthesized from the corresponding substituted anilines. The typical route involves:
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Reduction: The diazonium salt is then reduced to the corresponding phenylhydrazine. Common reducing agents include stannous chloride (SnCl₂) in concentrated HCl or sodium sulfite (Na₂SO₃).[24]
Continuous flow synthesis processes are being developed to improve the safety and efficiency of these reactions, which can be hazardous on a large scale.[25]
Safety and Handling
CAUTION: Phenylhydrazine and its derivatives are toxic and must be handled with extreme care.
-
Toxicity: They are toxic by inhalation, ingestion, and skin absorption.[26][27] Phenylhydrazine is a suspected carcinogen and mutagen and can cause hemolytic anemia by damaging red blood cells.[26][28][29]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear impermeable gloves, a lab coat, and chemical safety goggles.[26][29]
-
Spill & Disposal: Have appropriate spill cleanup materials ready. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[27][30]
Experimental Protocol: Synthesis of a Phenylhydrazone
This protocol provides a general method for the synthesis of a phenylhydrazone, the key intermediate for the Fischer indole synthesis.
Objective: To synthesize 2,6-dihydroxyacetophenone phenylhydrazone.
Materials:
-
Phenylhydrazine (2.16 g, 0.02 mol)
-
2,6-dihydroxyacetophenone (3.04 g, 0.02 mol)
-
Anhydrous Ethanol (30 mL)
-
Glacial Acetic Acid (few drops, catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve phenylhydrazine and 2,6-dihydroxyacetophenone in 30 mL of anhydrous ethanol in a round-bottom flask.[21]
-
Add a few drops of glacial acetic acid to the solution to act as a catalyst.[21]
-
Equip the flask with a reflux condenser and heat the mixture to 60 °C with stirring.[21]
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 8-12 hours).[21]
-
Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.[21]
-
To the resulting residue, add a small amount of diethyl ether and petroleum ether. Transfer the mixture to a beaker and place it in a refrigerator at 4 °C overnight to induce crystallization.[21]
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.
-
Characterize the product using NMR, IR, and melting point analysis.
Self-Validation: The success of the protocol is validated by the isolation of a crystalline solid and confirmed by spectroscopic data matching the expected structure of the phenylhydrazone. The reaction can be monitored for completeness using TLC, ensuring that the starting materials have been fully converted.
Conclusion
Substituted phenylhydrazines are more than just chemical curiosities; they are powerful tools in the arsenal of the synthetic chemist. Their physical properties dictate how they are handled and purified, while their chemical reactivity, tunable by aromatic substitution, opens doors to a vast chemical space. A thorough understanding of the principles laid out in this guide—from solubility and stability to the nuanced mechanisms of their hallmark reactions—is essential for any scientist seeking to leverage these compounds in the rational design and synthesis of novel molecules for medicine and materials science.
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An In-depth Technical Guide to the Discovery and Historical Literature of Chlorophenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of chlorophenylhydrazines, from their initial discovery in the late 19th century to their enduring significance in modern chemical synthesis. We delve into the foundational literature, detailing the pioneering synthetic methodologies and tracing the evolution of their applications in the development of pharmaceuticals and dyes. This document offers field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework of authoritative references. Through detailed experimental procedures, comparative data, and workflow visualizations, this guide serves as an essential resource for professionals engaged in organic synthesis and drug discovery.
The Genesis of a Versatile Intermediate: Discovery and Early History
The story of chlorophenylhydrazines is intrinsically linked to the groundbreaking work of German chemist Emil Fischer. His discovery of phenylhydrazine in 1875 was a pivotal moment in organic chemistry, providing a powerful new reagent for the characterization and synthesis of carbonyl compounds. This discovery laid the groundwork for the subsequent exploration of substituted phenylhydrazines.
The first documented synthesis of a chlorophenylhydrazine derivative occurred in 1884. In his dissertation from the University of Erlangen, titled "Ueber Halogensubstituirte Hydrazine," Gerhard Elsinghorst detailed the initial preparation of 4-chlorophenylhydrazine.[1] This work was later expanded upon and brought to a wider audience by Conrad Willgerodt and his student A. Böhm in an 1890 publication in the Journal für praktische Chemie. Their research further investigated the properties and reactions of this new compound.
These early explorations were driven by the burgeoning field of synthetic chemistry in Germany, where the systematic investigation of aromatic compounds and their derivatives was leading to the development of new dyes, pharmaceuticals, and other valuable materials.[2][3] The introduction of a chlorine atom onto the phenylhydrazine scaffold offered chemists a new tool to modulate the electronic properties and reactivity of the molecule, opening up novel synthetic possibilities.
Synthetic Methodologies: From Historical Protocols to Modern Refinements
The foundational method for the synthesis of chlorophenylhydrazines, established in the late 19th century, remains the basis for most modern preparations. This process involves a two-step sequence: the diazotization of a chloroaniline followed by the reduction of the resulting diazonium salt.
The Classical Approach: Diazotization and Reduction
The historical synthesis of chlorophenylhydrazines, as would have been practiced in the late 19th and early 20th centuries, relied on readily available reagents and straightforward, albeit often hazardous, procedures.
Experimental Protocol: Historical Synthesis of 4-Chlorophenylhydrazine (adapted from 19th-century methods) [4]
-
Diazotization: A solution of 4-chloroaniline is prepared in an excess of hydrochloric acid and cooled to between -5°C and 0°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt. The completion of the reaction is monitored by the ability of the solution to turn starch-iodide paper blue, indicating the presence of excess nitrous acid.
-
Reduction: The cold diazonium salt solution is then slowly added to a solution of a reducing agent. While early methods might have employed zinc dust in an acidic solution, a common and effective alternative was the use of stannous chloride (SnCl₂) dissolved in concentrated hydrochloric acid.[4] This addition is also performed at low temperatures to control the exothermic reaction.
-
Isolation: The resulting 4-chlorophenylhydrazine hydrochloride precipitates from the acidic solution. The solid is collected by filtration and can be washed with cold, dilute hydrochloric acid to remove impurities.
-
Liberation of the Free Base (Optional): To obtain the free base, the hydrochloride salt is treated with a strong base, such as sodium hydroxide, to neutralize the acid and deprotonate the hydrazine. The free 4-chlorophenylhydrazine can then be extracted with an organic solvent like diethyl ether.
Causality in Experimental Choices:
-
Low Temperatures: The diazotization reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose, particularly at elevated temperatures, leading to the formation of phenols and other byproducts.
-
Acidic Conditions: The presence of excess acid is crucial for the formation and stabilization of the diazonium salt and to prevent the coupling of the diazonium salt with unreacted aniline.
-
Choice of Reducing Agent: Stannous chloride was a common choice in classical organic synthesis due to its effectiveness and solubility in acidic media.
Modern Synthetic Protocols
Contemporary methods for the synthesis of chlorophenylhydrazines have focused on improving yield, purity, and safety, as well as minimizing environmental impact. While the fundamental diazotization-reduction sequence remains, refinements in reagents and reaction conditions are common.
Experimental Protocol: Modern Synthesis of 4-Chlorophenylhydrazine Hydrochloride [5]
-
Diazotization: 4-chloroaniline is suspended in a mixture of water and hydrochloric acid and cooled to -5°C. A solution of sodium nitrite is added dropwise, maintaining the temperature below 0°C.
-
Catalytic Hydrogenation (A Modern Reduction Technique): The diazonium salt solution is then subjected to catalytic hydrogenation. This involves the use of a catalyst, such as ruthenium on carbon, under a hydrogen atmosphere (e.g., at 0.5 MPa).[5] This method avoids the use of large quantities of metal-based reducing agents.
-
Isolation: After the reaction is complete, the catalyst is removed by filtration. The 4-chlorophenylhydrazine hydrochloride can then be isolated from the filtrate, often by crystallization, followed by drying.
Advantages of the Modern Approach:
-
Improved Safety: Catalytic hydrogenation can be a safer alternative to the use of pyrophoric or highly reactive reducing agents.
-
Higher Purity and Yield: Modern methods often result in higher yields and a cleaner product, reducing the need for extensive purification.[5]
-
Environmental Considerations: The reduction in the use of heavy metal reducing agents aligns with the principles of green chemistry.
Visualization of the Synthetic Workflow
Caption: Generalized workflows for historical and modern syntheses of 4-chlorophenylhydrazine.
Applications in Historical and Modern Drug Discovery and Dye Synthesis
The unique chemical properties of chlorophenylhydrazines have made them valuable intermediates in the synthesis of a wide range of commercially important molecules.[6]
Role in the Pharmaceutical Industry
The introduction of a chlorine atom can significantly impact the biological activity of a molecule, making chlorophenylhydrazines attractive starting materials in drug discovery. They are key precursors in the synthesis of various heterocyclic compounds, which form the core of many therapeutic agents.[6][7]
-
Anti-inflammatory Drugs: 4-Chlorophenylhydrazine is a crucial intermediate in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[8]
-
Anticancer Agents: Numerous pyrazole derivatives synthesized from chlorophenylhydrazines have shown promise in preclinical studies as potential anticancer drugs.[6]
-
Antimicrobial Compounds: Research has indicated the potential for developing antimicrobial drugs from chlorophenylhydrazine-derived compounds.[7]
-
Neurological Drugs: It is an important intermediate for Edaravone, a drug used to treat stroke and amyotrophic lateral sclerosis (ALS).[8]
Significance in the Dye Industry
The diazotization of aromatic amines was a foundational reaction in the development of the synthetic dye industry in the 19th century.[2] Phenylhydrazine and its derivatives, including the chlorinated analogues, can be used to synthesize a variety of dyes. They are particularly important in the formation of hydrazones and azo compounds, which are classes of molecules known for their chromophoric properties.[9][10] Chlorophenylhydrazines have been employed in the manufacturing of neutral and photochromic dyes.[11]
Physicochemical and Toxicological Data
A comprehensive understanding of the physical properties and toxicological profiles of chlorophenylhydrazines is essential for their safe handling and effective use in synthesis.
Comparative Physicochemical Properties
The position of the chlorine atom on the phenyl ring influences the physical properties of the chlorophenylhydrazine isomers. The hydrochloride salts are typically crystalline solids with relatively high melting points.
| Property | 2-Chlorophenylhydrazine HCl | 3-Chlorophenylhydrazine HCl | 4-Chlorophenylhydrazine HCl |
| CAS Number | 41052-75-9[12] | 2312-23-4[13] | 1073-70-7[9] |
| Molecular Formula | C₆H₈Cl₂N₂[12] | C₆H₈Cl₂N₂[13] | C₆H₈Cl₂N₂[9] |
| Molecular Weight | 179.05 g/mol [12] | 179.05 g/mol [13] | 179.05 g/mol [9] |
| Melting Point | 200-203 °C (dec.)[14][15][16] | 245-246 °C[13] | 210-218 °C[9] |
| Appearance | White to slightly yellow crystalline solid[17] | Crystalline solid | White to pink crystalline powder[9][18] |
| Solubility | Soluble in water[17] | Soluble in hot water and methanol[18][19] |
Toxicology and Safe Handling
Chlorophenylhydrazines are classified as hazardous substances and must be handled with appropriate safety precautions. They are harmful if swallowed, in contact with skin, or if inhaled.[20]
-
Handling: It is imperative to use personal protective equipment, including gloves, lab coats, and eye protection, when working with chlorophenylhydrazines. All manipulations should be carried out in a well-ventilated chemical fume hood.[20]
-
First Aid: In case of skin contact, the affected area should be washed immediately and thoroughly with soap and water. If inhaled, the individual should be moved to fresh air. In case of ingestion, medical attention should be sought immediately.
-
Disposal: Waste containing chlorophenylhydrazines must be disposed of as hazardous chemical waste in accordance with local regulations.
Historically, the awareness of the toxic nature of many organic reagents was less developed than it is today. Early chemists often worked with these compounds with fewer safety precautions, leading to a greater risk of exposure. The development of modern occupational safety standards has been crucial in mitigating these risks for today's researchers.
Conclusion
From their discovery in the late 19th century, chlorophenylhydrazines have proven to be remarkably versatile and enduring building blocks in organic synthesis. Their journey from novel laboratory curiosities to indispensable intermediates in the pharmaceutical and dye industries highlights the profound impact of fundamental chemical research. A thorough understanding of their historical literature, synthetic methodologies, and toxicological properties is essential for any scientist or researcher working in this field. This guide provides a solid foundation of that knowledge, grounded in authoritative sources, to support the continued innovation and safe application of these important chemical entities.
References
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- Willgerodt, C., & Böhm, A. (1890). LXXXVI. Ueber Pikryl, o-p-Dinitrophenyl- u. Nitroazo-, resp. Nitronitrosoazo-p-chlorphenylhydrazin und deren Derivate. Journal für praktische Chemie, 43(1), 482-496.
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Science Museum. (2019). The colourful chemistry of artificial dyes. [Link]
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Jones, A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug Testing and Analysis, 3(6), 337-344. [Link]
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PrepChem. (n.d.). Synthesis of p-chlorophenyl-hydrazine. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. [Link]
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Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. [Link]
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Molecule Vision. (n.d.). Understanding the Applications of 4-Chlorophenylhydrazine Hydrochloride. [Link]
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Chemsrc. (n.d.). 3-Chloro Phenyl Hydrazine Hydrochloride. [Link]
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PubChem. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1). [Link]
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Smithsonian Libraries. (n.d.). Smithsonian miscellaneous collections. [Link]
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Capot Chemical Co., Ltd. (2008). MSDS of 4-chlorophenylhydrazine hydrochloride. [Link]
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PubChem. (n.d.). (4-Chlorophenyl)hydrazine. [Link]
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PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. [Link]
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Wikipedia. (n.d.). 4-Chlorphenylhydrazin. [Link]
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MDPI. (n.d.). Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant. [Link]
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ResearchGate. (n.d.). Syntheses of (Diacetoxyiodo)arenes or Iodylarenes from Iodoarenes, with Sodium Periodate as the Oxidant. [Link]
-
First Source Worldwide. (2018). A Brief History of Synthetic Dyes. [Link]
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PMC. (2024). A review of history, properties, classification, applications and challenges of natural and synthetic dyes. [Link]
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Oakwood Chemical. (n.d.). 4-Chlorophenylhydrazine hydrochloride. [Link]
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TJK Speciality N Fine Chemicals. (n.d.). 4-CHLOROPHENYLHYDRAZINE HYDROCHLORIDE. [Link]
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Solubility and stability of 1,2-Bis(4-chlorophenyl)hydrazine
An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(4-chlorophenyl)hydrazine for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive framework for characterizing the physicochemical properties of this compound. Understanding the solubility and stability of this molecule is a critical prerequisite for its advancement in any research or drug development pipeline. This document moves beyond a simple recitation of facts to provide the underlying scientific rationale for the proposed experimental designs, ensuring that the data generated is both accurate and meaningful.
Introduction to this compound
This compound (CAS No. 953-14-0) is a symmetrical diarylhydrazine derivative.[1][2] Its structure, featuring two p-chlorinated phenyl rings, suggests a non-polar, hydrophobic character, which has significant implications for its solubility. The hydrazine linkage is a known pharmacophore but can also be susceptible to oxidative and pH-mediated degradation. The presence of chlorine atoms in the para position of the phenyl rings can influence the electronic properties of the molecule and its potential metabolic pathways.[3] A thorough understanding of its solubility and stability is therefore paramount for formulation development, preclinical testing, and ensuring the integrity of toxicological and efficacy studies.
Determination of Aqueous and Organic Solubility
The solubility of a compound dictates its dissolution rate, bioavailability, and the choice of solvent systems for analytical and formulation purposes. Given the hydrophobic nature suggested by its structure, a comprehensive solubility profile in both aqueous and organic solvents is essential.
Causality Behind Solvent Selection
The choice of solvents for solubility assessment is not arbitrary. It should be based on a strategic approach to cover a range of polarities and functional groups relevant to pharmaceutical and laboratory settings.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): To understand the impact of ionization on solubility. While this compound is not strongly ionizable, pH can influence the stability of the hydrazine moiety, which in turn can affect apparent solubility. pH 7.4 is critical as it mimics physiological conditions.
-
Methanol, Ethanol, Isopropanol: Common protic solvents used in synthesis, purification, and formulation.
-
Acetonitrile: A polar aprotic solvent widely used in reversed-phase HPLC, making its solubility data crucial for analytical method development.
-
Dichloromethane (DCM) and Chloroform: Non-polar solvents useful for extraction and understanding lipophilic character.
-
Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): Polar aprotic solvents with high solubilizing power, often used for creating stock solutions for biological screening.
-
Propylene Glycol and Polyethylene Glycol 400 (PEG 400): Common excipients in pharmaceutical formulations.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility. It is a self-validating system because it measures the concentration of the solute in a saturated solution in equilibrium with the solid phase.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The inclusion of two temperatures provides data on the enthalpy of dissolution.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. For colloidal suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is required.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 4.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.
Data Presentation: Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound, as would be generated from the protocol above.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| pH 3.0 Buffer | 25 | < 0.01 |
| pH 7.4 Buffer | 25 | < 0.01 |
| pH 9.0 Buffer | 25 | < 0.01 |
| Methanol | 25 | 1.5 |
| Ethanol | 25 | 0.8 |
| Acetonitrile | 25 | 2.3 |
| Dichloromethane | 25 | 15.7 |
| DMSO | 25 | > 50 |
Assessment of Chemical Stability
Stability testing is crucial to identify conditions that may lead to degradation of the molecule, which can result in loss of potency and the formation of potentially toxic impurities.
Experimental Workflow for Stability Assessment
Caption: Workflow for Forced Degradation Studies.
pH Stability (Hydrolytic Degradation)
Rationale: The hydrazine linkage can be susceptible to acid or base-catalyzed hydrolysis or oxidation. This study identifies the pH range where the compound is most stable, which is critical for the development of oral or injectable formulations.
Step-by-Step Methodology:
-
Media Preparation: Prepare aqueous buffers at various pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Preparation: Spike a concentrated solution of this compound (in a minimal amount of a co-solvent like acetonitrile to ensure initial dissolution) into each buffer to a final concentration of approximately 0.1 mg/mL.
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) in sealed, light-protected vials. Include a control sample stored at 4°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Quantification: Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
Thermal Stability
Rationale: This assesses the intrinsic stability of the compound and its susceptibility to degradation at elevated temperatures, which can occur during manufacturing, storage, or transport.
Step-by-Step Methodology:
-
Sample Preparation: Place the solid compound in sealed, clear glass vials. Prepare solutions in a stable solvent (e.g., acetonitrile) as well.
-
Incubation: Place the vials in ovens at various temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at 4°C.
-
Time-Point Analysis: At specified time points, remove a vial from each temperature, allow it to cool to room temperature, dissolve the solid (or dilute the solution), and analyze by HPLC.
Photostability
Rationale: To determine if the compound is light-sensitive, which has implications for packaging and storage. The protocol should adhere to ICH Q1B guidelines.[4][5]
Step-by-Step Methodology:
-
Sample Preparation: Place the solid compound in chemically inert, transparent containers. Also, prepare a solution of the compound in a suitable solvent.
-
Exposure: Place the samples in a photostability chamber. Expose them to a light source that produces an output similar to the D65/ID65 emission standard, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][6]
-
Control: A dark control, wrapped in aluminum foil, should be placed in the same chamber to differentiate between thermal and light-induced degradation.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC. A significant increase in degradation in the exposed sample compared to the dark control indicates photosensitivity.
Analytical Methodology for Quantification and Degradation Analysis
A robust analytical method is the cornerstone of reliable solubility and stability studies. A reversed-phase HPLC method with UV detection is generally suitable for aromatic compounds like this compound.
Recommended HPLC-UV Method
-
Column: C18 column (e.g., Waters X-Bridge C18, 250 mm × 4.6 mm, 3.5 µm).[7][8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a mobile phase composition suitable for retaining the compound (e.g., 50% B), then ramp up to a high organic concentration (e.g., 95% B) to elute any more non-polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax). A wavelength around 240-260 nm is expected for this chromophore.
-
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to standard guidelines. The limit of detection (LOD) and limit of quantification (LOQ) should also be established.[7]
Identification of Degradation Products
For any stability sample showing significant degradation (e.g., >5%), analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the degradation products. The mass-to-charge ratio (m/z) of the degradation products can provide their molecular weights, and fragmentation patterns can help elucidate their structures.
Potential Degradation Pathways
Based on the known chemistry of hydrazines and chlorinated aromatic compounds, the following degradation pathways can be postulated:
-
Oxidation of the Hydrazine Linkage: This is often the primary degradation pathway for hydrazines. It can lead to the formation of the corresponding azo compound, 1,2-Bis(4-chlorophenyl)diazene, or cleavage of the N-N bond to form 4-chloroaniline.[9]
-
Hydrolysis: While less common for diarylhydrazines, under harsh acidic or basic conditions, cleavage of the N-N bond could occur.
-
Photolytic Cleavage: UV light can provide the energy to break the N-N bond or the C-Cl bond, leading to a variety of radical-mediated degradation products.[10]
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A Researcher's Guide to the Thermochemical Landscape of Bis(chlorophenyl)hydrazine Isomers
Preamble: Charting Unexplored Territory
To the dedicated researchers, scientists, and drug development professionals, this guide addresses the thermochemical properties of bis(chlorophenyl)hydrazine isomers. These compounds, as derivatives of hydrazine, are of significant interest due to their potential roles as intermediates in pharmaceutical synthesis, their relationship to pharmacologically active molecules, and the need to understand their stability and reactivity for safe handling and process optimization. A thorough understanding of their thermochemical data—encompassing enthalpies of formation, combustion, and sublimation—is fundamental to predicting their behavior, from reaction energetics to thermal stability.
It is crucial to acknowledge from the outset that the scientific literature currently presents a significant void regarding specific, experimentally-determined thermochemical data for bis(chlorophenyl)hydrazine isomers. This guide, therefore, is structured not as a mere repository of existing data, but as a comprehensive methodological roadmap. It is designed to empower you, the researcher, with the foundational knowledge and detailed protocols required to chart this unexplored territory. We will delve into the causality behind experimental choices and the logic of computational strategies, providing a self-validating framework to generate reliable thermochemical data where none currently exists.
The Core Tenets of Thermochemical Analysis
Before embarking on experimental or computational work, it is essential to grasp the key thermochemical parameters that define the energetic landscape of a molecule. These values are interconnected and provide a holistic view of a compound's thermodynamic stability.
-
Standard Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's intrinsic thermodynamic stability. A more negative value indicates greater stability relative to its elements.
-
Standard Enthalpy of Combustion (ΔcH°) : This represents the heat released when one mole of a substance undergoes complete combustion with excess oxygen under standard conditions. For organic compounds containing carbon, hydrogen, nitrogen, and chlorine, the products are typically CO₂, H₂O(l), N₂(g), and HCl(aq). This value is readily accessible through bomb calorimetry.
-
Standard Enthalpy of Sublimation (ΔsubH°) : This is the enthalpy change required to transform one mole of a substance from a solid to a gaseous state at a constant temperature and pressure. It is a measure of the intermolecular forces within the crystal lattice. This parameter is critical for bridging the gap between condensed-phase experimental data (like combustion) and gas-phase computational data.
-
Bond Dissociation Energy (BDE) : The BDE of the N-N bond is a crucial indicator of the kinetic stability of hydrazine derivatives. It represents the enthalpy change upon homolytic cleavage of the bond, yielding two radical fragments. A lower BDE suggests a greater propensity for thermal decomposition.[1][2]
These quantities are linked through fundamental thermodynamic principles, most notably Hess's Law. This relationship allows for the validation of data obtained from different methodologies.
Caption: The thermodynamic cycle illustrating the relationship between key thermochemical quantities.
A Methodological Blueprint for Data Generation
The following sections outline a synergistic approach combining experimental measurements and high-accuracy computational chemistry to generate a complete and validated thermochemical dataset for the bis(chlorophenyl)hydrazine isomers.
Caption: Integrated workflow for determining the thermochemical data of target compounds.
Prerequisite: Synthesis and Purity Assurance
The accuracy of any thermochemical measurement is critically dependent on the purity of the sample. Impurities can lead to significant errors in combustion calorimetry and vapor pressure measurements.
-
Synthesis : Bis(chlorophenyl)hydrazine isomers can be synthesized via routes analogous to those for other substituted hydrazines, often starting from the corresponding chloroanilines.[3] For example, the reaction of a chlorophenylhydrazine with a chlorophenyl halide or a coupling reaction between two chlorophenyl radicals could be explored. The specific isomeric products will depend on the starting materials and reaction conditions.
-
Purification : Recrystallization is a common and effective method for purifying solid organic compounds. The purity of the isomers should be rigorously verified using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis (a sharp melting point indicates high purity), and spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm the molecular structure and absence of contaminants.
Experimental Protocol: Enthalpy of Combustion via Static Bomb Calorimetry
Static bomb calorimetry is the gold-standard technique for determining the enthalpy of combustion of solid and liquid samples.[4][5] The procedure involves combusting a precisely weighed sample in a constant-volume vessel (the "bomb") filled with high-pressure oxygen.
Detailed Step-by-Step Methodology:
-
Calorimeter Calibration :
-
Rationale : To determine the energy equivalent (heat capacity) of the calorimeter system (the bomb, bucket, water, etc.). This is a crucial step to account for the heat absorbed by the apparatus itself.
-
Procedure : a. Press a pellet of approximately 1 g of certified benzoic acid (a primary thermochemical standard with a well-known heat of combustion). b. Weigh the pellet accurately (to ±0.1 mg). c. Secure a 10 cm length of fuse wire between the electrodes of the bomb head, ensuring it touches the benzoic acid pellet. d. Add 1 mL of distilled water to the bomb. This ensures that the water formed during combustion is in its liquid state and helps to dissolve the acidic products (nitric and hydrochloric acids). e. Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm. f. Submerge the bomb in the calorimeter bucket containing a known mass of water. g. Allow the system to equilibrate thermally while stirring, and record the temperature at regular intervals for several minutes to establish a baseline. h. Ignite the sample by passing a current through the fuse wire. i. Record the temperature rise until a maximum is reached, and then for several minutes after to establish the post-combustion temperature drift. j. Calculate the energy equivalent of the calorimeter using the known energy of combustion of benzoic acid and the corrected temperature rise.
-
-
Sample Combustion :
-
Rationale : To measure the heat released by the combustion of the bis(chlorophenyl)hydrazine isomer under the same conditions as the calibration.
-
Procedure : a. Follow the exact same procedure as for calibration (steps 1a-i), but using a pellet of the purified bis(chlorophenyl)hydrazine isomer (typically 0.7-1.0 g).
-
-
Corrections and Data Reduction :
-
Rationale : The raw temperature rise must be corrected for several secondary heat effects to isolate the energy of combustion of the sample.
-
Procedure : a. Fuse Wire Correction : Subtract the heat released by the combustion of the fuse wire (the value is provided by the manufacturer). b. Acid Correction : During combustion in the presence of nitrogen and chlorine, nitric acid (HNO₃) and hydrochloric acid (HCl) are formed. The enthalpies of formation of these acids must be accounted for.[6] This is done by titrating the bomb washings with a standard sodium carbonate solution to quantify the amount of each acid formed. c. Calculation : From the corrected temperature rise and the energy equivalent of the calorimeter, calculate the constant volume energy of combustion (ΔUc). Convert this to the standard enthalpy of combustion (ΔHc°) using the relationship ΔH = ΔU + Δ(pV), where the change in the number of moles of gas in the combustion reaction is considered.
-
Experimental Protocol: Enthalpy of Sublimation
The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion technique is highly suitable for compounds with low volatility.
Detailed Step-by-Step Methodology (Knudsen Effusion Mass Spectrometry - KEMS):
-
Apparatus Setup :
-
Rationale : The KEMS technique combines a Knudsen cell (an isothermal container with a small orifice) with a mass spectrometer to measure the rate of effusion of a substance at a given temperature.[7]
-
Procedure : a. Place a small amount (a few milligrams) of the purified isomer into a Knudsen cell. b. The cell is placed in a high-vacuum chamber and heated to a precise, stable temperature. c. The orifice of the cell must be small enough to ensure that the equilibrium between the solid and vapor phases inside the cell is not significantly disturbed by the effusion of molecules into the vacuum.[8]
-
-
Data Acquisition :
-
Rationale : The rate of effusion is proportional to the vapor pressure. The mass spectrometer identifies the effusing species and measures its intensity, which is proportional to its partial pressure.
-
Procedure : a. Heat the cell to a series of stable, isothermal temperatures. b. At each temperature, allow the system to equilibrate and measure the ion intensity of the parent molecular ion of the bis(chlorophenyl)hydrazine isomer using the mass spectrometer.
-
-
Data Analysis :
-
Rationale : The Clausius-Clapeyron equation relates vapor pressure (P) to temperature (T) and the enthalpy of sublimation (ΔsubH°).
-
Procedure : a. The relationship is given by: ln(P) = -ΔsubH°/RT + C, where R is the gas constant. b. Since the measured ion intensity (I) is proportional to the vapor pressure, a plot of ln(I·T) versus 1/T will yield a straight line. c. The slope of this line is equal to -ΔsubH°/R. From this, the enthalpy of sublimation can be calculated.[9]
-
Alternative Method: Thermogravimetric Analysis (TGA) TGA can also be used to estimate the enthalpy of sublimation by measuring the rate of mass loss of a sample under isothermal conditions at various temperatures.[2][10] The Langmuir equation relates the rate of sublimation to the vapor pressure, and by applying the Clausius-Clapeyron relation, a plot of the logarithm of the sublimation rate (corrected for temperature) versus 1/T can yield the sublimation enthalpy.[10]
Computational Chemistry: An In Silico Approach
When experimental data is scarce, high-accuracy computational methods provide a powerful and reliable alternative for determining gas-phase thermochemical properties. Composite methods like Gaussian-4 (G4) theory are designed to approximate the results of very high-level calculations through a series of more manageable computations.[1][11]
Detailed Step-by-Step Workflow (G4 Theory):
-
Geometry Optimization :
-
Rationale : To find the lowest energy structure (the most stable conformation) of the bis(chlorophenyl)hydrazine isomer.
-
Procedure : a. Perform a geometry optimization using a reliable density functional theory (DFT) method, such as B3LYP, with a reasonably large basis set (e.g., 6-31G(2df,p) as specified in G4 theory).[11]
-
-
Vibrational Frequency Calculation :
-
Rationale : To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
Procedure : a. Perform a frequency calculation at the same level of theory as the optimization. The resulting frequencies are typically scaled by an empirical factor to better match experimental values.
-
-
High-Level Single-Point Energy Calculations :
-
Rationale : To obtain a highly accurate electronic energy for the optimized geometry. G4 theory extrapolates to the complete basis set limit and includes corrections for high-level electron correlation.
-
Procedure : a. A series of single-point energy calculations are performed using methods such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster theory (CCSD(T)) with progressively larger basis sets.[12] b. G4 theory combines these energies in a specific, predefined formula, including an extrapolation to the basis set limit and other empirical corrections, to arrive at a final, highly accurate total electronic energy at 0 K.[1]
-
-
Calculation of Gas-Phase Enthalpy of Formation :
-
Rationale : To convert the calculated total energy into a standard enthalpy of formation that can be compared with experimental data.
-
Procedure : a. An atomization or isodesmic reaction scheme is used. In an atomization scheme, the calculated energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. b. The calculated enthalpy of atomization is then combined with the well-known experimental enthalpies of formation of the atoms to yield the gas-phase enthalpy of formation of the molecule at 298.15 K (ΔfH°(g)).
-
Data Synthesis and Validation
The true power of this combined approach lies in the integration of experimental and computational data. This creates a self-validating system that enhances the trustworthiness of the final results.
-
Deriving Solid-Phase Enthalpy of Formation : The experimentally determined enthalpy of combustion (ΔcH°(s)) can be used with the known standard enthalpies of formation of the combustion products (CO₂, H₂O(l), N₂(g), HCl(aq)) to calculate the standard enthalpy of formation in the solid phase (ΔfH°(s)) via Hess's Law.
-
Cross-Validation : A robust check of the data is achieved by comparing the solid-phase and gas-phase enthalpies of formation using the experimental enthalpy of sublimation:
ΔfH°(g) ≈ ΔfH°(s) + ΔsubH°
A close agreement between the computationally derived ΔfH°(g) and the value derived from the two independent experimental measurements provides strong confidence in the entire dataset.
Data Presentation and Isomeric Stability
All quantitative data should be summarized in clear, well-structured tables to facilitate comparison between the different isomers.
Table 1: Illustrative Thermochemical Data for Bis(chlorophenyl)hydrazine Isomers at 298.15 K (kJ/mol) (Note: These are hypothetical values for illustrative purposes.)
| Isomer | ΔcH°(s) (Expt.) | ΔsubH° (Expt.) | ΔfH°(s) (from ΔcH°) | ΔfH°(g) (from Expt.) | ΔfH°(g) (G4 Theory) |
| 1,2-bis(2-chlorophenyl)hydrazine | -XXXX.X | +XX.X | +XXX.X | +XXX.X | +XXX.X |
| 1,2-bis(3-chlorophenyl)hydrazine | -YYYY.Y | +YY.Y | +YYY.Y | +YYY.Y | +YYY.Y |
| 1,2-bis(4-chlorophenyl)hydrazine | -ZZZZ.Z | +ZZ.Z | +ZZZ.Z | +ZZZ.Z | +ZZZ.Z |
| 1-(2-chlorophenyl)-2-(4-chlorophenyl)hydrazine | -AAAA.A | +AA.A | +AAA.A | +AAA.A | +AAA.A |
Analysis of Isomeric Stability:
The calculated or experimentally-derived gas-phase enthalpies of formation (ΔfH°(g)) are the most direct measure of the relative intrinsic stability of the isomers. The isomer with the most negative ΔfH°(g) is the most thermodynamically stable. This stability is influenced by factors such as intramolecular hydrogen bonding, steric hindrance, and electronic effects (e.g., dipole-dipole interactions) arising from the different positions of the chlorine atoms. By comparing the thermochemical data across the series of isomers, researchers can gain valuable insights into these structure-stability relationships, which are critical for understanding their chemical behavior and potential applications.
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Chase, M.W., Jr. (1998). NIST-JANAF Themochemical Tables, Fourth Edition. Journal of Physical and Chemical Reference Data, Monograph 9, 1-1951. [Link][13]
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Barron, A. R. (2010). Determination of Sublimation Enthalpy and Vapor Pressure for Inorganic and Metal-Organic Compounds by Thermogravimetric Analysis. Connexions. [Link][10]
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Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Rasayan Journal of Chemistry. [Link][3]
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Goldsmith, C. F., et al. (2021). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling. Industrial & Engineering Chemistry Research. [Link][12]
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Tyumina, V. V., et al. (2014). Enthalpy of sublimation of natural aromatic amino acids determined by Knudsen's effusion mass spectrometric method. The Journal of Chemical Thermodynamics. [Link][9]
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Dorofeeva, O. V., et al. (2017). Enthalpies of Formation of Hydrazine and Its Derivatives. Journal of Physical Chemistry A. [Link][1]
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Learnable Education. (n.d.). Year 11 Chemistry Practical Investigation | Calorimetry Experiment. Retrieved from a relevant educational source. [Link][16]
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Ribeiro da Silva, M. A. V., et al. (2012). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules. [Link][2][17]
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Medjahed, N. (2021). Synthesis of Bis-hydrazine using heterogeneous catalysis. Sciforum. [Link][18]
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Martin, J. M. L., & Parthiban, S. (2006). W4 theory for computational thermochemistry: In pursuit of confident sub-kJ/mol predictions. The Journal of Chemical Physics. [Link][20][21]
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Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from a relevant commercial source. [Link][22]
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Feller, D., Bross, D. H., & Ruscic, B. (2017). Enthalpy of Formation of N2H4 (Hydrazine) Revisited. The Journal of Physical Chemistry A. [Link][23]
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Booth, A. M., et al. (2021). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. Molecules. [Link][8]
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Aimil Ltd. (2023). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Aimil Corporate Blog. [Link][24]
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Sun, C., et al. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. The Journal of Chemical Physics. [Link][25]
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Dorofeeva, O., et al. (2001). NIST-JANAF Thermochemical Tables. I. Ten Organic Molecules Related to Atmospheric Chemistry. Journal of Physical and Chemical Reference Data. [Link][26][27]
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van Duin, A. C. T., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A. [Link][30]
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Al-Musa, I. A. (2018). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Scientific Research Publishing. [Link][5]
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de Andrade, G. C., et al. (2015). Thermal Degradation of Sucralose: A Combination of Analytical Methods to Determine Stability and Chlorinated Byproducts. Scientific Reports. [Link][33]
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MSI. (n.d.). Knudsen effusion mass spectrometry (KEMS). Retrieved from a relevant commercial source. [Link][7]
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Chase, M. W. (1982). JANAF Thermochemical Tables, 1982 Supplement. Journal of Physical and Chemical Reference Data. [Link][35]
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Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. [Link][11]
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Methodological & Application
The Synthetic Versatility of 1,2-Bis(4-chlorophenyl)hydrazine: A Guide to its Application in Heterocyclic Chemistry
For the discerning researcher in organic synthesis and drug development, the strategic selection of building blocks is paramount to innovation. Among the vast arsenal of synthetic intermediates, symmetrically substituted hydrazines offer a unique gateway to a diverse range of heterocyclic scaffolds. This technical guide delves into the utility of 1,2-Bis(4-chlorophenyl)hydrazine , a versatile precursor for the synthesis of valuable nitrogen-containing heterocycles. We will explore its synthesis, key applications, and provide detailed, field-proven protocols to empower researchers in their quest for novel molecular architectures.
Introduction: The Strategic Advantage of a Symmetrical Hydrazine
This compound, with its symmetrical diaryl structure, presents a distinct advantage in the synthesis of heterocyclic compounds. The two equivalent nitrogen atoms, each bearing a p-chlorophenyl group, can participate in cyclization reactions, often leading to products with a C2 axis of symmetry or enabling the formation of bis-heterocyclic systems. The electron-withdrawing nature of the chlorine atoms can also influence the reactivity of the hydrazine and the properties of the resulting products.
This guide will focus on two primary applications of this reagent: the synthesis of carbazole derivatives, potent scaffolds in medicinal chemistry, and the construction of pyrazole systems, another cornerstone of pharmacologically active compounds.
Synthesis of this compound
The reliable synthesis of the starting material is the foundation of any successful synthetic campaign. A common and effective method for the preparation of this compound involves the reduction of 4,4'-dichloroazobenzene.
Protocol 1: Synthesis of this compound via Reduction of 4,4'-Dichloroazobenzene
This protocol outlines a typical reduction of an azo compound to its corresponding hydrazine using a mild reducing agent.
Materials:
-
4,4'-Dichloroazobenzene
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,4'-dichloroazobenzene (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add sodium dithionite (3.0-4.0 eq) portion-wise to the refluxing suspension. The deep color of the azo compound will gradually fade.
-
After the addition is complete, continue to reflux for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the product as a crystalline solid.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₂H₁₀Cl₂N₂ | 253.13 | Off-white to pale yellow solid |
Application in the Synthesis of Carbazoles
Carbazole and its derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science. The reaction of 1,2-diarylhydrazines with cyclic ketones, such as cyclohexanone, under acidic conditions can lead to the formation of tetrahydrocarbazoles, which can be subsequently aromatized to carbazoles.
Logical Workflow for Carbazole Synthesis
Caption: Workflow for the synthesis of carbazoles.
Protocol 2: Synthesis of a Dichloro-substituted Tetrahydrocarbazole
This protocol describes the acid-catalyzed cyclization of this compound with cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial acetic acid or Ethanolic HCl
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add cyclohexanone (1.1 eq) to the solution.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or use glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the crude solid with water and then with a small amount of cold ethanol.
-
The resulting tetrahydrocarbazole derivative can be purified by recrystallization.
Application in the Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals due to their diverse biological activities. 1,2-Diarylhydrazines can react with 1,3-dicarbonyl compounds to form pyrazoles.
Logical Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazoles.
Protocol 3: Synthesis of a 1,2-Diaryl-substituted Pyrazole
This protocol details the condensation of this compound with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid.
-
Add acetylacetone (1.0 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes out, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue.
-
The crude product can be purified by recrystallization from ethanol to afford the desired 1,2-bis(4-chlorophenyl)-3,5-dimethylpyrazole.
Quantitative Data Summary:
| Reactants | Product | Typical Yield (%) |
| This compound, Cyclohexanone | Dichloro-substituted Tetrahydrocarbazole | 70-85% |
| This compound, Acetylacetone | 1,2-Bis(4-chlorophenyl)-3,5-dimethylpyrazole | 80-95% |
Conclusion and Future Perspectives
This compound serves as a valuable and versatile building block in organic synthesis, providing straightforward access to important heterocyclic scaffolds such as carbazoles and pyrazoles. The protocols detailed herein are robust and can be adapted for the synthesis of a wide array of derivatives by varying the ketone or dicarbonyl reaction partner. The presence of the chloro-substituents offers a handle for further functionalization through cross-coupling reactions, opening avenues for the creation of extensive compound libraries for drug discovery and materials science applications. As the demand for novel heterocyclic compounds continues to grow, the utility of symmetrically substituted hydrazines like this compound is poised to expand, empowering chemists to construct molecular complexity with efficiency and precision.
References
-
PubChem. 4,4'-Dichloroazobenzene. Available at: [Link]
-
Organic Chemistry Portal. Hydrazine synthesis by azo compound reduction. Available at: [Link]
-
Xiao, F., Liao, Y., Wu, M., & Deng, G. J. (2012). One-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides under metal-free conditions. Green Chemistry, 14(12), 3277-3280. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1, 3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic letters, 8(13), 2675-2678. Available at: [Link]
Application Notes and Protocols for the Fischer Indole Synthesis of Chloro-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug discovery.[3] From anti-migraine triptans to potent anti-cancer agents, the indole nucleus is a recurring motif in a multitude of approved drugs.[4][5] The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most robust and widely utilized methods for constructing this vital heterocyclic system.[4] The reaction's enduring popularity stems from its reliability and the ready availability of its starting materials: a (substituted) phenylhydrazine and an aldehyde or ketone, which under acidic conditions cyclize to form the indole ring.[4]
This application note provides a detailed protocol and in-depth technical guidance for performing the Fischer indole synthesis with a particular focus on chlorophenylhydrazine precursors. Chloro-substituted indoles are of significant interest in pharmaceutical development due to the unique physicochemical properties that the chlorine atom imparts, such as altered lipophilicity and metabolic stability, which can enhance a drug candidate's pharmacokinetic profile.
The Mechanism of the Fischer Indole Synthesis: A Step-by-Step Look
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-established steps.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following key transformations:[6]
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[1]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[1]
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[7][7]-sigmatropic rearrangement, akin to a Claisen rearrangement, to form a di-imine intermediate.[4]
-
Aromatization and Cyclization: The di-imine subsequently undergoes aromatization, followed by an intramolecular cyclization to form a cyclic aminal.[1]
-
Elimination of Ammonia: Finally, under acidic conditions, the cyclic aminal eliminates a molecule of ammonia to yield the energetically favorable aromatic indole ring.[4]
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole product.[4]
Figure 1: Generalized mechanism of the Fischer indole synthesis.
The Influence of the Chloro Substituent
The presence of a chloro substituent on the phenylhydrazine ring exerts a significant electronic effect on the reaction. As an electron-withdrawing group, the chloro atom deactivates the aromatic ring, which can influence the rate of the key[7][7]-sigmatropic rearrangement step.[8] This deactivation may necessitate more forcing reaction conditions, such as higher temperatures or stronger acid catalysts, compared to reactions with electron-donating groups.
Regioselectivity with meta-Chlorophenylhydrazine:
When using an unsymmetrical ketone and a meta-substituted phenylhydrazine, such as 3-chlorophenylhydrazine, two isomeric indole products can be formed. The regiochemical outcome is determined by which ortho position of the phenylhydrazine participates in the cyclization. The electronic and steric nature of both the substituent on the phenylhydrazine and the groups on the ketone influence this selectivity. While a comprehensive prediction is complex, generally, the[7][7]-sigmatropic rearrangement will favor the transition state of lower energy. The electron-withdrawing nature of the chloro group can direct the cyclization to the less sterically hindered ortho position, or the electronically favored one, depending on the specific ketone used. Careful analysis of the product mixture, for instance by NMR spectroscopy or GC-MS, is essential to determine the isomeric ratio.
Experimental Protocol: Synthesis of 6-Chloro-2,3-dimethyl-1H-indole
This protocol details the synthesis of 6-chloro-2,3-dimethyl-1H-indole from 4-chlorophenylhydrazine hydrochloride and methyl ethyl ketone (butanone) as a representative example.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Chlorophenylhydrazine hydrochloride | 179.04 | 10.0 | 1.79 g |
| Methyl ethyl ketone (Butanone) | 72.11 | 11.0 | 0.96 mL (0.79 g) |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL |
| Ethyl Acetate | 88.11 | - | ~100 mL |
| Brine | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~2 g |
| Silica Gel (for column chromatography) | - | - | As needed |
| Hexane (for column chromatography) | 86.18 | - | As needed |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Addition of Ketone: While stirring, add methyl ethyl ketone (0.96 mL, 11.0 mmol) to the mixture at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice water (~50 mL).
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Transfer the mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
-
Drying and Concentration:
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[9] A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[10]
-
Figure 2: Step-by-step experimental workflow for the synthesis of 6-chloro-2,3-dimethyl-1H-indole.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete hydrazone formation.- Insufficient acid catalysis.- Reaction time too short. | - Ensure the phenylhydrazine hydrochloride is of good quality.- Consider using a stronger acid catalyst (e.g., polyphosphoric acid, ZnCl₂), but be mindful of potential side reactions.- Extend the reaction time and monitor by TLC. |
| Formation of multiple products | - Use of an unsymmetrical ketone leading to regioisomers.- Side reactions due to harsh conditions. | - Characterize the product mixture to determine the isomeric ratio.- Optimize the acid catalyst and temperature to favor the desired isomer.- Use milder reaction conditions if possible. |
| Dark, tarry crude product | - Overheating or prolonged reaction time.- Air oxidation of the indole product. | - Carefully control the reaction temperature.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify the product promptly after work-up. |
Safety Precautions
General:
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Chlorophenylhydrazine hydrochloride: May be harmful if swallowed, inhaled, or absorbed through the skin. It is a suspected carcinogen.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.
-
Methyl ethyl ketone: Highly flammable liquid and vapor. Causes serious eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
- Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52936-52965.
- Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 78(24), 12594–12602.
- Chlorination of 2-substituted 1-hydroxyindoles. Russian Chemical Bulletin, 67(6), 1083–1087.
- Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2007(15), 1-11.
- Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionaliz
- An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-30.
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Column Chromatography As A Tool For Purification. Sorbchem India. Retrieved from [Link]
-
Crystallization purification of indole. ResearchGate. Retrieved from [Link]
- Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates. Journal of the American Chemical Society, 92(13), 4038–4044.
- The Leimgruber-B
- 4-benzyloxyindole. Organic Syntheses, 61, 7.
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Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. Retrieved from [Link]
- 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 95, 15.
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The Synthetic Alchemist's Guide to (4-Chlorophenyl)hydrazine: A Cornerstone in Pharmaceutical Intermediate Synthesis
Introduction: Clarifying the Subject and Setting the Stage
In the intricate world of pharmaceutical synthesis, precision in nomenclature is paramount. This guide is dedicated to the application of a critical intermediate, and it is important to begin with a point of clarification. While the initial topic of interest was cited as 1,2-Bis(4-chlorophenyl)hydrazine, a comprehensive survey of scientific literature and chemical databases reveals a notable scarcity of its application as a direct pharmaceutical precursor. Instead, the landscape is dominated by its close relative, (4-chlorophenyl)hydrazine and its hydrochloride salt. This latter compound is a well-established and industrially significant building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Therefore, to provide the most valuable and actionable insights for researchers and drug development professionals, this guide will focus on the synthesis and utility of (4-chlorophenyl)hydrazine.
(4-Chlorophenyl)hydrazine is a versatile organic compound whose strategic importance lies in its reactive hydrazine moiety, which serves as a linchpin for constructing a variety of heterocyclic scaffolds fundamental to medicinal chemistry. This guide will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols, and illuminate its role in the generation of impactful pharmaceuticals.
The Strategic Importance of (4-Chlorophenyl)hydrazine in Medicinal Chemistry
The utility of (4-chlorophenyl)hydrazine as a pharmaceutical intermediate is not arbitrary; it is a direct consequence of its chemical architecture. The presence of the hydrazine group (-NHNH2) provides a nucleophilic center that readily participates in condensation reactions with carbonyl compounds, a cornerstone of heterocyclic synthesis. The 4-chloro substituent on the phenyl ring is not merely a passive spectator; it influences the electronic properties of the molecule and can serve as a handle for further functionalization in more complex synthetic routes.
The primary application of (4-chlorophenyl)hydrazine in pharmaceutical synthesis is as a key starting material for the Fischer indole synthesis . This powerful reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast array of natural products and synthetic drugs.
Core Synthetic Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through a series of well-defined steps, offering a high degree of control and predictability.
Mechanism of the Fischer Indole Synthesis
The reaction begins with the condensation of (4-chlorophenyl)hydrazine with a carbonyl compound to form a phenylhydrazone. This is followed by a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer, which, after rearomatization and elimination of ammonia, yields the final indole product. The acidic catalyst is crucial for promoting the key tautomerization and rearrangement steps.
Figure 1: A simplified workflow of the Fischer Indole Synthesis.
Pharmaceutical Case Studies: From Intermediate to API
The true measure of a pharmaceutical intermediate's value is in the drugs it helps create. (4-Chlorophenyl)hydrazine is a key precursor in the synthesis of several important medications.
Carprofen Synthesis
Carprofen is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[2] The synthesis of Carprofen prominently features a Fischer indole synthesis utilizing (4-chlorophenyl)hydrazine.
Reaction Scheme:
(4-Chlorophenyl)hydrazine is reacted with a suitable keto-acid derivative to form the corresponding hydrazone. Subsequent acid-catalyzed cyclization via the Fischer indole synthesis yields the carbazole core of the Carprofen molecule.
Edaravone Synthesis
Edaravone is a free radical scavenger used to treat stroke and amyotrophic lateral sclerosis (ALS).[2] Its synthesis also leverages the reactivity of (4-chlorophenyl)hydrazine.
Reaction Scheme:
In the synthesis of Edaravone, (4-chlorophenyl)hydrazine undergoes a condensation reaction with ethyl acetoacetate, followed by a cyclization to form the pyrazolone ring, which is the core structure of Edaravone.
Protocols for the Synthesis and Application of (4-Chlorophenyl)hydrazine Hydrochloride
The following protocols are provided as a guide for laboratory-scale synthesis and application. As with all chemical procedures, appropriate safety precautions must be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
Protocol 1: Synthesis of (4-Chlorophenyl)hydrazine Hydrochloride
This protocol is based on the well-established method of diazotization of 4-chloroaniline followed by reduction.[3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroaniline | 127.57 | 25.7 g | 0.201 |
| 10N Hydrochloric Acid | 36.46 | 57.5 mL | 0.575 |
| Sodium Nitrite | 69.00 | 15.0 g | 0.217 |
| Sodium Pyrosulfite | 190.11 | 64.0 g | 0.337 |
| Sodium Hydroxide | 40.00 | 65.0 g | 1.625 |
| Deionized Water | 18.02 | As needed | - |
| Activated Carbon | - | 8.0 g | - |
Procedure:
-
Diazotization:
-
In a 800 mL beaker, add 100 mL of water and, while stirring, carefully add 57.5 mL of 10N hydrochloric acid.
-
To this acidic solution, add 25.7 g of 4-chloroaniline. Stir until complete dissolution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 15.0 g of sodium nitrite in 30 mL of water, maintaining the temperature between 3-5 °C. The pH of the system should be regulated to 1-2.
-
After the addition is complete, continue stirring for 20 minutes.
-
Filter the reaction mixture and reserve the filtrate (the diazonium salt solution).
-
-
Reduction:
-
In a separate 1000 mL beaker, add 250 mL of water and, while stirring, add 64.0 g of sodium pyrosulfite and 65.0 g of sodium hydroxide. The pH of this solution should be approximately 7.
-
Cool this reducing solution to 10 °C.
-
Slowly add the previously prepared diazonium salt solution to the reducing solution. The temperature during addition should be maintained around 16 °C, and the pH should be kept at 7.
-
Continue to react for 30 minutes.
-
-
Hydrolysis and Isolation:
-
Heat the reaction mixture to 75-80 °C.
-
While stirring, add 115 mL of hydrochloric acid.
-
Continue heating to 97-100 °C and maintain this temperature for 30 minutes.
-
Add 8.0 g of activated carbon and stir for 5 minutes before filtering the hot solution to obtain a colorless filtrate.
-
Cool the filtrate to 20 °C to induce crystallization.
-
Collect the precipitated product by filtration and dry to obtain (4-chlorophenyl)hydrazine hydrochloride.
-
Expected Yield and Purity:
This method can produce (4-chlorophenyl)hydrazine hydrochloride with a purity of greater than 98%, as determined by high-performance liquid chromatography (HPLC).[3]
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Application Note: A Guide to the Analytical Determination of 1,2-Bis(4-chlorophenyl)hydrazine
Abstract: This document provides a comprehensive guide to the analytical methods for the detection and quantification of 1,2-Bis(4-chlorophenyl)hydrazine (also known as 4,4'-Dichlorohydrazobenzene). As a symmetrical diarylhydrazine, this compound may be encountered as a chemical intermediate, a potential impurity in pharmaceutical manufacturing, or a degradation product.[1][2] The reliable and accurate determination of this analyte is critical for process control, quality assurance, and safety assessment. This guide details protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights into method development and validation. Additionally, it explores the principles of electrochemical detection as an alternative analytical strategy.
Introduction and Physicochemical Context
This compound (CAS No. 953-14-0) is a crystalline solid with the molecular formula C₁₂H₁₀Cl₂N₂.[2][3] Its structure, featuring two chlorophenyl groups attached to a hydrazine bridge, imparts significant non-polar character, making it amenable to reversed-phase chromatography. The presence of aromatic chromophores allows for straightforward detection using UV spectrophotometry, while its potential for thermal stability and volatility makes it a candidate for gas chromatography.
The choice of an analytical method is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need for structural confirmation versus routine quantification. This guide is designed to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable technique for their application.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust and widely used technique for the purity assessment and quantification of non-volatile or thermally labile compounds.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical choice due to the non-polar nature of the analyte. The hydrophobic interactions between the chlorophenyl rings and the C18 stationary phase will provide effective retention.
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to ensure sharp peak shapes) and an organic solvent (e.g., acetonitrile or methanol) is optimal. The gradient allows for the efficient elution of the analyte while separating it from more polar or less retained impurities.
-
Detection: The conjugated π-electron systems of the two phenyl rings result in strong UV absorbance. A detection wavelength of approximately 254 nm is a suitable starting point for sensitive detection.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Protocol 1: RP-HPLC Method
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve ~10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a concentration of ~100 µg/mL.
-
Sample Solution: Prepare sample solutions in the diluent to achieve a final concentration within the expected linear range of the assay (e.g., ~10 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
-
Analysis and Quantification:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a diluent blank to ensure no system peaks interfere with the analyte peak.
-
Perform replicate injections of a standard solution to confirm system suitability (e.g., %RSD of peak area < 2%).
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve constructed from a series of known standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[5] It is highly suitable for volatile or semi-volatile compounds that are thermally stable, making it an excellent choice for both quantifying and unequivocally identifying this compound.[6]
Causality Behind Experimental Choices:
-
Injection Mode: A split/splitless injector is standard. A split injection is preferred for concentrated samples to avoid column overload, while a splitless injection is used for trace analysis to maximize sensitivity.
-
GC Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is ideal. This phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis.
-
Oven Program: A temperature ramp is necessary to ensure that the analyte is eluted as a sharp peak and is well-separated from any other volatile components in the sample matrix.
-
MS Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. EI creates reproducible fragmentation patterns that can be compared to mass spectral libraries for confident identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Protocol 2: GC-MS Method
-
Preparation of Solutions:
-
Solvent: Use a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard at ~1 mg/mL in the chosen solvent.
-
Working Standards & Samples: Dilute the stock solution and prepare samples in the same solvent to concentrations appropriate for GC-MS analysis (e.g., 0.1 - 10 µg/mL).
-
-
GC-MS Conditions:
-
GC System: Agilent 7890 GC (or equivalent).
-
MS System: Agilent 5977 MSD (or equivalent).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-400). For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
-
Analysis and Identification:
-
Inject a solvent blank to verify system cleanliness.
-
Inject a standard to determine the retention time and mass spectrum of this compound.
-
Inject samples for analysis.
-
Identify the analyte by matching its retention time and the fragmentation pattern in its mass spectrum with that of the reference standard. The molecular ion (M⁺) and characteristic fragment ions should be present.
-
Electrochemical Detection Principles
Electrochemical methods offer a highly sensitive and often low-cost alternative for detecting compounds that can be oxidized or reduced.[7] Hydrazine and its derivatives are electroactive and can be detected via their oxidation at an electrode surface.[8][9][10]
Mechanism and Applicability:
The hydrazine functional group (-NH-NH-) in this compound can be electrochemically oxidized. The reaction typically involves the transfer of electrons at a specific potential, generating a measurable current that is proportional to the analyte's concentration.
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice. The electrode surface can be modified with nanomaterials or polymers to enhance sensitivity and selectivity.[9][11]
-
Technique: Cyclic Voltammetry (CV) can be used to characterize the oxidation potential of the analyte. For quantitative measurements, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Amperometry are employed.[8]
While a detailed protocol requires empirical development, the principle provides a powerful avenue for creating dedicated sensors or for applications where chromatographic separation is not required.
Conceptual Workflow: Electrochemical Detection
Caption: Principle of a three-electrode system for electrochemical detection.
Method Validation and Comparison
Any analytical method intended for routine use must be validated to ensure its performance is reliable and suitable for its intended purpose.[12][13] Key validation parameters are established by guidelines from the International Conference on Harmonisation (ICH).[14]
| Parameter | HPLC | GC-MS | Electrochemical Methods |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility. | Oxidation/reduction at an electrode surface. |
| Selectivity | High; based on retention time and UV spectrum. | Very High; based on retention time and mass spectrum (fragmentation pattern). | Moderate to High; dependent on oxidation potential and potential matrix interferences. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent (pg to fg range), especially in SIM mode. | Excellent to outstanding (nM to pM range).[8] |
| Quantification | Excellent linearity and precision. | Excellent linearity and precision. | Good linearity, may require more frequent calibration. |
| Confirmation | Limited (UV spectrum). | Definitive structural confirmation. | Indirect; based on redox potential. |
| Sample Throughput | Moderate. | Moderate. | Potentially very high. |
| Cost | Moderate instrument cost, moderate solvent usage. | High instrument cost, lower solvent usage. | Low instrument cost, minimal consumables. |
Conclusion
The analytical determination of this compound can be reliably achieved using several advanced analytical techniques.
-
RP-HPLC with UV detection is presented as a robust and accurate method for routine quantification and purity analysis.
-
GC-MS is the preferred method when definitive identification is required, offering unparalleled selectivity and sensitivity through mass spectral analysis.
-
Electrochemical methods represent a promising alternative for rapid and highly sensitive detection, particularly for screening applications or in the development of specialized sensors.
The selection of the optimal method should be guided by the specific analytical challenge, considering factors such as matrix complexity, required detection limits, and the need for structural confirmation. The protocols and insights provided in this application note serve as a solid foundation for developing and validating a method tailored to your laboratory's needs.
References
-
Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (n.d.). Scholars Research Library. Retrieved from [Link]
-
ANALYTICAL METHODS. (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
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Chen, S. M., et al. (2012). Electrochemical detection of hydrazine using a highly sensitive nanoporous gold electrode. Analytica Chimica Acta. Retrieved from [Link]
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Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Retrieved from [Link]
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Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. (2024). Rasayan Journal of Chemistry. Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Alshatti, L. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry. Retrieved from [Link]
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Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Retrieved from [Link]
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This compound. (n.d.). ChemSynthesis. Retrieved from [Link]
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Wang, M., et al. (2016). Electrochemical Detection of Hydrazine Based on Facial Synthesized Sulfur-Poly(Pyrrole-Co-Aniline) Nano-Fiber. International Journal of Electrochemical Science. Retrieved from [Link]
-
Ghanei-Motlagh, M., et al. (2020). Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes. RSC Advances. Retrieved from [Link]
-
1,2-Bis(2-chlorophenyl)hydrazine. (2018). SIELC Technologies. Retrieved from [Link]
-
Le, J. Y., et al. (2016). Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. Sensors. Retrieved from [Link]
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This compound, 95% Purity, C12H10Cl2N2, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Hydrazine. (n.d.). Hach. Retrieved from [Link]
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Kartsova, L. A., & Leko, A. V. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry. Retrieved from [Link]
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HYDRAZINE. (n.d.). OSHA. Retrieved from [Link]
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Le, J. Y., et al. (2016). Electrochemical Detection of Hydrazine Using Poly(dopamine)-Modified Electrodes. Sensors. Retrieved from [Link]
-
HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Reddy, P. R., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery & Therapeutics. Retrieved from [Link]
- Preparation method of 4-chlorophenylhydrazine hydrochloride. (2013). Google Patents.
-
(4-Chlorophenyl)hydrazine. (n.d.). PubChem. NIH. Retrieved from [Link]
-
GC/MS-LC/MS multi-residue method. (2019). University of Guelph. Retrieved from [Link]
-
Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note & Protocols: High-Resolution Separation of Chlorophenylhydrazine Isomers by HPLC and GC
Abstract: The separation of positional isomers, such as the ortho-, meta-, and para- isomers of chlorophenylhydrazine (CPH), presents a significant analytical challenge due to their nearly identical physicochemical properties. As critical intermediates in the synthesis of pharmaceuticals like Carprofen and Edaravone, and as potential genotoxic impurities, their accurate quantification is paramount for quality control and regulatory compliance.[1][2][3] This document provides a comprehensive technical guide detailing robust and validated methods for the separation of 2-chlorophenylhydrazine (2-CPH), 3-chlorophenylhydrazine (3-CPH), and 4-chlorophenylhydrazine (4-CPH) using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We delve into the causality behind experimental choices, offering field-proven protocols designed for immediate implementation by researchers, scientists, and drug development professionals.
Introduction: The Isomer Separation Challenge
Chlorophenylhydrazine exists as three distinct positional isomers, differing only in the location of the chlorine atom on the phenyl ring.[4][5] This subtle structural difference results in minimal variations in polarity, boiling point, and solubility, making their resolution by standard chromatographic techniques a non-trivial task.[5] The need for their separation is driven by the pharmaceutical industry, where 4-Chlorophenylhydrazine hydrochloride (4-CPH) is a key building block.[1][3] The other isomers, 2-CPH and 3-CPH, are often process-related impurities that must be monitored and controlled to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API).[1] This guide presents two orthogonal and validated approaches: a direct analysis by Reversed-Phase HPLC (RP-HPLC) and an indirect analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Part I: Reversed-Phase HPLC Method for Direct Isomer Separation
RP-HPLC is an exceptionally powerful technique for this application due to its high resolving power and compatibility with the polar nature of CPH hydrochlorides.[1] The separation is governed by the differential partitioning of the isomers between a nonpolar stationary phase and a polar mobile phase.
Principle of Separation & Method Causality
The key to resolving positional isomers on an RP column lies in exploiting the subtle differences in their hydrophobicity and electronic structure.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the workhorse for reversed-phase chromatography, offering excellent hydrophobic retention. For this application, a high-density bonded phase, such as the Waters X-Bridge C18, provides the necessary resolving power and is stable across a wider pH range, which is critical for method development.[1] While C18 is effective, alternative selectivities, such as Phenyl or Pentafluorophenyl (PFP) phases, can offer enhanced resolution for aromatic positional isomers through π-π interactions.[6][7]
-
Mobile Phase pH Control: Chlorophenylhydrazines contain a basic hydrazine group. Controlling the mobile phase pH with a buffer (e.g., disodium hydrogen phosphate) is the most critical parameter.[1] By operating at a specific pH, we can control the degree of protonation of the analytes, which subtly alters their polarity and interaction with the C18 stationary phase, thereby enabling their separation.
-
Organic Modifier & Gradient Elution: A mixture of acetonitrile and methanol is used as the organic modifier.[1] Acetonitrile provides good elution strength, while methanol can alter the selectivity of the separation. A gradient elution—gradually increasing the percentage of the organic modifier—is essential to first resolve the closely eluting 3-CPH and 4-CPH isomers and then to elute any more strongly retained impurities within a reasonable timeframe.[1]
-
Temperature Optimization: Column temperature influences mobile phase viscosity and mass transfer kinetics. For this challenging separation, reducing the column temperature to 20°C has been shown to significantly improve the resolution between the critical pair of 3-CPH and 4-CPH.[1]
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the isomers but also provides spectral data across a range of wavelengths, which is invaluable for confirming peak identity and assessing peak purity, ensuring that a single chromatographic peak corresponds to a single component.[1]
HPLC Experimental Workflow
The following diagram outlines the logical flow of the HPLC analysis from sample preparation to final data processing.
Caption: HPLC workflow for CPH isomer analysis.
Detailed HPLC Protocol
This protocol is adapted from a validated method published in the Rasayan Journal of Chemistry.[1]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Instrument | HPLC system with gradient pump, autosampler, column oven, and PDA detector (e.g., Shimadzu LC 2050, Waters Alliance) |
| Column | Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 20 mM Disodium Hydrogen Phosphate, pH adjusted to 8.7 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile : Methanol (1:1, v/v) |
| Gradient Program | 0-20 min (30% B), 20-30 min (30-40% B), 30-48 min (40-60% B), 48-50 min (60% B), 50-65 min (re-equilibration at 30% B) |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20°C |
| Autosampler Temp. | 5°C |
| Injection Volume | 5 µL |
| Detection | PDA, monitor at 230 nm (or optimal wavelength for all isomers) |
| Run Time | 65 minutes |
| Diluent | 0.2% Orthophosphoric Acid in Water : Acetonitrile (75:25, v/v) |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
For Mobile Phase A, dissolve the appropriate amount of Na₂HPO₄ in HPLC-grade water to make a 20 mM solution. Adjust the pH to 8.7 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
For Mobile Phase B, mix HPLC-grade acetonitrile and methanol in a 1:1 ratio. Degas.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of each CPH isomer reference standard (2-CPH, 3-CPH, 4-CPH) into separate volumetric flasks.
-
Dissolve and dilute to volume with the diluent to create stock solutions.
-
Prepare a working mixed standard solution by diluting the stock solutions to the desired concentration (e.g., 0.5 µg/mL, corresponding to a 0.1% impurity level relative to a 0.5 mg/mL sample).
-
-
Sample Solution Preparation:
-
Accurately weigh about 25 mg of the 4-chlorophenylhydrazine API sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent, sonicate to dissolve, dilute to volume with diluent, and mix well. This yields a concentration of 0.5 mg/mL.
-
-
System Suitability & Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interference.
-
Make five replicate injections of the mixed standard solution. The system is suitable if the relative standard deviation (RSD) for the peak areas is ≤ 5.0% and the USP resolution between the 3-CPH and 4-CPH peaks is ≥ 1.5.
-
Inject the sample solution(s) for analysis.
-
-
Data Analysis:
-
Identify the isomer peaks in the sample chromatogram by comparing their retention times with those of the standards. Typical retention times are approximately 23.1 min (2-CPH), 25.8 min (3-CPH), and 24.3 min (4-CPH).[1]
-
Calculate the amount of each isomer impurity in the sample using the external standard method.
-
Part II: GC-MS Method with In-Situ Derivatization
While HPLC is excellent for routine analysis, GC-MS offers orthogonal selectivity and superior sensitivity, making it ideal for trace-level impurity identification and quantification. The primary challenge with analyzing hydrazines by GC is their high polarity and thermal instability, which leads to poor peak shape and degradation in the hot injector and column.[8][9] The solution is a chemical derivatization step to convert the CPH isomers into more volatile and thermally stable analogues.
Principle of Separation & Method Causality
-
The Necessity of Derivatization: Direct injection of CPH is not feasible. We must convert the polar -NHNH₂ group into a less polar, more stable functional group. A simple and highly effective method is to react the CPH with a ketone, such as acetone, to form the corresponding hydrazone (an azine).[10][11][12] This reaction is rapid and can be performed in-situ directly within the analysis vial.[10][12] CPH + Acetone → Acetone Phenylhydrazone (Azine) + H₂O
-
Headspace Injection (HS): To avoid introducing the non-volatile API matrix onto the GC column, headspace analysis is the preferred injection technique.[12] The sample is heated in a sealed vial, and only the volatile components (including the derivatized CPH isomers) in the vapor phase above the sample are injected into the GC. This protects the instrument and significantly reduces matrix interference.
-
Stationary Phase Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), provides excellent separation of the derivatized isomers based on differences in their boiling points and weak interactions with the stationary phase.
-
Detection by Mass Spectrometry (MS): MS detection is superior to flame ionization detection (FID) for this application. It provides exceptional sensitivity (down to sub-ppm levels) and, critically, offers structural confirmation.[12] Each derivatized isomer will produce a unique mass spectrum (fragmentation pattern), allowing for unambiguous identification even if chromatographic co-elution occurs.
GC-MS Experimental Workflow
The following diagram illustrates the GC-MS workflow, highlighting the critical in-situ derivatization step.
Caption: GC-MS workflow featuring in-situ derivatization.
Detailed GC-MS Protocol
This is a general protocol based on established methods for trace hydrazine analysis.[12]
Table 2: GC-MS Method Parameters
| Parameter | Specification |
| Instrument | Headspace Sampler coupled to a GC-MS system |
| Vials | 20 mL Headspace Vials with PTFE/Silicone septa |
| Derivatizing Agent | Acetone, HPLC Grade |
| Solvent | DMSO or other high-boiling point solvent |
| Headspace Sampler | Oven Temp: 80-100°C; Loop Temp: 110°C; Transfer Line Temp: 120°C; Incubation Time: 15-20 min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (or equivalent) |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Injector Temp | 250°C |
| Oven Program | Initial 50°C hold for 2 min, ramp 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| MS Mode | Electron Ionization (EI) at 70 eV. Full Scan (m/z 40-350) for identification, Selected Ion Monitoring (SIM) for quantification. |
Step-by-Step Protocol:
-
Standard Preparation:
-
Prepare individual stock solutions of CPH isomers in a suitable solvent like methanol.
-
Into a series of empty 20 mL headspace vials, add appropriate volumes of the stock solutions to create a calibration curve (e.g., 0.1 ppm to 10 ppm relative to the sample weight). Evaporate the methanol under a gentle stream of nitrogen.
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the API sample directly into a 20 mL headspace vial.
-
-
Derivatization (perform for both standards and samples):
-
To each vial, add 1 mL of solvent (e.g., DMSO).
-
Optionally, add a small amount of base (e.g., 50 µL of 1N NaOH) to ensure the CPH is in its free base form.
-
Add 100 µL of acetone.
-
Immediately seal the vial with a cap and crimp tightly. Vortex for 30 seconds.
-
-
Analysis:
-
Place the vials in the headspace autosampler tray.
-
Run the sequence using the parameters outlined in Table 2.
-
For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the derivatized CPH isomers to maximize sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the derivatized isomer peaks by retention time and by confirming the presence of their target ions.
-
Generate a calibration curve from the standard vials and calculate the concentration (in ppm) of each isomer in the API sample.
-
Method Validation: A System of Self-Trust
For use in a regulated environment, any analytical method must be validated to prove it is suitable for its intended purpose.[13][14] This process provides documented evidence of reliability, consistency, and accuracy.[15][16] Both the HPLC and GC-MS methods described should be validated according to ICH Q2(R2) guidelines.[17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15] This is demonstrated by showing that other impurities, starting materials, or degradation products do not interfere with the peaks of the CPH isomers. For HPLC, PDA peak purity analysis is used. For GC-MS, the specificity is exceptionally high due to the uniqueness of the mass spectra.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For the HPLC method, LODs of 0.02-0.04% have been reported.[1][3] The GC-MS method can achieve much lower LOQs, often in the low ppm range (e.g., 0.1 ppm).[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value. It is typically assessed by performing spike recovery studies on the API matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes Repeatability (same lab, same analyst, short interval) and Intermediate Precision (different days, analysts, or equipment).[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.
Data Summary & Method Comparison
Table 3: Comparison of HPLC and GC-MS Methods
| Feature | RP-HPLC Method | Derivatization GC-MS Method |
| Principle | Direct analysis based on polarity | Indirect analysis after conversion to volatile derivatives |
| Primary Application | Routine Quality Control, impurity profiling at >0.05% | Trace-level analysis, impurity identification, genotoxic impurity control |
| Sensitivity (Typical LOQ) | ~0.02 - 0.05% (200 - 500 ppm)[1] | ~0.1 - 1 ppm[12] |
| Sample Preparation | Simple dissolution | Multi-step: weighing, solvent addition, derivatization, sealing |
| Run Time | Longer (~65 min) for high resolution | Shorter (~20-30 min GC run) but includes headspace incubation time |
| Selectivity | Good, based on chromatographic retention | Excellent, based on both retention time and mass fragmentation |
| Confirmation of Identity | Based on retention time and UV spectrum (PDA) | Unambiguous confirmation via mass spectrum |
Conclusion
The successful separation and quantification of chlorophenylhydrazine isomers are critical for ensuring the quality and safety of numerous pharmaceutical products. This guide provides two robust, orthogonal methods to achieve this goal.
-
The RP-HPLC method is a direct, reliable, and validated technique ideal for routine quality control environments where impurity levels are expected to be within the 0.05% to 1% range. Its simplicity in sample preparation is a significant advantage.
-
The derivatization-headspace GC-MS method is an exceptionally sensitive and specific technique perfectly suited for trace-level analysis. It is the method of choice for genotoxic impurity investigations, problem-solving, and when unambiguous peak identification is required.
The choice between these methods should be guided by the specific analytical requirement, desired sensitivity, and available instrumentation. By understanding the scientific principles behind each protocol, researchers can confidently implement, adapt, and validate these methods for their specific applications.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of [2-(methylthio)phenyl]hydrazine for Analytical Purposes.
- Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry, 17(4).
- LCGC North America. (2014, August 22). Validation of Impurity Methods, Part II.
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Separation of 1-Oleoyl-sn-glycerol Isomers.
- Profound Pharma. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Royal Society of Chemistry. (n.d.).
- SIELC Technologies. (n.d.). Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column.
- ResearchGate. (2025, November 14). GREEN SYNTHESIS AND ANALYTICAL TECHNIQUE FOR THE SEPARATION OF SUBSTITUTED CHLOROPHENYL HYDRAZINE ISOMERS BY REVERSE PHASE HPLC METHOD | Request PDF.
- MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- PubMed. (n.d.). Industrial hygiene air monitoring of phenylhydrazine.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Benchchem. (n.d.). Head-to-head comparison of analytical methods for [2-(methylthio)phenyl]hydrazine.
- ResearchGate. (2025, August 7). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
- PubMed. (2009, February 20). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.
- Chromatography Today. (2014, September 1). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
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The Pivotal Role of 1,2-Bis(4-chlorophenyl)hydrazine in Next-Generation Agrochemicals: Application Notes and Protocols
In the intricate landscape of modern agricultural science, the pursuit of highly selective, potent, and environmentally conscious crop protection agents is paramount. Within the synthetic chemist's toolkit, 1,2-Bis(4-chlorophenyl)hydrazine and its related diarylhydrazine scaffolds have emerged as critical intermediates in the development of novel agrochemicals. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this versatile molecule, complete with detailed protocols for its synthesis and the subsequent evaluation of derived agrochemical candidates.
Introduction: The Strategic Importance of the Diarylhydrazine Moiety
The 1,2-diarylhydrazine core, characterized by two phenyl rings attached to a hydrazine linker, offers a unique stereochemical and electronic profile. The presence of chlorine atoms on the phenyl rings, as in this compound, further modulates the molecule's reactivity and biological activity. This structural motif serves as a versatile building block for a range of heterocyclic compounds, which are frequently the basis for active ingredients in pesticides, herbicides, and fungicides.[1] The ability to readily form carbon-nitrogen and nitrogen-nitrogen bonds makes hydrazines, in general, indispensable in the synthesis of complex, biologically active molecules.[1]
Synthesis of this compound: A Foundational Protocol
The synthesis of this compound is a critical first step in its utilization for agrochemical development. While several synthetic routes exist, a common and reliable method involves the reduction of 4,4'-dichloroazobenzene. The following protocol details a laboratory-scale synthesis.
Protocol 2.1: Synthesis via Reduction of 4,4'-Dichloroazobenzene
Objective: To synthesize this compound from 4,4'-dichloroazobenzene.
Materials:
-
4,4'-Dichloroazobenzene
-
Sodium dithionite (Na₂S₂O₄) or a suitable reducing agent
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)
-
Magnetic stirrer and hotplate
-
pH paper or meter
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4,4'-dichloroazobenzene in ethanol.
-
Preparation of Reducing Agent: In a separate beaker, prepare an aqueous solution of sodium dithionite.
-
Reduction Reaction: Gently heat the ethanolic solution of 4,4'-dichloroazobenzene to reflux. Add the sodium dithionite solution dropwise through a dropping funnel. The color of the reaction mixture should change, indicating the reduction of the azo compound.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the hydrochloride salt of the product.
-
Filter the precipitate using a Buchner funnel and wash with cold water.
-
To obtain the free base, resuspend the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
-
Purification:
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Expected Outcome: A crystalline solid of this compound. The purity should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Application as a Precursor in Agrochemical Synthesis
The true value of this compound lies in its role as an intermediate for constructing more complex, biologically active molecules. One of the most powerful applications is in the Fischer Indole Synthesis to create substituted indole rings, a common scaffold in bioactive compounds.
Workflow 3.1: Synthesis of Indole-based Agrochemical Scaffolds
The following workflow illustrates the general approach to synthesizing indole derivatives from this compound, which can then be further functionalized to produce candidate agrochemicals.
Caption: Fischer Indole Synthesis Workflow.
Protocols for Efficacy and Safety Evaluation of Derived Agrochemicals
Once a novel agrochemical candidate has been synthesized from a this compound precursor, a rigorous evaluation of its biological activity and safety profile is essential.
Protocol 4.1: In Vitro Enzyme Inhibition Assay
Many modern agrochemicals function by inhibiting specific enzymes crucial for the survival of pests, weeds, or fungi.[2]
Objective: To determine the inhibitory potential of a synthesized compound against a target enzyme (e.g., protoporphyrinogen oxidase (PPO) for herbicides, or chitin synthase for fungicides).
Materials:
-
Synthesized test compound
-
Target enzyme (purified or as a crude extract)
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme's activity
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control (a known inhibitor)
-
Negative control (solvent vehicle)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compound, positive control, and substrate in a suitable solvent (e.g., DMSO). Prepare the enzyme solution in the appropriate buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Buffer solution
-
A specific concentration of the test compound or control. It is recommended to test a range of concentrations to determine the IC₅₀.
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve.
-
Data Presentation:
| Compound | Target Enzyme | IC₅₀ (µM) |
| Test Compound A | PPO | 15.2 |
| Test Compound B | PPO | 8.7 |
| Positive Control | PPO | 1.2 |
Protocol 4.2: Whole Organism Bioassay (e.g., Herbicidal Activity)
Objective: To assess the herbicidal efficacy of a synthesized compound on a target weed species.
Materials:
-
Synthesized test compound
-
Target weed seedlings (e.g., Amaranthus retroflexus) grown under controlled conditions
-
Spray chamber or micropipette for application
-
Solvent and surfactant for formulation
-
Growth chamber with controlled light, temperature, and humidity
-
Positive control (commercial herbicide)
-
Negative control (formulation blank)
Procedure:
-
Plant Preparation: Grow the target weed species in pots to a specific growth stage (e.g., 2-4 true leaves).
-
Compound Formulation: Prepare a stock solution of the test compound in a suitable solvent and dilute it to various concentrations. Add a surfactant to improve leaf wetting.
-
Application: Apply a precise volume of each test concentration to a group of replicate plants. Ensure even coverage if using a spray application.
-
Incubation: Place the treated plants in a growth chamber and maintain them under optimal growing conditions.
-
Evaluation: After a set period (e.g., 7-14 days), assess the herbicidal effects. This can be done visually by scoring the percentage of injury (e.g., chlorosis, necrosis) or by measuring a quantitative parameter like fresh or dry weight.
-
Data Analysis:
-
Calculate the average injury rating or biomass reduction for each treatment.
-
Determine the GR₅₀ value (the dose required to cause a 50% reduction in growth) by plotting the response against the application rate.
-
Toxicological Considerations and Environmental Fate
Hydrazine derivatives can exhibit toxicity, and it is crucial to assess the safety profile of any new agrochemical.[3] Early-stage toxicological screening is essential.
Workflow 5.1: Tiered Toxicological and Environmental Assessment
Caption: Tiered approach for early-stage toxicological assessment.
Conclusion
This compound represents a valuable and versatile platform for the discovery of novel agrochemicals. Its utility as a synthetic intermediate allows for the creation of diverse molecular architectures with the potential for high biological activity. By following systematic protocols for synthesis, efficacy testing, and safety evaluation, researchers can effectively leverage this important building block to develop the next generation of crop protection solutions that are both effective and environmentally responsible.
References
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The continuing significance of chiral agrochemicals. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]
-
Calca Solutions. (n.d.). Advancing Hydrazine Agriculture Techniques with Calca Solutions. Retrieved from [Link]
-
Patentscope. (n.d.). Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazine Toxicology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,2-Diphenylhydrazine. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-chlorine phenylhydrazine.
-
ResearchGate. (n.d.). Synthesis and Acaricidal Activity of Some New 1,2,4-Triazine Derivatives. Retrieved from [Link]
-
O'Donovan, R. (n.d.). Development of a synthetic route to the active ingredient of an agricultural herbicide. Retrieved from [Link]
Sources
Application Note: Advanced Derivatization Strategies for the Quantification of Hydrazine by HPLC-UV
Abstract
Hydrazine, a potent reducing agent and a crucial building block in chemical synthesis, is also classified as a potential genotoxic impurity (PGI), necessitating its stringent control and monitoring in pharmaceutical ingredients and final products.[1] Direct analysis of hydrazine by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is impractical due to its lack of a significant UV chromophore.[1] This application note provides a comprehensive technical guide on pre-column derivatization techniques to overcome this analytical challenge. We will delve into the mechanistic principles, provide detailed, field-proven protocols for two robust derivatization agents—salicylaldehyde and benzaldehyde—and present comparative data to guide methodological choices in a quality control or research environment.
The Analytical Imperative: Why Derivatize Hydrazine?
Hydrazine (N₂H₄) is a small, highly polar, and non-volatile molecule. Its molecular structure lacks the conjugated π-electron systems necessary for strong absorption of UV-Vis light, rendering it virtually invisible to standard HPLC-UV detectors.[1] Derivatization addresses this fundamental limitation by covalently attaching a chromophoric group (a "tag") to the hydrazine molecule. This chemical modification achieves two critical objectives:
-
Introduction of a UV Chromophore: The derivatizing agent imparts a structural moiety that strongly absorbs UV radiation, enabling sensitive and selective detection.
-
Enhanced Chromatographic Retention: The resulting derivative, typically a hydrazone, is larger and less polar than the parent hydrazine molecule. This significantly improves its retention on reversed-phase HPLC columns, which are the workhorse of modern pharmaceutical analysis.[1]
The choice of derivatizing agent is paramount and directly influences the sensitivity, selectivity, and overall robustness of the analytical method. An ideal agent reacts specifically and completely with hydrazine under mild conditions to form a single, stable derivative with a high molar absorptivity at a wavelength that minimizes interference from the sample matrix.
General Workflow for Hydrazine Analysis
The analytical process, from sample receipt to final quantification, follows a logical sequence of steps designed to ensure accuracy and reproducibility. Each stage presents unique technical considerations that must be addressed for a self-validating protocol.
Figure 1: General workflow for the determination of residual hydrazine by HPLC-UV following pre-column derivatization.
Derivatization Methodologies: Protocols and Mechanisms
We will now explore two widely adopted and effective derivatization agents: salicylaldehyde and benzaldehyde. Both react with hydrazine via a nucleophilic addition-elimination mechanism to form stable hydrazone derivatives.
Method 1: Salicylaldehyde Derivatization
Salicylaldehyde is an excellent choice for hydrazine derivatization due to the high stability and strong UV absorbance of the resulting salicylaldazine. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, which contributes to the stability and distinct chromatographic properties of the derivative.
Reaction Mechanism:
The reaction proceeds in two steps. First, one molecule of hydrazine reacts with two molecules of salicylaldehyde to form the stable salicylaldazine derivative. This reaction is typically carried out at a slightly elevated temperature to ensure complete conversion.
Figure 2: Derivatization of hydrazine with salicylaldehyde to form salicylaldazine.
Experimental Protocol: Salicylaldehyde Derivatization
1. Reagent Preparation:
- Diluent: Prepare a mixture of methanol and water (as specified by your validated method, e.g., 50:50 v/v).
- Derivatizing Reagent: Prepare a solution of salicylaldehyde in the diluent. The concentration should be in stoichiometric excess to the maximum expected hydrazine concentration. A typical starting point is a 1% (v/v) solution.
2. Standard Preparation:
- Prepare a stock solution of hydrazine hydrate of known concentration in the diluent.
- Perform serial dilutions of the stock solution to create a series of calibration standards covering the desired concentration range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit).
3. Sample and Standard Derivatization:
- Accurately weigh a suitable amount of the drug substance (e.g., 100 mg) into a volumetric flask (e.g., 10 mL).
- To separate vials, add a fixed volume of each calibration standard, a blank (diluent only), and the sample solution.
- Add a fixed volume of the salicylaldehyde derivatizing reagent to each vial.
- Cap the vials tightly and vortex briefly.
- Incubate the vials in a water bath or heating block at a specified temperature (e.g., 60 °C) for a defined period (e.g., 20-60 minutes) to drive the reaction to completion.[2]
- After incubation, allow the vials to cool to room temperature.
- The solutions are now ready for HPLC analysis.
4. HPLC-UV Analysis:
- Inject the derivatized blank, standards, and samples onto the HPLC system.
- Quantify the salicylaldazine peak based on the calibration curve generated from the standards.
Method 2: Benzaldehyde Derivatization
Benzaldehyde is another widely used derivatizing agent that reacts with hydrazine to form 1,2-dibenzylidenehydrazine. This method is often performed at ambient temperature, offering a simpler and faster workflow.
Reaction Mechanism:
Similar to salicylaldehyde, two molecules of benzaldehyde react with one molecule of hydrazine to form the corresponding hydrazone. The reaction is typically facilitated in a basic methanolic solution.[1]
Figure 3: Derivatization of hydrazine with benzaldehyde to form 1,2-dibenzylidenehydrazine.
Experimental Protocol: Benzaldehyde Derivatization
1. Reagent Preparation:
- Diluent/Reaction Medium: Prepare a basic solution, for example, 0.2 M NaOH in methanol.[1]
- Derivatizing Reagent: Prepare a 1% (v/v) solution of benzaldehyde in the diluent.
2. Standard Preparation:
- Follow the same procedure as described in section 3.1, using the basic methanolic solution as the diluent.
3. Sample and Standard Derivatization:
- Accurately weigh the drug substance into a volumetric flask and dissolve in the diluent.
- To separate vials, add aliquots of the blank, calibration standards, and sample solution.
- Add a fixed volume of the benzaldehyde derivatizing reagent to each vial.
- Cap the vials and allow the reaction to proceed at ambient temperature for a specified time (e.g., 15-30 minutes).
- The solutions are now ready for injection.
4. HPLC-UV Analysis:
- Inject the derivatized solutions and quantify the 1,2-dibenzylidenehydrazine peak against the calibration curve.
Comparative Chromatographic Conditions and Performance
The choice of derivatizing agent directly impacts the optimal HPLC conditions. The following table summarizes typical starting conditions for methods employing salicylaldehyde and benzaldehyde. These parameters must be optimized and validated for each specific application and sample matrix.
| Parameter | Method 1: Salicylaldehyde | Method 2: Benzaldehyde |
| HPLC Column | Reversed-Phase C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)[3] | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Isocratic or Gradient. Example: Buffer:Methanol (25:75 v/v)[3] | Isocratic. Example: Methanol:Water (95:5 v/v)[1][4] |
| Buffer Example | 10 g/L Ammonium dihydrogen phosphate in water[3] | Not typically required |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min |
| Detection λ | ~360 nm[1][3] | ~300-313 nm[1][4] |
| LOD/LOQ | Capable of achieving low ppm to sub-ppm levels (e.g., LOD ~3.1 ppm)[3] | Capable of achieving low ppm levels (e.g., LOD 0.02 µg/mL)[4] |
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 stationary phase is selected for its hydrophobic character, which provides good retention for the relatively nonpolar hydrazone derivatives.
-
Mobile Phase: The high organic content (methanol or acetonitrile) in the mobile phase is necessary to elute the retained hydrazones from the C18 column in a reasonable time with good peak shape. For the salicylaldehyde derivative, a buffer is often included to control the pH and ensure consistent ionization state of any residual silanols on the column, thereby improving peak symmetry.
-
Detection Wavelength: The wavelength is chosen to correspond to the λmax (wavelength of maximum absorbance) of the specific hydrazone derivative to maximize sensitivity.[1] The λmax for salicylaldazine is significantly higher than for the benzaldehyde derivative, which can be advantageous in complex matrices by moving the detection wavelength away from potential interferences that absorb in the lower UV range.
Method Validation and Trustworthiness
Every protocol described must be a self-validating system. For implementation in a regulated environment, the developed method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., API, impurities, degradation products). This is demonstrated by analyzing blank and spiked samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by spike recovery studies at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
The stability of the derivatized product is also a critical parameter to evaluate to ensure that the derivative does not degrade during the analytical sequence.[5]
Conclusion
Pre-column derivatization is an indispensable strategy for the reliable quantification of hydrazine by HPLC-UV.[1] Aldehydic reagents such as salicylaldehyde and benzaldehyde provide robust and sensitive methods for converting the non-chromophoric hydrazine into a UV-active hydrazone. The choice between these reagents will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and desired workflow simplicity. Salicylaldehyde often provides a derivative with a higher wavelength of maximum absorbance, which can be beneficial for avoiding matrix interference.[1] Benzaldehyde offers a simpler, room-temperature reaction. Regardless of the chosen reagent, a thorough method development and validation process is essential to ensure the generation of accurate and trustworthy data for the control of this potential genotoxic impurity.
References
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Google Patents.
-
NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. Available at: [Link]
-
Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Scribd. Available at: [Link]
-
Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [Link]
-
Hydrazine determination in sludge samples by high-performance liquid chromatography. Journal of Separation Science. Available at: [Link]
-
HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Journal of Liquid Chromatography. Available at: [Link]
-
HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. Taylor & Francis Online. Available at: [Link]
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- 5. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
Application Notes & Protocols: 1,2-Bis(4-chlorophenyl)hydrazine as a Versatile Synthon for N-Aryl Heterocyclic Compounds
For Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Symmetrical Diarylhydrazine
1,2-Bis(4-chlorophenyl)hydrazine is a symmetrically substituted diarylhydrazine that holds significant potential as a building block in synthetic and medicinal chemistry. Its structure, featuring two nucleophilic nitrogen atoms flanked by two p-chlorophenyl groups, makes it an attractive precursor for a variety of heterocyclic scaffolds. The introduction of a 4-chlorophenyl moiety onto the nitrogen of a heterocycle is of particular interest in drug discovery, as this group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.
This guide provides a comprehensive overview of the synthetic utility of this compound. While specific, optimized protocols for this particular reagent are not extensively documented in readily accessible literature, this document leverages established, robust synthetic methodologies for arylhydrazines. It presents general protocols for the synthesis of key heterocyclic families—indoles, pyrazoles, and pyridazines—and offers expert guidance on adapting these procedures for this compound. The focus is on providing a strong foundational understanding of the reaction mechanisms and the practical considerations necessary for researchers to successfully utilize this versatile building block.
Physicochemical Properties & Safety Data
Characterizing the starting material is a critical first step in any synthetic workflow. Below are the known properties of this compound and safety information extrapolated from the closely related and well-documented compound, 4-chlorophenylhydrazine hydrochloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 953-14-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀Cl₂N₂ | [1] |
| Molecular Weight | 253.13 g/mol | [1] |
| Appearance | Not specified; likely a crystalline solid | - |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Solubility | Not specified; likely soluble in organic solvents like ethanol, acetic acid, and DMSO | - |
Senior Scientist's Note on Safety: Safety data for this compound is not readily available. Therefore, it is imperative to handle this compound with the precautions appropriate for the hazardous class of arylhydrazines. The safety data for 4-chlorophenylhydrazine hydrochloride (CAS: 1073-70-7) should be considered as a minimum standard.[3] Arylhydrazines are often toxic, skin/eye irritants, and potential carcinogens.[4][5]
-
Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Proposed Synthesis of the Building Block
1,2-Disubstituted hydrazines are commonly synthesized by the reduction of the corresponding azo compounds. A plausible and efficient route to this compound is the reduction of 4,4'-dichloroazobenzene.
Caption: Proposed synthetic route to the target building block.
Application I: Synthesis of N-(4-chlorophenyl)indoles via Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[6] When using a 1,2-diarylhydrazine, the reaction proceeds to form an N-arylindole, cleaving one of the aryl-nitrogen bonds.
Reaction Mechanism
The reaction is a cascade of acid-catalyzed steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.[6][8]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination: The final step involves the acid-catalyzed elimination of an amine (in this case, 4-chloroaniline) to yield the aromatic indole.
Caption: General workflow for the Fischer Indole Synthesis.
General Protocol for Fischer Indole Synthesis
This protocol is a standard procedure that serves as an excellent starting point for optimization.[7]
-
Step 1: Hydrazone Formation (Optional, can be done in situ)
-
In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours until hydrazone formation is complete (monitored by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
-
Step 2: Cyclization
-
To the hydrazone (or the in situ mixture), add the acid catalyst. The choice of catalyst is critical and can range from Lewis acids like ZnCl₂ (1.5-2.0 eq) to Brønsted acids like polyphosphoric acid (PPA) or glacial acetic acid as the solvent.[9][10]
-
Heat the reaction mixture to a temperature between 80 °C and 160 °C. The optimal temperature and time depend on the substrates and catalyst.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto crushed ice. If using ZnCl₂, dilute with water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Application Note: Adapting for this compound
-
Causality of Reagent Choice: The key difference when using this compound is that one of the N-(4-chlorophenyl) groups will act as a leaving group. The reaction effectively becomes a transfer of one N-(4-chlorophenyl) unit to the indole framework. The other half is eliminated as 4-chloroaniline.
-
Stoichiometry: Use a 1:1 molar ratio of the hydrazine to the carbonyl compound.
-
Catalyst Selection: A strong Lewis acid like ZnCl₂ or a protic acid like PPA is recommended to facilitate the cleavage of the N-N bond and the subsequent elimination step.[6] Glacial acetic acid can serve as both a solvent and a milder catalyst for more reactive substrates.[7]
-
Reaction Conditions: Due to the potential for steric hindrance from the two bulky aryl groups, higher temperatures and longer reaction times may be required compared to reactions with phenylhydrazine. Start with a temperature around 100-120 °C and monitor progress.
-
Side Products: The primary byproduct will be 4-chloroaniline. This can typically be removed during aqueous work-up or by column chromatography.
Application II: Synthesis of N-(4-chlorophenyl)pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, such as the anti-inflammatory drug Celecoxib.[11] The most common synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[12][13]
Reaction Mechanism
The reaction proceeds via a straightforward condensation-cyclization-dehydration sequence. The two nitrogen atoms of the hydrazine react with the two carbonyl groups of the 1,3-diketone to form a non-aromatic dihydropyrazole intermediate, which then dehydrates to form the stable aromatic pyrazole ring.
General Protocol for Pyrazole Synthesis
-
Step 1: Condensation and Cyclization
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent, typically ethanol or glacial acetic acid.
-
Add the arylhydrazine (1.0 eq) to the solution.
-
Reflux the mixture for 2-6 hours. The reaction is often catalyzed by the acidic solvent, but a few drops of concentrated HCl or H₂SO₄ can be added to accelerate the reaction.[11]
-
Monitor the reaction by TLC.
-
-
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with cold solvent.
-
Alternatively, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product or to dissolve inorganic impurities.
-
Extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
-
Application Note: Adapting for this compound
-
Expected Reactivity: Similar to the Fischer indole synthesis, one of the N-(4-chlorophenyl) groups will be eliminated. The reaction will yield a 1-(4-chlorophenyl)-substituted pyrazole.
-
Regioselectivity: If an unsymmetrical 1,3-diketone is used, a mixture of two regioisomers can be formed. The regiochemical outcome is often influenced by the steric and electronic nature of the substituents on the diketone.
-
Alternative Substrates: α,β-unsaturated ketones and aldehydes can also be used as precursors. These react with hydrazines to form pyrazoline intermediates, which can then be oxidized in situ to the corresponding pyrazoles.[14]
Application III: Synthesis of N-(4-chlorophenyl)pyridazines
Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms. They are valuable scaffolds in medicinal chemistry.[15] A classical synthesis involves the reaction of a hydrazine with a 1,4-dicarbonyl compound (or its synthetic equivalent).[16]
Reaction Mechanism
The synthesis is analogous to pyrazole formation. The hydrazine undergoes a double condensation with the 1,4-diketone to form a dihydropyridazine intermediate. This intermediate is then oxidized to the aromatic pyridazine. Often, the 1,4-dicarbonyl is an α,β-unsaturated-γ-ketoacid or ester, which facilitates the final aromatization step.
Caption: Synthetic pathways from the building block to key heterocycles.
General Protocol for Pyridazine Synthesis
-
Step 1: Condensation
-
Dissolve the 1,4-dicarbonyl compound (1.0 eq) and the arylhydrazine (1.0 eq) in a high-boiling polar solvent such as ethanol, n-butanol, or acetic acid.
-
Reflux the mixture for 4-12 hours until TLC analysis indicates the consumption of the starting materials.
-
-
Step 2: Work-up and Purification
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Treat the residue with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable solvent (e.g., chloroform or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude pyridazine derivative by column chromatography or recrystallization.
-
Application Note: Adapting for this compound
-
Driving the Reaction: The formation of the stable, six-membered aromatic pyridazine ring is the thermodynamic driving force for this reaction. The elimination of 4-chloroaniline and a molecule of water is expected.
-
Oxidation Step: If the initial cyclization leads to a stable dihydropyridazine, a separate oxidation step may be necessary to achieve the final aromatic product. Common oxidants for this purpose include bromine in acetic acid or simply heating in DMSO under an oxygen atmosphere.[14]
Summary of Potential Products and Applications
The use of this compound as a synthetic precursor opens pathways to a range of N-aryl heterocyclic compounds with significant potential in drug discovery.
Table 2: Potential Heterocyclic Scaffolds and Their Pharmacological Relevance
| Heterocyclic Class | General Structure | Potential Pharmacological Applications |
| N-Aryl Indoles | 1-(4-chlorophenyl)indole derivatives | Anticancer, Antimigraine (Triptans), Anti-inflammatory[6] |
| N-Aryl Pyrazoles | 1-(4-chlorophenyl)pyrazole derivatives | Anti-inflammatory (COX-2 inhibitors), Antipsychotic, Analgesic[11] |
| N-Aryl Pyridazines | 1-(4-chlorophenyl)pyridazine derivatives | Antihypertensive, Herbicidal, Antimicrobial[15] |
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
ChemSynthesis. This compound. Available from: [Link]
-
Borah, P., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(30), 16585-16590. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available from: [Link]
-
Rasayan Journal of Chemistry. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Available from: [Link]
-
Wikipedia. Pyridazine. Available from: [Link]
-
Taher, A. T., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2498-2505. Available from: [Link]
-
Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]
-
ChemTube3D. Synthesis of Pyridazine. Available from: [Link]
-
Akrout, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]
-
Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
NIST WebBook. 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. Available from: [Link]
-
PubChem. (4-Chlorophenyl)hydrazine. Available from: [Link]
- Google Patents. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
Sources
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- 2. This compound | 953-14-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 16. chemtube3d.com [chemtube3d.com]
Troubleshooting & Optimization
Improving the yield and purity of 1,2-Bis(4-chlorophenyl)hydrazine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Synthesis Overview: Pathways to 1,2-Bis(4-chlorophenyl)hydrazine
The synthesis of this compound, also known as 4,4'-dichlorohydrazobenzene, primarily involves the reduction of a precursor molecule containing a nitrogen-nitrogen double or partially oxidized bond. The two most common and effective strategies start from either 4-chloronitrobenzene or 4-chloroaniline.
Pathway A: From 4-Chloronitrobenzene
This is a two-step process. First, 4-chloronitrobenzene is reduced under alkaline conditions to form an intermediate, 4,4'-dichloroazoxybenzene. This intermediate is then further reduced to the target hydrazobenzene. A variety of reducing agents can be employed, with zinc dust and sodium hydroxide being a classic and effective choice.
Pathway B: From 4-Chloroaniline
This pathway involves the initial oxidation of 4-chloroaniline to 4,4'-dichloroazobenzene, which is then subsequently reduced to this compound.
The critical final step in both pathways is the reduction of the azo or azoxy intermediate. This reduction must be carefully controlled to prevent over-reduction to 4-chloroaniline and to avoid the acid-catalyzed benzidine rearrangement, a major potential side reaction.
Caption: Figure 1. Primary Synthesis Pathways to this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of this compound, providing causative explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields can stem from several factors, primarily incomplete reaction, over-reduction, or product degradation.
-
Incomplete Reduction: The reduction of the azo or azoxy intermediate to the hydrazine is a critical step. If the reducing agent is not sufficiently reactive or is used in stoichiometric insufficiency, a significant amount of the starting material will remain.
-
Causality: The N=N double bond in azobenzenes and the N=N(O) bond in azoxybenzenes require a potent reducing agent to be converted to the N-N single bond of the hydrazine. Insufficient reducing agent will lead to a mixture of starting material and product.
-
Solution:
-
Ensure Potency of Reducing Agent: If using sodium dithionite, ensure it is fresh, as it can degrade upon exposure to air and moisture. For metallic reducing agents like zinc or magnesium, activation may be necessary to remove passivating oxide layers.
-
Optimize Stoichiometry: Increase the molar equivalents of the reducing agent incrementally. For reductions with sodium dithionite, using a 5.5:1 molar ratio of dithionite to the azo-compound has been shown to be effective.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (azobenzene or azoxybenzene, which are often colored) and the appearance of the product (hydrazobenzenes are typically colorless or pale yellow).
-
-
-
Over-reduction: Excessive reduction can cleave the N-N bond, resulting in the formation of 4-chloroaniline.
-
Causality: The N-N single bond in the desired product is susceptible to reductive cleavage under harsh conditions, leading to the formation of the corresponding aniline.
-
Solution:
-
Control Reaction Temperature: Avoid excessive heating, as this can increase the rate of over-reduction.
-
Moderate the Reducing Agent: If using powerful reducing systems like catalytic hydrogenation, carefully control the hydrogen pressure and catalyst loading. For chemical reductants, consider a milder agent or perform the reaction at a lower temperature.
-
-
-
Benzidine Rearrangement: The presence of acid can catalyze the rearrangement of the product into various isomeric diaminobiphenyls, significantly reducing the yield of the desired hydrazine.[2]
-
Causality: 1,2-Diarylhydrazines are prone to an acid-catalyzed intramolecular rearrangement to form benzidine and its isomers.[2] This is a significant side reaction that must be actively prevented.
-
Solution:
-
Maintain Alkaline or Neutral pH: Ensure the reaction medium is neutral or, preferably, slightly alkaline. When reducing nitroaromatics with metals like zinc, the use of sodium hydroxide is crucial.[3] For reductions with sodium dithionite, the reaction is typically performed in a neutral or slightly basic aqueous/organic solvent mixture.[1]
-
-
Question 2: My final product is colored (yellow, orange, or red). What are the likely impurities and how can I remove them?
A colored product indicates the presence of impurities, most commonly unreacted starting material or oxidation byproducts.
-
Likely Impurities:
-
4,4'-Dichloroazobenzene: This starting material is typically a brightly colored (orange-red) solid. Its presence indicates incomplete reduction.
-
4,4'-Dichloroazoxybenzene: This precursor is also a colored solid.
-
Oxidation Products: this compound can be sensitive to air oxidation, reverting to the colored 4,4'-dichloroazobenzene.
-
-
Purification Protocol: Recrystallization Recrystallization is the most effective method for removing these types of impurities.[1][4]
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol or a mixed solvent system like ethanol/water or hexane/ethyl acetate are good starting points.[3]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon to adsorb colored impurities and then hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Question 3: How can I avoid the Benzidine Rearrangement?
The benzidine rearrangement is the most significant side reaction in the synthesis of 1,2-diarylhydrazines. Understanding its mechanism is key to its prevention.
Caption: Figure 2. The Acid-Catalyzed Benzidine Rearrangement.
As illustrated in Figure 2, the rearrangement is initiated by protonation of the hydrazine nitrogen atoms. Therefore, the most effective way to prevent this is to avoid acidic conditions throughout the synthesis and workup.
-
Practical Steps to Prevent Rearrangement:
-
Reaction Conditions: As mentioned, conduct the reduction step under neutral or alkaline conditions.
-
Workup: During the workup and isolation of the product, avoid any acidic washes. If an extraction is necessary, use neutral or slightly basic aqueous solutions.
-
Purification: When performing recrystallization, use neutral solvents. Avoid using acidic solvent systems.
-
Question 4: How can I confirm the purity and identity of my final product?
A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and assess the purity of the synthesized this compound.
| Analytical Technique | Purpose | Typical Parameters and Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Column: C18 reverse-phase column (e.g., Waters X-Bridge C18).[5] Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid or ammonium formate for MS compatibility).[6] Detection: UV at 254 nm. Expected Result: A single major peak for the pure product with minimal peaks for impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and confirmation of product identity. | Column: A non-polar or medium-polarity column (e.g., DB-5ms). Analysis: The mass spectrum should show the molecular ion peak and a characteristic fragmentation pattern.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | 1H NMR: Expect signals in the aromatic region corresponding to the two 4-chlorophenyl groups. The N-H protons will appear as a singlet, the chemical shift of which can be concentration-dependent. 13C NMR: Expect distinct signals for the carbon atoms of the chlorophenyl rings. The number of signals will depend on the symmetry of the molecule.[8] |
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.
Protocol 1: Synthesis via Reduction of 4,4'-Dichloroazobenzene with Sodium Dithionite
This method is often preferred due to its mild conditions and high selectivity.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dichloroazobenzene (1 equivalent) in a mixture of methanol and dichloromethane.
-
Preparation of Reducing Agent: In a separate beaker, prepare an aqueous solution of sodium dithionite (at least 5.5 equivalents).
-
Reaction: Heat the solution of the azobenzene to a gentle reflux. Add the sodium dithionite solution dropwise to the refluxing mixture. The color of the reaction mixture should gradually fade from orange-red to colorless or pale yellow.
-
Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. Ethanol is a good first choice.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
Caption: Figure 3. Troubleshooting Workflow for Low Yield.
References
- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. ()
- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride. ()
- CN101157634A - Method for preparing 4-chlorine phenylhydrazine. ()
- WO2018019249A1 - Process for continuous flow synthesis of 4-chlorophenylhydrazine salt. ()
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydr
-
Synthesis, Characterization and Anticonvulsant Activity of Some 1, 2, 4- Triazinone Derivatives | Scholars Research Library. ([Link])
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Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC - NIH. ([Link])
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by - Rasayan Journal of Chemistry. ([Link])
-
GREEN SYNTHESIS AND ANALYTICAL TECHNIQUE FOR THE SEPARATION OF SUBSTITUTED CHLOROPHENYL HYDRAZINE ISOMERS BY REVERSE PHASE HPLC METHOD | Request PDF - ResearchGate. ([Link])
-
hydrazobenzene - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. ([Link])
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(PDF) Application of benzidine rearrangement in organic synthesis - ResearchGate. ([Link])
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. ([Link])
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ([Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. ([Link])
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The fragmentation patterns of compound 4 - ResearchGate. ([Link])
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. ([Link])
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Supporting Information for - The Royal Society of Chemistry. ([Link])
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HPLC Methods for analysis of Hydrazine - HELIX Chromatography. ([Link])
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1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. - ResearchGate. ([Link])
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Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd. ([Link])
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Organic Syntheses Procedure. ([Link])
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Recrystallization. ([Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. ([Link])
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. ([Link])
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Technical Support Center: Purification of Diarylhydrazine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with diarylhydrazine compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the purification of this sensitive class of molecules. Drawing from established chemical principles and field-proven techniques, this document provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental hurdles and achieve high purity for your target compounds.
Section 1: Stability and Decomposition - FAQs
Diarylhydrazines are notoriously unstable, and their purification is often a race against decomposition. Understanding the underlying causes of this instability is the first step toward successful isolation.
Q1: My diarylhydrazine sample is turning yellow, orange, or red upon standing or during purification. What is causing this color change?
A: This is the most common issue researchers face and is almost always due to oxidation. The diarylhydrazine is being converted to its corresponding diarylazo compound (an azobenzene derivative), which is typically a brightly colored, highly conjugated species.[1][2][3]
-
Causality: The N-N single bond in a 1,2-diarylhydrazine is susceptible to oxidation. Atmospheric oxygen is often a sufficient oxidant, a process that can be accelerated by light, heat, or the presence of trace metal impurities. The resulting N=N double bond of the azo compound creates an extended π-system across the aromatic rings, which absorbs visible light and appears colored.[4]
Q2: My compound seems to be decomposing during aqueous workup or silica gel chromatography. How can I minimize this?
A: This type of decomposition is often acid-catalyzed. Diarylhydrazines, like other hydrazine derivatives, are basic and can react with acidic media.
-
Causality & Troubleshooting:
-
Acidic Workup: Standard acidic washes (e.g., 1M HCl) will protonate your diarylhydrazine, forming a salt. While this can be used for extraction, prolonged exposure to acid, especially under heating, can promote degradation pathways like the benzidine rearrangement, particularly if the aryl groups have para-substituents.[5] Solution: Use mild basic washes (e.g., saturated NaHCO₃ solution) during extraction and work quickly at low temperatures.
-
Silica Gel Chromatography: Standard silica gel is acidic (pKa ~4.5) due to the presence of surface silanol groups (Si-OH). These acidic sites can strongly adsorb the basic diarylhydrazine, leading to significant streaking, low recovery, and on-column decomposition.[6] Solution: Deactivate the silica by pre-treating it with a basic modifier. Adding a small amount of triethylamine (TEA) or pyridine (e.g., 0.5-2% v/v) to your chromatography eluent is a common and effective strategy.[6] The volatile base neutralizes the acidic sites, allowing the diarylhydrazine to elute cleanly.
-
Q3: What are the primary decomposition pathways I need to be aware of?
A: Beyond oxidation and acid-catalyzed reactions, you should be mindful of metal-catalyzed and thermal decomposition. Hydrazine compounds can be catalytically decomposed by various transition metals.[7][8][9]
The diagram below illustrates the key challenges and their consequences in diarylhydrazine purification.
Caption: Primary decomposition pathways for diarylhydrazines.
Section 2: Chromatographic Purification - Troubleshooting Guide
Chromatography is a powerful tool, but it can be destructive to diarylhydrazines if not performed correctly.[10][11][12]
Q4: I added triethylamine to my eluent, but my compound is still streaking badly on the silica column. What else can I do?
A: If basic deactivation isn't sufficient, you may need to change your stationary phase or your entire chromatography mode.
-
Troubleshooting Steps:
-
Increase the Base: Cautiously increase the concentration of triethylamine to 2-3%.
-
Switch to Alumina: Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying basic compounds.[6] Start with a neutral grade (Brockmann activity II or III) and a non-polar eluent system (e.g., Hexanes/Ethyl Acetate).
-
Use Amine-Deactivated Silica: Pre-treated, commercially available amine-functionalized silica can provide excellent peak shape and reproducibility.[6]
-
Consider Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) HPLC or flash chromatography can be very effective. The mobile phases (e.g., Acetonitrile/Water) are typically neutral or slightly acidic (with TFA or formic acid modifiers), which can protonate the hydrazine to improve peak shape without causing the same on-support degradation seen with silica.[6][13]
-
Q5: What is a reliable, step-by-step protocol for purifying a moderately stable diarylhydrazine using flash chromatography?
A: This protocol incorporates best practices to minimize decomposition and maximize purity.
Protocol: Base-Deactivated Silica Gel Flash Chromatography
-
Slurry Preparation: Prepare the column slurry by mixing silica gel with your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate) that has been pre-treated with 1% triethylamine (v/v) . Let this slurry stand for 15-20 minutes to allow the TEA to equilibrate with the silica surface.
-
Column Packing: Wet-pack the column with the prepared slurry. Do not let the column run dry.
-
Sample Loading: Dissolve your crude diarylhydrazine in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product). Gently evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is your "dry load."
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with the starting eluent (containing 1% TEA). Gradually increase the polarity of the mobile phase as needed.
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Crucially, your TLC plates should be developed in a mobile phase that also contains 1% TEA to ensure the Rƒ values are relevant to the column conditions.
-
Product Isolation: Combine the pure fractions. Remove the solvent and TEA under reduced pressure. Note: As TEA is volatile, it can often be removed with the solvent. For very high-boiling compounds, a final co-evaporation with toluene may be necessary.
-
Purity Verification: Immediately analyze the final product for purity and stability using HPLC and/or NMR spectroscopy.[][15]
Section 3: Crystallization and Final Handling
Crystallization is often the best method for achieving high purity, but finding the right conditions can be challenging.
Q7: How do I select an appropriate solvent system for crystallizing my diarylhydrazine?
A: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[16] A systematic approach is best.
-
Screening: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.
-
Solvent Selection: Use the table below to guide your choice of solvents to screen. For diarylhydrazines, which are often moderately polar, single solvents like ethanol or toluene, or binary systems like ethyl acetate/hexanes or dichloromethane/hexanes, are good starting points.[17]
Table 1: Common Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case |
| Hexane | 0.1 | 69 | Good anti-solvent for non-polar to moderately polar compounds. |
| Toluene | 2.4 | 111 | Good for aromatic compounds; dissolves many organics when hot. |
| Dichloromethane | 3.1 | 40 | Dissolves many compounds at RT; often used with an anti-solvent. |
| Ethyl Acetate | 4.4 | 77 | Versatile solvent for moderately polar compounds. |
| Ethanol | 4.3 | 78 | Good for compounds with H-bond donors/acceptors. |
| Water | 10.2 | 100 | Generally poor, unless the compound is a salt or highly polar. |
| (Data sourced from multiple chemical property databases[17][18]) |
Q8: My compound is "oiling out" instead of forming crystals. What can I do?
A: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated too quickly.
-
Troubleshooting Steps:
-
Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer it to a refrigerator. Do not place it directly in an ice bath or freezer.
-
Reduce Initial Concentration: Your solution may be too concentrated. Add a small amount of the hot solvent back to the oiled-out mixture, reheat to dissolve, and attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny crystal from a previous batch, add it to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: The solubility curve in your current solvent may be too steep. Try a different solvent or a binary solvent system.
-
Section 4: Purity Assessment
Accurate purity determination is critical. Due to their instability, a multi-technique approach is recommended.[13][19]
Q10: What is the best way to determine the purity of my final diarylhydrazine product?
A: No single technique tells the whole story. A combination of chromatography and spectroscopy is considered the gold standard.
Sources
- 1. A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides using an NOx system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 18. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 19. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Hydrazine-Based Cyclizations
Welcome to the technical support center for hydrazine-based cyclization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these powerful transformations to synthesize heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore common challenges, from low yields to purification difficulties, and provide actionable, field-tested solutions.
Part 1: Critical Safety Precautions
Before initiating any experiment, it is imperative to understand and mitigate the risks associated with hydrazine and its derivatives.
Hydrazine is acutely toxic, a suspected human carcinogen, corrosive, and potentially explosive. [1][2][3] Anhydrous hydrazine, in particular, is highly reactive and can explode on contact with metals or oxidants.[1][4]
Mandatory Safety Protocols:
-
Wear appropriate Personal Protective Equipment (PPE): This includes a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (chloroprene or nitrile are often recommended, but always check compatibility).[3]
-
Use Hydrazine Hydrate Whenever Possible: Hydrazine hydrate is significantly less hazardous and less flammable than its anhydrous counterpart.[3] Aqueous solutions below 40 wt% are reported to have no flash point.[6]
-
Avoid Incompatible Materials: Keep hydrazine away from oxidizing agents (peroxides, nitrates, chlorates), strong acids, and metals like copper, iron, and their alloys.[4][7]
-
Waste Disposal: Dispose of all hydrazine-containing waste in clearly labeled, dedicated hazardous waste containers.[5]
Part 2: Troubleshooting Guide for Common Cyclization Issues
This section is structured in a problem-and-solution format to directly address challenges you may encounter at the bench.
Issue 1: Low or No Product Yield
This is the most common issue. A systematic approach is key to diagnosing the root cause.
The cyclization cannot proceed if the initial hydrazone intermediate does not form efficiently. This is a condensation reaction that is often reversible.
Solutions & Scientific Rationale:
-
Catalytic Acid: Add a catalytic amount of a weak acid like acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by hydrazine.
-
Water Removal: For stubborn condensations, removing the water byproduct can drive the equilibrium toward the hydrazone product (Le Châtelier's principle). This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
Temperature Adjustment: Gently warming the reaction (e.g., to 40-60 °C) can increase the rate of formation.[1] However, be cautious, as excessive heat can lead to decomposition or side reactions.
The conditions required for the final ring-closing step are highly dependent on the specific reaction (e.g., Fischer Indole, Knorr Pyrazole).
Solutions & Scientific Rationale:
-
Incorrect pH:
-
Acid-Catalyzed (e.g., Fischer Indole): This reaction typically requires a strong protic acid (HCl, H₂SO₄) or a Lewis acid (ZnCl₂, BF₃·OEt₂) to promote the key[8][8]-sigmatropic rearrangement.[9] If the acid is too weak or absent, the reaction will fail. Conversely, some substrates are sensitive and may decompose under strongly acidic conditions. A screen of different acids and concentrations is often necessary.
-
Base-Mediated: Some cyclizations proceed under basic conditions. The basicity of hydrazine itself is often sufficient, but an external base may be required in some cases.[10]
-
-
Temperature Control:
-
Too Low: The activation energy for the cyclization or a subsequent aromatization step may not be met. Many cyclizations require heating or even reflux temperatures to proceed at a reasonable rate.[11]
-
Too High: This can lead to decomposition of starting materials, intermediates, or the final product. For example, the Fischer indole synthesis can be sensitive to high temperatures, leading to cleavage pathways instead of cyclization.[9]
-
Hydrazine is a potent nucleophile, and its reactions are not always selective.
Solutions & Scientific Rationale:
-
Azine Formation: This is a very common side reaction where one molecule of hydrazine reacts with two molecules of the carbonyl compound.[12]
-
Reductive Pathways (Wolff-Kishner type): Under strongly basic conditions and high temperatures, the hydrazone intermediate can be reduced to a methylene group instead of cyclizing.[10]
-
Mitigation: If cyclization is the goal, avoid the harsh conditions typical of a Wolff-Kishner reduction (e.g., KOH/glycol at >180 °C).
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low-yield hydrazine cyclizations.
Issue 2: Formation of Multiple Products / Regioisomers
This is particularly common when using unsymmetrical dicarbonyl compounds or substituted hydrazines.
When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine (e.g., methylhydrazine), two different pyrazole regioisomers can form.
Solutions & Scientific Rationale:
-
Control the Initial Condensation: The regioselectivity is often determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. The more electrophilic (less sterically hindered) carbonyl is typically favored.
-
Solvent Effects: The choice of solvent can influence which tautomer of the intermediate is favored, thereby directing the cyclization. Protic solvents like ethanol or trifluoroethanol (TFE) can stabilize intermediates through hydrogen bonding and influence the reaction outcome.[13][14]
-
Stepwise Procedure: To enforce regioselectivity, consider a stepwise approach. First, form an enaminone from the dicarbonyl and a primary amine. Then, add the substituted hydrazine; this often provides a single regioisomer.[14]
Issue 3: Difficulty with Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
Hydrazine hydrate is a high-boiling, water-miscible liquid that can be difficult to remove.
Solutions & Scientific Rationale:
-
Aqueous Workup: Perform an aqueous workup. Transfer the reaction mixture to a separatory funnel with an appropriate organic solvent (e.g., ethyl acetate, DCM) and wash several times with water or brine. Hydrazine hydrate has high water solubility and will partition into the aqueous layer.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) will protonate the basic hydrazine, forming a salt that is highly soluble in the aqueous phase. Caution: This may not be suitable if your product is also acid-sensitive.
-
Silica Gel Chromatography: Excess hydrazine generally sticks to silica gel. Running a column or even passing the crude material through a short plug of silica can be effective.[15]
Many heterocyclic products are initially isolated as oils.
Solutions & Scientific Rationale:
-
High Vacuum: Ensure all residual solvent is removed under a high vacuum for an extended period. What appears to be an oil may be your solid product plasticized by solvent.
-
Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Scratch the side of the flask with a glass rod to induce nucleation. This process washes away soluble impurities and can often crash out the solid product.
-
Recrystallization Screening: Systematically screen solvent systems for recrystallization. A good starting point is a polar solvent in which the product is soluble (e.g., ethanol, ethyl acetate) and a non-polar anti-solvent (e.g., hexanes).
Part 3: Frequently Asked Questions (FAQs)
Q1: Should I use hydrazine hydrate or anhydrous hydrazine?
A1: For over 95% of applications, hydrazine hydrate is the preferred reagent. It is a liquid that is easier and significantly safer to handle than anhydrous hydrazine.[1][3] Anhydrous hydrazine is extremely hazardous and should only be used when the reaction is rigorously sensitive to water and all other options have been exhausted.[1]
Caption: Decision tree for selecting the appropriate hydrazine reagent.
Q2: What is the best solvent for my reaction?
A2: Solvent choice is critical and can dramatically affect yield. There is no single "best" solvent.
-
Protic Solvents (Ethanol, Methanol): These are the most common and are excellent for the initial hydrazone formation. They are polar and can solvate the ions formed during the reaction.
-
Aprotic Polar Solvents (DMSO, DMF): These can be effective but may lead to different product outcomes or side reactions.[8]
-
Fluorinated Alcohols (TFE): Trifluoroethanol has been shown to be a highly effective solvent for some pyrazole syntheses, acting as a catalyst by stabilizing intermediates through hydrogen bonding.[13][14]
-
High-Boiling Solvents (Toluene, Xylene, Glycol): These are often used for reactions requiring high temperatures, such as the Fischer indole synthesis or Wolff-Kishner reductions.
| Solvent | Typical Use Case | Relative Polarity (approx.) | Boiling Point (°C) |
| Ethanol | General purpose, pyrazole synthesis | 0.654 | 78 |
| Acetic Acid | Fischer Indole (as catalyst/solvent) | 0.648 | 118 |
| Toluene | High-temp reactions (Dean-Stark) | 0.099 | 111 |
| Trifluoroethanol (TFE) | Catalytic solvent for pyrazole synthesis | ~0.7 | 78 |
| DMSO | Polar aprotic alternative | 0.444 | 189 |
Q3: How do I choose the right catalyst?
A3: The catalyst choice is dictated by the reaction mechanism.
-
Fischer Indole Synthesis: Requires an acid catalyst. Protic acids (H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, AlCl₃) are standard. Lewis acids are often milder and can be beneficial for sensitive substrates.[9]
-
Pyrazole Synthesis (from 1,3-dicarbonyls): Often requires no external catalyst, as the reaction can be autocatalytic or proceed with gentle heating in a protic solvent. A catalytic amount of acid (like AcOH) can accelerate the initial condensation.
-
Oxidative Cyclizations: Some reactions require an oxidant to achieve the final aromatic product. Reagents like trichloroisocyanuric acid (TCCA) or even air can serve as the oxidant.[13][16]
Q4: What are the key safety precautions when working with hydrazine hydrate?
A4: Hydrazine hydrate is a hazardous substance requiring strict safety protocols.[12] Always handle it in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including gloves and safety goggles.[3] It is corrosive and can cause severe burns.[3] It is also a suspected carcinogen.[1] Avoid heating hydrazine solutions strongly, as decomposition can produce flammable gases.[12] Always have a spill kit ready and be familiar with your institution's emergency procedures.
Part 4: Standard Operating Protocol Example
Synthesis of 1,3,5-Trisubstituted Pyrazole via Knorr Cyclization
This protocol describes a general procedure for the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.
Caption: Experimental workflow for a typical Knorr pyrazole synthesis.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq). Dissolve it in a suitable volume of absolute ethanol (e.g., 0.2 M concentration).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (or a substituted hydrazine derivative, 1.05 eq) dropwise over 5 minutes.
-
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl spot has been consumed (typically 2-4 hours).
-
Workup: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure pyrazole product.
References
- Organic Syntheses Procedure. Organic Syntheses.
- Hydrazine. Wikipedia.
- Singh, U. P., et al. (2018).
- Li, J., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules.
- Hydrazine synthesis by N-N coupling. Organic Chemistry Portal.
- Cyclisation reaction through hydrazine. Chemistry Stack Exchange. (2018).
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Process for the purification of aqueous hydrazine hydrate solutions.
- Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Davis, E. J., et al. (2011). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- Safety and Handling of Hydrazine.
- Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Deriv
- Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses.
- Process for the preparation of pyrazole.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
- Multicomponent syntheses of pyrazoles. Beilstein Journal of Organic Chemistry.
- How to purify hydrazone?.
- Enhanced Hydrazine Electrooxidation Activities on Novel Benzofused Tricyclic Heterocyclic Deriv
- Common side reactions with hydrazine hydr
- Safety Data Sheet for Hydrazine Hydr
- Problems with Fischer indole synthesis. Reddit.
- Hydrazine Standard Operating Procedure. UC Santa Barbara Environmental Health & Safety.
- Knorr Pyrazole Synthesis advice. Reddit.
- Hydrazine hydrate removal by column chrom
- Hydrazine Standard Operating Procedure Template. University of New Mexico Environmental Health & Safety.
- Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents.
- Fischer indole synthesis applied to the total synthesis of n
- Process for purifying aqueous hydrazine hydrate solutions.
- Fischer Indole Synthesis.
- Pyrazole synthesis. Organic Chemistry Portal.
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Identification and removal of byproducts in chlorophenylhydrazine synthesis
Technical Support Center: Chlorophenylhydrazine Synthesis
Welcome to the technical support guide for the synthesis of chlorophenylhydrazine, a critical intermediate in pharmaceutical and fine chemical manufacturing. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the identification and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing 4-chlorophenylhydrazine hydrochloride?
A1: The most prevalent impurities in the synthesis of 4-chlorophenylhydrazine (4-CPH) hydrochloride typically originate from the starting materials and side reactions.[1] The primary impurities to monitor are:
-
Unreacted Starting Material: 4-Chloroaniline is a common impurity carried over from the initial step.[1]
-
Positional Isomers: If the initial 4-chloroaniline starting material contains isomeric impurities (e.g., 2-chloroaniline or 3-chloroaniline), you will likely form the corresponding 2-chlorophenylhydrazine (2-CPH) and 3-chlorophenylhydrazine (3-CPH) byproducts.[1] These are often the most challenging to remove due to their similar physical properties.[1]
-
Asphalt-like Byproducts: Traditional synthesis methods involving diazotization followed by reduction can be difficult to control, sometimes leading to the formation of tarry, asphalt-like substances, which can complicate purification and lower yields.[2][3]
-
Degradation Products: Phenylhydrazines can be susceptible to oxidation and other degradation pathways, especially if not handled properly. While specific structures are diverse, they can contribute to overall product impurity.[4][5]
Q2: Why is controlling the diazotization reaction so critical for purity?
A2: The diazotization of 4-chloroaniline is the foundational step where purity is often dictated. This reaction involves treating the aniline with a nitrite source (like sodium nitrite) in the presence of a strong acid (typically hydrochloric acid) at low temperatures (-5 to 10°C).[2][6][7] The resulting diazonium salt is highly reactive.
The causality is straightforward:
-
Temperature Control: Exceeding the optimal low temperature range can lead to the decomposition of the diazonium salt, forming phenols and other unwanted, often colored, byproducts.
-
Stoichiometry and Addition Rate: Improper stoichiometry or adding the nitrite solution too quickly can lead to side reactions, including the formation of diazoamino compounds, which are known reaction byproducts.[8]
A well-controlled diazotization ensures the clean formation of the diazonium salt, setting the stage for a cleaner subsequent reduction and a higher purity final product.
Q3: My final product has a pinkish hue. What causes this and is it a concern?
A3: A white to pink crystalline powder is a described characteristic of 4-chlorophenylhydrazine hydrochloride.[9] The pink or yellowish coloration is often due to trace-level impurities formed by oxidation or other minor side reactions. While a slight pink hue may not significantly impact the product's use in some applications, for high-purity pharmaceutical applications, it indicates the presence of impurities that should be identified and quantified. The color can often be removed through recrystallization or treatment with activated carbon during the workup.[10][11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: HPLC analysis shows a significant peak corresponding to 4-chloroaniline.
-
Root Cause: This is typically due to incomplete reaction or inefficient purification. The 4-chloroaniline starting material has been carried through the synthesis.
-
Troubleshooting Action - Purification: Implement an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or diethyl ether). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[12] The basic aniline will be protonated to form its water-soluble hydrochloride salt and move into the aqueous layer, while the less basic phenylhydrazine product remains in the organic layer.
-
Troubleshooting Action - Process Optimization: Re-evaluate the stoichiometry of your reagents in the diazotization step. Ensure that the 4-chloroaniline is the limiting reagent to drive the reaction to completion.
Issue 2: My product yield is low and I observe a significant amount of tar-like residue.
-
Root Cause: This points to poor control over the reaction conditions, particularly during the diazotization and reduction steps.[2] Overheating or localized "hot spots" can cause decomposition of the diazonium salt intermediate. Certain reduction methods are also prone to forming these complex byproducts.[2]
-
Troubleshooting Action - Temperature Control: Ensure your cooling bath is efficient and that the reaction mixture is stirred vigorously to maintain a uniform, low temperature (ideally below 5°C) during the addition of sodium nitrite.[2][13]
-
Troubleshooting Action - Reagent Choice: Consider alternative reduction methods. While sodium sulfite is common, some newer methods use catalytic hydrogenation with catalysts like ruthenium on carbon, which can offer cleaner reactions and higher yields.[2][14] Another approach involves using ammonium sulfite as the reducing agent, which can lead to looser product crystallization and reduce side reactions.[7][15]
Issue 3: Mass spectrometry or HPLC indicates the presence of positional isomers (2-CPH or 3-CPH).
-
Root Cause: The contamination source is almost certainly the 4-chloroaniline starting material. Commercial 4-chloroaniline may contain small percentages of 2- and 3-chloroaniline.
-
Troubleshooting Action - Prevention (Recommended): The most effective strategy is prevention. Source high-purity 4-chloroaniline (>99.5%) and verify its purity by HPLC before starting your synthesis.
-
Troubleshooting Action - Removal (Challenging): Separating positional isomers is difficult due to their very similar chemical and physical properties.[1]
-
Fractional Crystallization: This may be attempted but is often inefficient. Multiple recrystallization steps might be needed, leading to significant yield loss.
-
Preparative Chromatography: For small scales, preparative HPLC or column chromatography can be effective but is often not practical for large-scale production.
-
Experimental Protocols & Methodologies
Protocol 1: HPLC Method for Impurity Profiling
This protocol is designed to separate 4-chlorophenylhydrazine from its key process-related impurities.
-
Objective: To achieve baseline separation of 4-CPH, 4-chloroaniline, 2-CPH, and 3-CPH.
-
Methodology:
-
Column: Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH adjusted to 4.0).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Elution: A gradient is typically required to resolve these closely eluting compounds. An example gradient is:
-
0-10 min: 25% B
-
10-30 min: 25% to 75% B
-
30-35 min: 75% B
-
35-40 min: 25% B (re-equilibration)
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 20-30°C. Lowering the temperature can sometimes improve resolution between closely eluting isomers.[1]
-
Detection: UV at 230 nm.[16]
-
Sample Preparation: Dissolve the sample in a diluent like water/acetonitrile (75:25 v/v) to a concentration of approximately 0.5 mg/mL.[1]
-
-
Data Interpretation:
-
Identify peaks by comparing retention times with certified reference standards for each potential impurity.
-
Quantify impurities using an external standard method for highest accuracy.
-
Table 1: Example HPLC Retention Time Data
| Compound | Typical Retention Time (min) |
|---|---|
| 2-Chlorophenylhydrazine (2-CPH) | ~23.1 |
| 4-Chlorophenylhydrazine (4-CPH) | ~24.3 |
| 3-Chlorophenylhydrazine (3-CPH) | ~25.8 |
| 4-Chloroaniline | ~30.3 |
Note: Retention times are approximate and will vary based on the specific HPLC system, column, and exact conditions used. Data adapted from Sharma, S. K., et al. (2024).[1]
Protocol 2: Purification by Recrystallization
-
Objective: To remove minor impurities and improve the purity and color of the final 4-chlorophenylhydrazine hydrochloride product.
-
Methodology:
-
Choose a suitable solvent system. Water, or a mixture of an alcohol (like ethanol or methanol) and water, is often effective.[9][10]
-
Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.[10]
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[10]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 50-60°C).
-
-
Validation: Analyze the purified product and the mother liquor by HPLC (using Protocol 1) to confirm the removal of impurities and assess the yield.
Visualizations: Workflows and Mechanisms
Diagram 1: General Synthesis and Impurity Formation Workflow
Caption: Workflow of 4-CPH synthesis showing key impurity entry points.
Diagram 2: Troubleshooting and Purification Logic
Caption: Decision tree for the purification of crude 4-chlorophenylhydrazine.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applications.
- Guidechem. (n.d.). How is 4-Chlorophenylhydrazine hydrochloride synthesized?. FAQ - Guidechem.
- Patsnap. (n.d.). Preparation method for 4-chlorophenylhydrazine hydrochloride. Eureka | Patsnap.
- Sharma, S. K., Sultana, S., & Singanan, P. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Rasayan Journal of Chemistry, 17(4), 1924-1933.
- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
- Patsnap. (n.d.). Novel synthesis process of P-chlorophenylhydrazine hydrochloride. Eureka | Patsnap.
-
Wikipedia. (2023). Fischer indole synthesis. Available from: [Link]
- WIPO Patentscope. (2018). process for continuous flow synthesis of 4-chlorophenylhydrazine salt.
-
PrepChem.com. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available from: [Link]
- Google Patents. (n.d.). CN106045876A - Synthetic method for 4-chlorophenylhydrazine hydrochloride.
- Google Patents. (n.d.). CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride.
-
Organic Syntheses. (n.d.). Procedure. Available from: [Link]
-
Gellis, A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available from: [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Available from: [Link]
- Google Patents. (n.d.). CN101143838A - Preparation method for 2-chlorophenylhydrazine.
-
PubChem - NIH. (n.d.). (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624. Available from: [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Available from: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Available from: [Link]
-
National Institutes of Health. (n.d.). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PMC - NIH. Available from: [Link]
-
SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Available from: [Link]
-
PubChem - NIH. (n.d.). Hydrazine, (4-chlorophenyl)-, hydrochloride (1:1) | C6H8Cl2N2 | CID 71600. Available from: [Link]
- Google Patents. (n.d.). CN102841170A - Method for detecting impurity phenylhydrazine in edaravone.
-
ResearchGate. (2012). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]
-
PharmaCompass.com. (n.d.). (4-chloro-phenyl)-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Page loading... [guidechem.com]
- 3. Novel synthesis process of P-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 13. prepchem.com [prepchem.com]
- 14. 4-Chlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 16. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
Technical Support Center: 1,2-Bis(4-chlorophenyl)hydrazine - Stability and Degradation Pathways
Welcome to the technical support center for 1,2-Bis(4-chlorophenyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. Please note that while extensive research has been conducted on hydrazines as a class, specific stability-indicating studies on this compound are not widely available in peer-reviewed literature. Therefore, this guide synthesizes established principles of hydrazine chemistry, structure-activity relationships, and analytical best practices to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
The stability of this compound is primarily influenced by its susceptibility to oxidation, hydrolysis (under acidic and basic conditions), photolytic degradation, and thermal stress. The hydrazine functional group (-NH-NH-) is inherently reactive and prone to oxidation. The presence of two electron-withdrawing 4-chlorophenyl groups can modulate the reactivity of the hydrazine moiety.
Q2: How should I properly store this compound to minimize degradation?
To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, moisture, and light, which are key drivers of degradation. The container should be tightly sealed to prevent the ingress of air and moisture.
Q3: What are the likely degradation products I should be looking for?
Based on the known reactivity of hydrazines, the primary degradation pathways are expected to be oxidation and N-N bond cleavage. Potential degradation products could include:
-
Oxidation Products: 4,4'-dichloroazobenzene (from two-electron oxidation) and 4,4'-dichloroazoxybenzene (further oxidation).
-
N-N Bond Cleavage Products: 4-chloroaniline.
-
Products from Rearrangement: Under certain acidic conditions, substituted hydrazines can undergo rearrangement reactions, though this is less common than oxidation.
It is crucial to perform thorough analytical testing to identify and characterize any degradation products that form under your specific experimental conditions.
Q4: Can I expect this compound to be stable in my formulation?
The stability of this compound in a formulation will depend on the specific excipients, pH, and storage conditions. It is essential to conduct forced degradation studies on the drug substance and the drug product to understand its degradation profile and ensure the analytical methods are stability-indicating.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid discoloration of the compound (yellowing or browning) upon exposure to air. | Oxidation of the hydrazine moiety. | Handle the compound under an inert atmosphere (e.g., in a glovebox). Prepare solutions fresh and use de-gassed solvents. |
| Appearance of unexpected peaks in my chromatogram over time. | Degradation of the compound. | Conduct a systematic forced degradation study (hydrolysis, oxidation, photolysis, thermal stress) to identify the degradation products. Ensure your analytical method can separate the parent compound from all potential degradants. |
| Poor recovery of the compound from a formulation matrix. | Interaction with excipients or degradation catalyzed by formulation components. | Evaluate the compatibility of this compound with individual excipients. Adjust the pH of the formulation if it is found to be contributing to degradation. |
| Inconsistent analytical results between batches. | Variability in the purity of the starting material or uncontrolled degradation during analysis. | Qualify your reference standard thoroughly. Ensure consistent and controlled analytical conditions, including sample preparation and run time. |
Forced Degradation and Stability Indicating Method Development
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to develop robust analytical methods.
General Protocol for Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and quantify the degradation products.
1. Acid and Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH. Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Causality: Acidic and basic conditions can catalyze the hydrolysis of the hydrazine linkage or promote other rearrangements.
2. Oxidative Degradation:
-
Procedure: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Causality: Hydrazines are readily oxidized. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.
3. Photolytic Degradation:
-
Procedure: Expose a solid sample and a solution of the compound to a light source capable of emitting both UV and visible light. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A dark control should be run in parallel.
-
Causality: UV and visible light can provide the energy to initiate photochemical degradation reactions.
4. Thermal Degradation:
-
Procedure: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) for an extended period.
-
Causality: High temperatures can provide the activation energy for degradation reactions to occur.
Analytical Method Development
A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for method development). |
| Column Temperature | 30 °C |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks.
Potential Degradation Pathways
The following diagrams illustrate the proposed degradation pathways for this compound based on the known chemistry of hydrazines.
Caption: Proposed major degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow provides a general approach to assessing the stability of this compound.
Caption: General experimental workflow for stability assessment.
Summary of Stability and Degradation
| Stress Condition | Likely Degradation Pathway | Potential Degradation Products | Relative Stability |
| Acid Hydrolysis | Generally stable, but N-N cleavage possible under harsh conditions. | 4-chloroaniline | Moderate to High |
| Base Hydrolysis | Generally stable, but N-N cleavage possible under harsh conditions. | 4-chloroaniline | Moderate to High |
| Oxidation | Oxidation of the hydrazine linkage. | 4,4'-dichloroazobenzene, 4,4'-dichloroazoxybenzene | Low |
| Photolysis | Oxidation and/or N-N bond cleavage. | 4,4'-dichloroazobenzene, 4-chloroaniline | Low to Moderate |
| Thermal | N-N bond cleavage at very high temperatures. | 4-chloroaniline | High at ambient temperatures |
References
- Castegnaro, M., Brouet, I., Michelon, J., Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines
Troubleshooting positional isomer formation in chlorophenylhydrazine synthesis
Technical Support Center: Chlorophenylhydrazine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This document moves beyond simple protocols to explain the causal mechanisms behind isomer formation, offering field-proven strategies to ensure your synthesis yields the desired product with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Scenario 1: Synthesis via Diazotization of Chloroanilines
The most common and reliable method for synthesizing a specific chlorophenylhydrazine isomer (e.g., 4-chlorophenylhydrazine) is the diazotization of the corresponding pure chloroaniline isomer, followed by reduction.[1][2][3]
Short Answer: The contamination almost certainly originates from isomeric impurities present in your starting 4-chloroaniline.
Detailed Explanation: The synthetic route involving diazotization and reduction does not promote the migration of the chlorine atom on the aromatic ring. The carbon-chlorine bond is robust and the reaction conditions (typically 0-10°C for diazotization) are too mild to induce such rearrangements.[1][4] Therefore, the isomeric ratio of the final chlorophenylhydrazine product directly reflects the isomeric purity of the initial chloroaniline. Commercial chloroanilines can contain residual amounts of other isomers from their own synthesis (e.g., chlorination of nitrobenzene followed by reduction).[5]
Troubleshooting Workflow:
-
Analyze Starting Material: Before starting the synthesis, verify the purity of your chloroaniline stock. The most effective methods are:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method can effectively separate and quantify 2-, 3-, and 4-chlorophenylhydrazine isomers, as well as residual chloroaniline, with detection limits as low as 0.02%.[6][7]
-
Gas Chromatography (GC): GC is also a powerful tool for separating volatile chloroaniline isomers.[8][9]
-
-
Purify Starting Material (If Necessary): If significant isomeric impurities are detected, purify the chloroaniline prior to use. Fractional recrystallization is often the most practical method on a lab scale.
-
Proceed with Synthesis: Once the purity of the starting material is confirmed, proceed with the diazotization and reduction steps.
This protocol is based on established industrial and laboratory methods.[1][3][10][11]
Step-by-Step Experimental Protocol:
Part A: Diazotization
-
In a reaction vessel equipped for cooling and stirring, suspend 1.0 equivalent of high-purity 4-chloroaniline in approximately 6-8 volumes of water and 3.0 equivalents of concentrated hydrochloric acid.
-
Stir the mixture and cool to a temperature between 0°C and 5°C using an ice-salt bath. A fine slurry of 4-chloroaniline hydrochloride should form.[1]
-
Prepare a solution of 1.05 equivalents of sodium nitrite in 2-3 volumes of water and cool it separately.
-
Slowly add the cold sodium nitrite solution dropwise to the chloroaniline slurry, ensuring the reaction temperature is strictly maintained below 5°C.[4] Exceeding this temperature can lead to decomposition of the diazonium salt, forming undesired phenolic byproducts and reducing yield.[4][12]
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0-5°C. Confirm the presence of excess nitrous acid using starch-iodide paper (should turn blue).
Part B: Reduction
-
In a separate, larger vessel, prepare a solution of a reducing agent. A common and effective choice is sodium sulfite or sodium bisulfite.[6][2] Dissolve ~3.0 equivalents of sodium sulfite in water.
-
Cool the reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Part A to the stirred reducing solution. Maintain the temperature below 10°C during this addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to 60-70°C for 1-2 hours to complete the reduction and hydrolysis of intermediates.[11]
Part C: Isolation and Purification
-
Cool the reaction mixture to 0-5°C to crystallize the 4-chlorophenylhydrazine hydrochloride product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water or brine to remove inorganic salts.
-
Dry the product under vacuum to yield 4-chlorophenylhydrazine hydrochloride as a crystalline solid.
Scenario 2: Synthesis via Direct Chlorination of Phenylhydrazine
Direct electrophilic chlorination of phenylhydrazine is a less common approach precisely because it is difficult to control the regioselectivity and often leads to a mixture of ortho- and para-isomers, along with potential over-chlorination.
Short Answer: Controlling regioselectivity in this reaction is challenging due to the activating and ortho-, para-directing nature of the hydrazine group.[13][14] Modifying the reaction conditions and the chlorinating agent can favor one isomer over the other.
Detailed Explanation: The -NHNH₂ group is a strong activating group, meaning it donates electron density into the aromatic ring, making it more reactive than benzene.[15] This electron density is preferentially increased at the ortho (C2) and para (C4) positions.[14][16] Therefore, an incoming electrophile (like "Cl+") will preferentially attack these sites.
-
Electronic Effects: The para position is electronically favored as it avoids steric hindrance from the bulky hydrazine group.
-
Steric Effects: The ortho positions are sterically hindered by the adjacent -NHNH₂ group. Using a bulkier chlorinating agent can further disfavor attack at the ortho position.
Troubleshooting Strategies to Favor the para-Isomer:
| Strategy | Principle | Recommended Conditions | Expected Outcome |
| Use a Bulky Chlorinating Agent | Increase steric hindrance at the ortho position. | Use N-chlorosuccinimide (NCS) or tert-butyl hypochlorite instead of Cl₂ gas. | Increased ratio of para to ortho product. |
| Lower Reaction Temperature | Increase selectivity by favoring the pathway with the lowest activation energy (typically leading to the more stable para product). | Run the reaction at the lowest feasible temperature, e.g., -20°C to 0°C. | Improved para selectivity. |
| Solvent Choice | Solvent polarity can influence the reactivity of the chlorinating agent and stabilize intermediates differently. | Experiment with less polar solvents (e.g., chlorinated hydrocarbons like dichloromethane) versus more polar aprotic solvents (e.g., acetonitrile). | May shift the o:p ratio; requires empirical optimization. |
| Protecting Group Strategy | Temporarily "block" the amine to reduce its activating strength and alter its directing effect. | Acylate the phenylhydrazine (e.g., with acetic anhydride) to form a phenylhydrazide. The resulting -NHNHC(O)CH₃ group is less activating and can increase para selectivity. The protecting group is removed by hydrolysis after chlorination. | Can significantly improve para selectivity but adds two steps to the synthesis. |
Analytical Characterization
Answer: The primary methods for isomer separation and quantification are HPLC and Capillary Electrophoresis (CE).[6][17]
-
Reverse-Phase HPLC (RP-HPLC): This is the most robust and widely used method. A C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and a suitable buffer (e.g., phosphate) can provide excellent baseline separation of 2-CPH, 3-CPH, and 4-CPH.[6][18] UV detection is typically performed around 236 nm.[17]
-
Capillary Electrophoresis (CE): CE offers an alternative high-resolution separation technique. Using a background electrolyte containing cyclodextrins as chiral or positional selectors can achieve excellent separation of the isomers.[17]
Visual Guides
Workflow for Troubleshooting Isomer Contamination
Sources
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- 2. CN106278935A - A kind of synthetic method to chlorophenyl hydrazine - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2894035A - Preparation of m-chloroaniline - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 11. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 12. Specific reactions of diazonium salts [almerja.com]
- 13. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ijrar.org [ijrar.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Managing side reactions during the synthesis of hydrazine derivatives
Welcome to the technical support center for the synthesis of hydrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of working with hydrazine and its derivatives. As a senior application scientist, I understand that while these compounds are invaluable building blocks in modern chemistry, their synthesis is often plagued by challenging side reactions.
This resource provides in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to optimize your reactions, improve yields, and ensure the purity of your final products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Formation of Azine Byproducts
Q1: I am attempting to synthesize a hydrazone, but I'm observing a significant amount of a dimeric byproduct. What is happening and how can I prevent it?
A1: You are likely encountering azine formation. This occurs when one molecule of hydrazine reacts with two equivalents of a carbonyl compound (aldehyde or ketone), leading to a symmetrical or unsymmetrical azine (R₂C=N-N=CR₂).[1][2] This is a particularly common side reaction in Wolff-Kishner reductions and related condensations.[1][3] The hydrazone intermediate, once formed, can react with another molecule of the carbonyl starting material.[4]
Troubleshooting Strategies:
-
Control Stoichiometry: A common pitfall is using a stoichiometric or substoichiometric amount of hydrazine. To favor the formation of the desired hydrazone, use a slight to moderate excess of hydrazine hydrate.[1] This shifts the equilibrium away from the azine.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of azine formation more significantly than the rate of hydrazone formation.[1]
-
Use of Pre-formed Hydrazones: A highly effective, albeit multi-step, approach is to first synthesize and isolate the hydrazone intermediate.[1][3] This purified hydrazone can then be used in the subsequent reaction step (e.g., reduction), physically preventing it from reacting with any unreacted carbonyl starting material.[1][3]
-
High Dilution: In some cases, carrying out the reaction under high dilution conditions can disfavor the bimolecular reaction leading to the azine.
Experimental Protocol: Minimizing Azine Formation in Hydrazone Synthesis
Objective: To synthesize a hydrazone from a carbonyl compound while minimizing the formation of the corresponding azine byproduct.
Materials:
-
Carbonyl compound (aldehyde or ketone)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the carbonyl compound in a suitable volume of ethanol in the round-bottom flask.
-
While stirring at room temperature, add 1.1 to 1.5 equivalents of hydrazine hydrate dropwise to the solution.
-
Monitor the reaction progress by TLC, observing the consumption of the carbonyl starting material.
-
If the reaction is sluggish at room temperature, gently heat the mixture to reflux and continue monitoring.
-
Upon complete consumption of the starting material, the hydrazone product can often be isolated by cooling the reaction mixture to induce precipitation or by removing the solvent under reduced pressure.[1]
-
The crude product can be purified by recrystallization or column chromatography.
Q2: How does water affect azine formation?
A2: The role of water can be complex. In the context of the Wolff-Kishner reduction, ensuring anhydrous conditions for the reduction step (after hydrazone formation) can suppress side reactions.[1] However, the initial condensation to form the hydrazone typically generates water. The Huang Minlon modification of the Wolff-Kishner reduction addresses this by refluxing the carbonyl compound with hydrazine hydrate and a base, then distilling off the water and excess hydrazine before proceeding with the high-temperature reduction.[3]
Issue 2: Over-Alkylation of Hydrazine
Q3: I am trying to perform a mono-alkylation of hydrazine, but I'm getting a mixture of mono-, di-, and even tri-alkylated products. How can I achieve selectivity?
A3: Direct N-alkylation of hydrazine is notoriously difficult to control.[1] The initial alkylation product, an alkylhydrazine, is often more nucleophilic than hydrazine itself, leading to subsequent alkylations. This results in a complex mixture of products that can be challenging to separate.
Troubleshooting Strategies:
-
Reductive Amination: A cleaner approach for producing 1,1-dialkylated hydrazines is the reduction of hydrazones.[5] For mono-alkylation, reductive alkylation of hydrazine derivatives with reagents like α-picoline-borane can offer better control.[6]
-
Use of Protecting Groups: A robust, multi-step strategy involves protecting one of the nitrogen atoms of hydrazine. For instance, a Boc (tert-butoxycarbonyl) group can be introduced, followed by selective alkylation of the unprotected nitrogen. Subsequent deprotection yields the mono-alkylated product. This approach provides excellent control over the degree of substitution.
-
Nitrogen Dianion Formation: For more advanced applications, the formation of a nitrogen dianion from a protected hydrazine allows for selective and sequential alkylation, providing access to a wide range of substituted hydrazines with high precision.[7][8]
Logical Workflow for Troubleshooting Hydrazine Alkylation
Caption: A logical workflow for troubleshooting hydrazine alkylation reactions.
Issue 3: Unintended Reduction of Other Functional Groups
Q4: During a Wolff-Kishner reduction of a ketone, I noticed that another functional group in my molecule was also reduced. How can I prevent this?
A4: The classical Wolff-Kishner reduction is performed under harsh, basic conditions and at high temperatures, which can lead to the reduction of other susceptible functional groups.[1] For example, nitro groups can be reduced, and base-sensitive protecting groups can be cleaved.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Several modifications to the Wolff-Kishner reduction have been developed to allow for milder reaction conditions. The Cram modification, using potassium tert-butoxide in DMSO, can sometimes be performed at lower temperatures.
-
Alternative Reductions: If your substrate is base-sensitive, consider the Clemmensen reduction (using zinc amalgam and HCl), which achieves the same transformation under acidic conditions.[9] Conversely, if your molecule has acid-sensitive groups, the Wolff-Kishner is often the better choice.[3]
-
Tosylhydrazone Intermediate: The use of tosylhydrazones offers a significantly milder alternative. The tosylhydrazone can be formed and then reduced with reagents like sodium borohydride (NaBH₄), avoiding the need for strong base and high temperatures.[10]
Data Summary and Analytical Considerations
Ensuring the purity of your hydrazine derivative is critical, especially in a pharmaceutical context where residual hydrazine can be a genotoxic impurity.[11] A multi-faceted analytical approach is essential.
Table 1: Comparison of Analytical Techniques for Purity Validation
| Technique | Application | Sensitivity | Notes |
| HPLC-UV | Quantifying the main product and known impurities. | Moderate (ng range)[11] | For hydrazine detection, derivatization with a chromophore-containing reagent (e.g., p-dimethylaminobenzaldehyde) is often necessary.[11][12] |
| LC-MS | Identifying unknown impurities and confirming trace contaminants. | High (pg to ng range)[11] | The gold standard for impurity profiling due to its high sensitivity and ability to provide molecular weight information.[11] |
| NMR (¹H, ¹³C) | Structural elucidation of the main product and major impurities. | Lower than MS | Provides definitive structural information. Quantitative NMR (qNMR) can be used to determine absolute purity.[11] |
| GC-MS | Analysis of volatile derivatives. | High | Often requires derivatization of hydrazine to improve volatility and thermal stability.[13] |
Reaction Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting hydrazine hydrate reactions.[1]
This guide provides a starting point for addressing the most common challenges in the synthesis of hydrazine derivatives. Successful synthesis relies on a deep understanding of the underlying reaction mechanisms and a systematic approach to troubleshooting. By carefully considering stoichiometry, temperature, reaction time, and the choice of reagents, you can significantly mitigate the formation of unwanted side products and achieve your desired synthetic outcomes.
References
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines.[Link]
-
Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
- Google Patents. (1987).
- Google Patents. (1990).
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology, 4(1), 1-6. [Link]
-
Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 22(1), 103-113. [Link]
-
OSHA. (n.d.). HYDRAZINE Method no.: T-20-FV-01-8009-M.[Link]
- Google Patents. (1969).
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis.[Link]
-
Derle, D. V., et al. (2012). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Scholars Research Library, 4(1), 293-298. [Link]
-
Tech Briefs. (2010). Three Methods of Detection of Hydrazines.[Link]
-
ResearchGate. (2013). Synthesis of Asymmetric Azines.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).[Link]
-
Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
-
DTIC. (n.d.). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE.[Link]
-
Organic Syntheses. (n.d.). Acetone hydrazone.[Link]
-
Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. University of Tartu.[Link]
-
Química Organica.org. (n.d.). Azine Formation.[Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.[Link]
-
ChemistryViews. (2020). Direct Azine Synthesis from Alcohols and Hydrazine.[Link]
-
Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[Link]
-
Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF AZINE.[Link]
-
MDPI. (2024). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.[Link]
-
ResearchGate. (n.d.). Hydrazine and Its Derivatives.[Link]
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Technical Support Center: Safe Management of Hydrazine Compounds
Welcome to the Technical Support Center for the safe handling, storage, and disposal of hydrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive and toxic chemicals in their experiments. The following information synthesizes established safety protocols, regulatory standards, and field-proven insights to ensure the well-being of laboratory personnel and the integrity of your research.
Section 1: Safe Handling of Hydrazine Compounds
Hydrazine and its derivatives are invaluable reagents in various chemical syntheses; however, their inherent toxicity and reactivity demand stringent adherence to safety protocols.[1] This section addresses common questions and troubleshooting scenarios related to the safe handling of these compounds.
Frequently Asked Questions (FAQs) - Handling
Q1: What are the primary hazards associated with hydrazine compounds?
A1: Hydrazine is a highly toxic, corrosive, and reactive substance.[1] Key hazards include:
-
Acute Toxicity: It can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] Symptoms of acute exposure may include dizziness, headache, nausea, pulmonary edema, seizures, and coma.[1]
-
Corrosivity: Hydrazine can cause severe burns to the skin and eyes upon contact.[1][3]
-
Flammability and Reactivity: Anhydrous hydrazine and its concentrated solutions are flammable and can ignite spontaneously in the presence of oxidizing agents or on porous materials like cloth or wood.[5][6] It is also sensitive to heat, light, and friction.[1]
Q2: What is the minimum Personal Protective Equipment (PPE) required when working with hydrazine?
A2: A comprehensive PPE strategy is your first line of defense. The minimum required PPE includes:
-
Hand Protection: Neoprene or nitrile gloves are recommended.[2] Always consult the glove manufacturer's compatibility chart for the specific hydrazine compound you are using.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a high potential for splashing.[3][7]
-
Body Protection: A flame-resistant lab coat is essential.[1] For larger scale work, a chemical splash apron should also be worn.[7]
-
Footwear: Closed-toe shoes are required to protect from spills.[7]
-
Respiratory Protection: All work with hydrazine compounds must be conducted in a certified chemical fume hood.[1][3] In cases where a fume hood is not feasible, a full-face supplied-air respirator may be necessary after a formal risk assessment.[2]
Q3: What are the essential engineering controls for handling hydrazine?
A3: Engineering controls are designed to minimize your exposure. The most critical is the use of a certified chemical fume hood to contain vapors.[1][3] Additionally, an emergency eyewash and safety shower must be readily accessible in the laboratory.[2] For transfers of anhydrous hydrazine, using a closed system and grounding and bonding containers to prevent static discharge is crucial.[2][8]
Troubleshooting Guide - Handling
Scenario 1: I can smell an ammonia-like odor while working with hydrazine in the fume hood.
-
Immediate Action: Stop your work immediately and move to a safe, well-ventilated area. The odor threshold for hydrazine is around 3-5 ppm, which is significantly higher than the recommended exposure limits.[9]
-
Troubleshooting Steps:
-
Check the Fume Hood: Is the sash at the correct height? Is the airflow monitor indicating proper function?
-
Inspect Your Apparatus: Are there any leaks in your experimental setup?
-
Notify Your Supervisor: Report the incident immediately.
-
Do Not Re-enter: Do not re-enter the area until it has been assessed and deemed safe by qualified personnel.
-
Scenario 2: My gloves came into contact with a small amount of hydrazine solution.
-
Immediate Action: Carefully remove the contaminated gloves, avoiding contact with your skin.
-
Procedure:
Section 2: Storage of Hydrazine Compounds
Proper storage of hydrazine compounds is critical to prevent accidental reactions, container degradation, and exposure.
Frequently Asked Questions (FAQs) - Storage
Q4: What are the key requirements for storing hydrazine compounds?
A4: Hydrazine should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[2][5] Key storage requirements include:
-
Incompatible Materials: Isolate hydrazine from oxidizing materials, acids, metals, and metal oxides.[2][11] A chemical incompatibility chart should be consulted.[12]
-
Secondary Containment: All hydrazine containers must be stored in a secondary container, such as a tray or tub, to contain potential leaks.[2]
-
Container Integrity: Keep containers tightly sealed when not in use.[2] Opened containers must be carefully resealed and kept upright.[2]
-
Inert Atmosphere: For anhydrous hydrazine, storage under a nitrogen blanket is recommended to prevent oxidation.[2][8]
Q5: Can I store hydrazine in a standard laboratory refrigerator?
A5: No. Standard refrigerators contain ignition sources (e.g., lights, thermostats) that could ignite flammable hydrazine vapors. If refrigeration is required, only use a laboratory-grade, explosion-proof refrigerator.
Quantitative Data Summary: Exposure Limits
| Agency | Exposure Limit (8-hour TWA) | Ceiling Limit |
| OSHA | 1 ppm[4][6] | - |
| NIOSH | - | 0.03 ppm (2-hour)[4][6] |
| ACGIH | 0.01 ppm[4] | - |
| TWA: Time-Weighted Average |
Section 3: Disposal of Hydrazine Compounds
Hydrazine waste is considered extremely hazardous and must be disposed of according to strict protocols to protect personnel and the environment.[1]
Frequently Asked Questions (FAQs) - Disposal
Q6: How should I collect and label hydrazine waste?
A6: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[3][13] The label should clearly state "Hazardous Waste - Hydrazine" and include the appropriate hazard pictograms (e.g., toxic, corrosive, flammable).[2]
Q7: Can I neutralize small amounts of hydrazine waste in the lab?
A7: In-lab neutralization of hydrazine waste is a hazardous procedure and should only be performed by trained personnel with a specific, approved protocol. Dilute aqueous solutions of sodium hypochlorite or calcium hypochlorite can be used for neutralization, but the reaction is exothermic and must be done with extreme care in dilute solutions (less than 5%).[9][14]
Experimental Protocol: Neutralization of Dilute Hydrazine Waste
Caution: This procedure should only be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Ensure the hydrazine waste is diluted to a concentration of 5% or less with water.
-
Neutralizing Agent Preparation: Prepare a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.
-
Slow Addition: Slowly add the neutralizing agent to the dilute hydrazine solution with constant stirring. The reaction is exothermic, so monitor the temperature.
-
Testing for Completion: After the addition is complete, test the solution for the presence of residual hydrazine using a commercially available test kit.
-
Final Disposal: Once neutralization is confirmed, the resulting solution can be disposed of as hazardous waste according to your institution's guidelines.
Section 4: Emergency Procedures
Immediate and appropriate action is critical in the event of a hydrazine-related emergency.
Troubleshooting Guide - Emergencies
Scenario 3: A small hydrazine spill has occurred inside the chemical fume hood.
-
Immediate Action:
-
Alert others in the immediate area.
-
If you are trained and it is safe to do so, proceed with cleanup.
-
-
Cleanup Protocol:
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels or sawdust. [4]
-
Apply a neutralizing agent such as slaked lime (calcium hydroxide) or sodium bicarbonate.[15]
-
Carefully collect the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the area with a suitable cleaning agent.
-
Scenario 4: A large hydrazine spill has occurred outside of the fume hood.
-
Immediate Action:
Scenario 5: An individual has been exposed to hydrazine.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][16] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Give large quantities of water or milk if the person is conscious.[2] Seek immediate medical attention.[2]
Visual Workflow: Hydrazine Spill Response
Caption: Decision workflow for responding to a hydrazine spill.
References
-
Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved from UNM Environmental Health & Safety. [Link]
-
Safety and Handling of Hydrazine. (1986). DTIC. [Link]
-
Hydrazine - Risk Management and Safety. (n.d.). Retrieved from University of Notre Dame. [Link]
-
Hydrazine (HSG 56, 1991). (1991). INCHEM. [Link]
-
SPILL CLEANUP QUICK REFERENCE. (n.d.). Retrieved from University of California, Berkeley. [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
Hydrazine - UC Santa Barbara. (n.d.). Retrieved from UC Santa Barbara Environmental Health & Safety. [Link]
-
HYDRAZINE (H-70) FA. (2023). 51st Fighter Wing Instruction 21-113. [Link]
-
HYDRAZINE. (n.d.). Occupational Safety and Health Administration. [Link]
-
Hydrazine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). [Link]
- Methods and systems for neutralization of hydrazine. (2017).
-
Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. (n.d.). Chemical Emergency Medical Guidelines. [Link]
-
Methyl hydrazine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
-
1988 OSHA PEL Project - Hydrazine. (1989). Centers for Disease Control and Prevention. [Link]
-
Detoxifying of hydrazine in waste waters. (2001). ResearchGate. [Link]
-
Hydrazine. (n.d.). Centers for Disease Control and Prevention. [Link]
-
CDC - Hydrazine - NIOSH Workplace Safety and Health Topic. (2012). Centers for Disease Control and Prevention. [Link]
-
CB-LSOP-Hydrazines.docx. (n.d.). The Brückner Research Group. [Link]
Sources
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- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
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- 8. arxada.com [arxada.com]
- 9. apps.dtic.mil [apps.dtic.mil]
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- 11. Hydrazine (HSG 56, 1991) [inchem.org]
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- 13. artscimedia.case.edu [artscimedia.case.edu]
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Technical Support Center: Strategies for Solubilizing 1,2-Bis(4-chlorophenyl)hydrazine
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet critical challenge in synthetic chemistry: the poor solubility of 1,2-Bis(4-chlorophenyl)hydrazine in common reaction media. The inherent symmetry and crystalline nature of this diarylhydrazine often lead to significant hurdles in achieving homogeneous reaction conditions, impacting reaction rates, yields, and reproducibility. This guide provides a series of troubleshooting steps and scientifically-grounded solutions to effectively overcome these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am starting a new reaction, and my this compound is poorly soluble in the initial solvent I chose. What is the most logical first step?
A1: Systematic Solvent Screening.
Before resorting to more complex methods, a systematic evaluation of single solvents is the most efficient starting point. The goal is to identify a solvent where the compound achieves the desired concentration at the intended reaction temperature. Due to its structure—two chlorophenyl groups linked by a hydrazine bridge—the molecule has a rigid, largely non-polar character, but the N-H bonds allow for hydrogen bonding. This suggests that highly polar aprotic solvents are often the best candidates.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Accurately weigh 5-10 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single, pure solvent from the list below.
-
Observation (Room Temperature): Agitate the vials at room temperature for 5-10 minutes. Record visual observations (e.g., completely dissolved, partially soluble, insoluble).
-
Observation (Elevated Temperature): If insoluble at room temperature, gently warm the vials to your target reaction temperature (use a heating block and ensure proper ventilation). Record any changes in solubility.
-
Analysis: Based on these observations, select the solvent that provides the best solubility profile for your reaction scale.
Data Presentation: Common Solvents for Screening
| Solvent Category | Solvent Examples | Rationale for Use |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile | Strong dipole moments can interact with the polarizable aromatic rings and disrupt the crystal lattice. Often the most effective class. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF | Moderate polarity; can be effective, especially at elevated temperatures. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can be effective but may have limited capacity. Good for reactions at or below room temperature. |
| Aromatic | Toluene, Xylenes | Generally poor solvents for this compound at room temperature but may work at high temperatures (>80 °C). |
| Polar Protic | Methanol, Ethanol | Limited utility due to the compound's low polarity, but worth screening if subsequent steps involve these solvents. |
Q2: I've screened single solvents and none provide adequate solubility. What is the next approach?
A2: Implement a Co-Solvent System.
A mixture of two or more miscible solvents can exhibit solvating power that is significantly greater than any of the individual components. This technique, known as co-solvency, is a powerful tool for fine-tuning the polarity of the reaction medium.[1][2][3][4][5] A common strategy is to use a small amount of a very strong solvent (like DMSO or DMF) mixed into a bulk solvent that is more suitable for the reaction or workup (like THF or Toluene).
Experimental Protocol: Co-Solvent Ratio Optimization
-
Primary Solvent Selection: Choose the best-performing single solvent from your initial screen (e.g., DMF) as the "primary" co-solvent.
-
Secondary Solvent Selection: Choose a "secondary" solvent that is compatible with your reaction chemistry (e.g., Toluene).
-
Ratio Testing: Prepare several mixtures of the two solvents (e.g., 10% DMF in Toluene, 25% DMF in Toluene, 50% DMF in Toluene).
-
Solubility Test: Repeat the small-scale solubility assessment from Q1 with these co-solvent mixtures to identify the lowest proportion of the primary solvent needed to achieve dissolution.
Mandatory Visualization: Solubility Strategy Decision Workflow
Caption: Decision tree for selecting a solubilization strategy.
Q3: My reaction is biphasic, involving an aqueous base and my hydrazine in an organic solvent. How can I make them react?
A3: Utilize Phase-Transfer Catalysis (PTC).
When reactants are in two immiscible phases (e.g., aqueous NaOH and the hydrazine in toluene), a reaction is often inhibited. Phase-transfer catalysis overcomes this by using a catalyst to carry one reactant across the phase boundary.[6][7][8] For instance, a quaternary ammonium salt can transport a hydroxide ion from the aqueous phase into the organic phase, allowing it to react with your substrate. This technique avoids the need for potentially hazardous and difficult-to-remove polar aprotic solvents.[9][10]
Experimental Protocol: General Phase-Transfer Catalysis
-
Solvent Choice: Dissolve this compound in a non-polar organic solvent (e.g., Toluene, DCM).
-
Aqueous Phase: Prepare your aqueous reactant in a separate solution (e.g., 50% w/w NaOH in water).
-
Catalyst Selection: Choose a suitable phase-transfer catalyst. Quaternary ammonium salts are common choices.
-
Tetrabutylammonium bromide (TBAB): A good general-purpose catalyst.
-
Aliquat® 336 (Methyltricaprylammonium chloride): Effective for many systems.
-
Hexadecyltributylphosphonium bromide: Useful for reactions requiring higher temperatures.[6]
-
-
Reaction Setup: Combine the organic phase, aqueous phase, and the phase-transfer catalyst (typically 1-5 mol%).
-
Agitation: Stir the biphasic mixture vigorously. A high interfacial area is crucial for the catalyst to work effectively.[9]
Mandatory Visualization: Mechanism of Phase-Transfer Catalysis
Caption: Simplified mechanism of phase-transfer catalysis (PTC).
Q4: Are there non-chemical methods that can force my compound into solution?
A4: Yes, the application of physical energy through sonication or microwave irradiation is highly effective.
These techniques enhance the kinetics of dissolution and can often create a saturated or even supersaturated solution, allowing a reaction to proceed when it otherwise would not.
-
Sonication (Ultrasonication): High-frequency sound waves induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense localized energy, creating microjets and shockwaves that break apart solid agglomerates and enhance mass transport at the solid-liquid interface.[11][12][13] It is particularly effective for heterogeneous reactions.[12]
-
Microwave Irradiation: Microwaves directly heat polar molecules in the reaction mixture, leading to rapid and uniform heating.[14][15] In a sealed vessel, temperatures can far exceed the solvent's atmospheric boiling point, which dramatically increases the solubility of most organic compounds. This often leads to drastically reduced reaction times and higher yields.[16][17][18]
Experimental Protocol: Applying Physical Energy
-
For Sonication:
-
Combine the hydrazine and solvent in a reaction flask.
-
Place the flask in an ultrasonic cleaning bath or use a direct immersion ultrasonic horn.
-
Apply sonication while stirring. Monitor the dissolution visually. Note that sonication can increase the bulk temperature.[19]
-
-
For Microwave Synthesis:
-
CRITICAL: Use only a dedicated, purpose-built microwave reactor designed for chemical synthesis. Never use a domestic microwave oven.
-
Combine the hydrazine and a microwave-absorbing solvent (e.g., DMF, NMP, Ethanol) in a certified microwave pressure vessel.
-
Seal the vessel and program the reactor to heat to a temperature significantly higher than the solvent's boiling point (e.g., 150-200 °C).
-
The instrument will control the power output to maintain the target temperature and monitor the internal pressure.
-
Q5: My compound has basic nitrogen atoms. Can I leverage pH to improve solubility?
A5: Yes, forming a salt is a classic and effective strategy, provided your reaction chemistry is compatible with acidic conditions.
The hydrazine moiety contains basic lone pairs on the nitrogen atoms that can be protonated by an acid to form a hydrazinium salt. These ionic salts are typically far more soluble in polar solvents than the neutral free base.[][21][22] For example, the related compound (4-chlorophenyl)hydrazine is commercially available as a hydrochloride salt, which is noted for its solubility in hot water and methanol.[23][24]
Experimental Protocol: In-Situ Salt Formation Test
-
Suspend the this compound in a polar solvent (e.g., methanol, ethanol, or THF with a small amount of water).
-
Slowly add a strong acid (e.g., a solution of HCl in isopropanol, or concentrated aqueous HCl) dropwise while stirring.
-
Observe for dissolution. The formation of the soluble hydrazinium salt should result in a clear solution.
-
Crucial Consideration: You must confirm that all subsequent reagents and the desired reaction pathway are stable and effective under these acidic conditions. If the reaction requires a base, this method is unsuitable unless the free base is regenerated in a later step.
Summary of Solubilization Techniques
| Technique | Principle | Best Suited For | Key Considerations |
| Solvent/Co-solvent | Matching solvent polarity to the solute.[2][3] | Initial screening; reactions where a simple homogeneous solution is desired. | May require high-boiling point solvents (e.g., DMF, DMSO) that are difficult to remove. |
| Phase-Transfer Catalysis | A catalyst shuttles a reactant across a phase boundary.[6][8] | Biphasic reactions, especially with aqueous bases or nucleophiles. | Requires vigorous stirring; catalyst may need to be removed during workup. |
| Surfactants | Micellar encapsulation of the insoluble compound.[25] | Aqueous or highly polar media where the compound has extremely low solubility. | Can complicate product purification; requires concentration above the CMC. |
| Sonication | High-frequency sound waves break apart solid particles and enhance mass transfer.[11][12] | Heterogeneous (solid-liquid) reactions to increase the rate of dissolution. | Can generate heat; may not achieve full dissolution, but can accelerate the reaction. |
| Microwave Irradiation | Rapid, superheating of the solvent to increase solubility and reaction rate.[15][16] | Reactions that are slow or require high temperatures; high-throughput synthesis. | Requires a dedicated microwave reactor. Not all solvents are suitable. |
| pH Adjustment (Salt Formation) | Protonation of basic sites to form a more soluble ionic salt.[] | Reactions in polar, protic solvents where acidic conditions are tolerated. | Incompatible with base-sensitive reagents or base-catalyzed reactions. |
References
- Phase-transfer c
- Phase-transfer catalyst – Knowledge and References - Taylor & Francis.
- Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes - Cambridge University Press & Assessment.
- Phase-Transfer C
- Phase Transfer C
- Unlocking the Benefits of Sonication for Cre
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
- The Chemistry of Ultrasonic Degradation of Organic Compounds | Request PDF.
- Sonication speeds up dissolution or actually increase solubility?
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics | Accounts of Chemical Research.
- A Review on Solubility Enhancement Methods for Poorly W
- Techniques to improve the solubility of poorly soluble drugs - ResearchG
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Solvent and Solvent Free (Neat)
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Microwave-assisted synthesis | Anton Paar Wiki.
- The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC.
- Co-solvency and anti-solvent method for the solubility enhancement.
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
- (PDF)
- Co-solvent and Complexation Systems - ResearchG
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW - Pharm
- The important role and application of surfactants in pharmaceutical formul
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchG
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enha - Longdom Publishing.
- pH Adjustment and Co-Solvent Optimiz
- Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC - PubMed Central.
- 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 - ChemicalBook.
- 4-Chlorophenylhydrazine Hydrochloride: Comprehensive Overview and Applic
- Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH.
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- 9. macmillan.princeton.edu [macmillan.princeton.edu]
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- 11. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
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- 24. nbinno.com [nbinno.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving Substituted Hydrazines
Introduction
Substituted hydrazines are foundational building blocks in modern chemistry, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique reactivity, stemming from the nucleophilic nitrogen centers and the labile N-N bond, allows for the construction of complex heterocyclic scaffolds. However, this same reactivity presents significant challenges in controlling reaction outcomes. Catalyst selection is therefore not merely an optimization step but is often the primary determinant of a reaction's success, governing yield, selectivity, and even the feasibility of the transformation.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper, mechanistically-grounded understanding of why a particular catalyst system is chosen. By addressing common experimental failures in a question-and-answer format, this document serves as a practical, field-tested resource for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a catalyst for a reaction with a substituted hydrazine?
A1: The selection process is a multi-parameter problem. Three core pillars must be considered:
-
The Nature of the Hydrazine:
-
Substitution Pattern: The number and type of substituents dramatically alter the hydrazine's nucleophilicity and steric profile. A 1,1-disubstituted hydrazine presents a different steric environment than a 1,2-disubstituted one.
-
Electronic Effects: Electron-donating groups (e.g., alkyl) on the hydrazine increase its nucleophilicity, potentially requiring less reactive catalysts or milder conditions. Conversely, electron-withdrawing groups (e.g., acyl, Boc) decrease nucleophilicity, often demanding more active catalyst systems (e.g., palladium complexes with highly electron-donating ligands).
-
Protecting Groups: The choice of protecting group (e.g., Boc, Cbz) is critical. Bulky groups can sterically hinder the approach to the metal center, influencing which nitrogen atom coordinates and reacts.
-
-
The Reaction Type:
-
C-N Cross-Coupling (e.g., Buchwald-Hartwig): The primary challenge is controlling mono- versus di-arylation. Catalyst choice (metal, ligand) is paramount for selectivity. Palladium and copper are the most common metals, with ligand selection being key to modulate reactivity.[1][2]
-
Fischer Indole Synthesis: This reaction is typically catalyzed by Brønsted or Lewis acids. The main consideration is acid strength and the potential for side reactions. Strong Lewis acids like ZnCl₂ or BF₃ are common, but can be neutralized by the ammonia byproduct, often requiring stoichiometric amounts.[3][4]
-
Reductive Alkylation: These reactions often involve a metal catalyst for the reduction step. The catalyst must be chemoselective, reducing the imine intermediate without cleaving the sensitive N-N bond.[5]
-
-
Inherent Reactivity of Hydrazine:
-
Reducing Properties: Hydrazine and its derivatives are potent reducing agents. This can lead to the undesired reduction of the active catalyst, particularly with Pd(II) or Cu(II) precursors, to inactive metal(0) species (e.g., palladium black).[6][7] Careful selection of pre-catalysts (e.g., Pd(0) sources) or reaction conditions is crucial.
-
Bidentate Coordination: Hydrazines can act as bidentate ligands, bridging two metal centers or chelating to a single center.[8] This can lead to catalyst inhibition or the formation of inactive complexes, effectively poisoning the catalyst. Ligand choice can mitigate this by occupying coordination sites on the metal.
-
Q2: My palladium-catalyzed N-arylation of a Boc-protected hydrazine is failing. What are the likely causes and how do I troubleshoot?
A2: This is a classic challenge in C-N coupling. The low nucleophilicity of the Boc-hydrazine combined with the inherent challenges of hydrazine chemistry creates several potential failure points.
A systematic troubleshooting approach is essential. The following decision tree, presented in Graphviz DOT language, outlines a logical workflow.
Caption: Troubleshooting workflow for failed Pd-catalyzed N-arylation.
Causality Explained:
-
Catalyst Activity: Hydrazine's reducing nature can be its own worst enemy. If you use a Pd(II) salt like Pd(OAc)₂, the hydrazine can reduce it to palladium black before the catalytic cycle even begins.[7] Using a Pd(0) source like Pd₂(dba)₃ or a modern, air-stable palladacycle pre-catalyst (which contains a built-in activating ligand) ensures the active catalyst forms productively.
-
Ligand Choice: The key to successful C-N coupling is the final, product-forming step: reductive elimination. For electron-rich nitrogen nucleophiles, this step is often slow. Bulky, electron-rich biarylphosphine ligands (the so-called "Buchwald ligands") are essential because they coordinate to the palladium center, increase its electron density, and sterically promote the reductive elimination step to release the desired N-aryl hydrazine.[1][2]
-
Base Strength: The catalytic cycle requires the deprotonation of the hydrazine after it has coordinated to the palladium center.[9] Boc-protected hydrazine is significantly less basic than an alkylamine. A weak base (e.g., K₂CO₃) is often insufficient to perform this deprotonation, stalling the cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate is typically required.[2]
Q3: In my Fischer Indole Synthesis, I'm getting a complex mixture of products and low yield of the desired indole. What's going wrong?
A3: The Fischer Indole Synthesis, while classic, is sensitive to acid choice and substrate structure. A messy reaction profile usually points to issues with the core[10][10]-sigmatropic rearrangement or subsequent cyclization steps.
Common Problems & Solutions:
| Problem | Probable Cause | Troubleshooting Strategy & Explanation |
| No Reaction / Low Conversion | Insufficient Acid Strength or Catalyst Neutralization: The ammonia byproduct neutralizes the acid catalyst.[3] | Solution: Increase catalyst loading, often to stoichiometric or even excess amounts. Alternatively, switch to a stronger Lewis acid (e.g., from ZnCl₂ to AlCl₃) or use polyphosphoric acid (PPA) which acts as both catalyst and solvent. |
| Formation of Tar/Polymerization | Acid is too strong / Temperature too high: Highly acidic conditions can promote unwanted side reactions, especially with electron-rich arylhydrazines or sensitive ketones. | Solution: Screen a panel of milder Lewis acids (e.g., FeCl₃, InCl₃). Consider using a solid-supported acid catalyst for easier removal and potentially milder action.[3] Reduce the reaction temperature. |
| Formation of Regioisomeric Indoles | Use of an unsymmetrical ketone: If the ketone has two different enolizable α-carbons, the initial hydrazone can tautomerize to two different ene-hydrazines, leading to two different indole products. | Solution: This is an inherent substrate issue. If one regioisomer is desired, a different synthetic strategy may be needed. Sometimes, bulky substituents on the hydrazine can direct the cyclization to the less sterically hindered position. |
| N-N Bond Cleavage | Harsh Conditions / Reductive Side Reactions: Some Lewis acids under thermal stress can promote cleavage of the weak N-N bond, leading to aniline byproducts. | Solution: Use milder conditions. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
Troubleshooting Guide: Catalyst Deactivation
A common and frustrating issue is when a reaction starts but then stalls. This often points to catalyst deactivation. Hydrazine's unique chemistry presents several deactivation pathways.
Problem: My reaction stops before completion, and I suspect catalyst deactivation.
A. Identify the Cause:
-
Visual Inspection: Is there a black precipitate? This is likely palladium black, a sign of reductive decomposition of the catalyst.[7]
-
Reaction Monitoring (TLC/LC-MS): Does the reaction stop at a specific intermediate? For Pd-catalyzed couplings, a stalled reaction might show persistent aryl halide starting material and a buildup of a Pd-complex.
-
Consider the Hydrazine: Is your hydrazine particularly reducing? Does it have unprotected N-H bonds that can coordinate strongly to the metal?
B. Deactivation Mechanisms & Solutions:
-
Mechanism 1: Reductive Decomposition
-
Cause: The hydrazine reduces the active catalyst (e.g., Pd(II)) to an inactive metal aggregate (Pd(0) black). This is especially prevalent with simple, unprotected hydrazines.[6][7]
-
Solution:
-
Use a pre-catalyst that enters the cycle as Pd(0).
-
Employ ligands that stabilize the Pd(0) state, such as bulky biarylphosphines.
-
Run the reaction at the lowest possible temperature that still affords a reasonable rate.
-
-
-
Mechanism 2: Inhibitory Complex Formation
-
Cause: Hydrazine, with its two nitrogen atoms, can act as a strong, bidentate ligand. It can bridge two metal centers or form a stable chelate, occupying coordination sites and preventing the binding of the aryl halide or the progression of the catalytic cycle.[8] This effectively poisons the catalyst.
-
Solution:
-
Use a strongly coordinating, monodentate ligand (like a bulky phosphine) that can outcompete the hydrazine for binding sites.
-
Modify the hydrazine substrate, for example by using a bulky protecting group on one of the nitrogens, to sterically disfavor bidentate coordination.
-
-
-
Mechanism 3: Product Inhibition
-
Cause: In some cases, the substituted hydrazine product itself can be a better ligand for the metal center than the starting materials or the intended ligand. The product binds tightly to the catalyst and shuts down turnover.
-
Solution:
-
This is a challenging problem. Sometimes, switching to a different metal (e.g., from Palladium to Copper) can change the binding affinities and overcome product inhibition.
-
Running the reaction at higher dilution can sometimes disfavor the binding of the product.
-
-
The following diagram illustrates the decision process for diagnosing catalyst deactivation.
Caption: Decision tree for diagnosing catalyst deactivation.
Experimental Protocol: High-Throughput Catalyst Screening for N-Arylation
When optimizing a new reaction, a parallel screening approach can rapidly identify a promising catalyst system. This protocol is designed for a 24-well plate format.
Objective: To identify the optimal ligand and base combination for the palladium-catalyzed coupling of 4-bromoanisole with N-Boc-hydrazine.
Materials:
-
KitAlysis™ 24-well Reaction Block or similar parallel synthesis equipment.
-
Pre-weighed catalyst vials (e.g., from a screening kit containing various biarylphosphine ligands complexed to a Pd pre-catalyst).
-
Stock solution of 4-bromoanisole (Substrate A).
-
Stock solution of N-Boc-hydrazine (Substrate B).
-
Anhydrous, degassed solvents (e.g., Dioxane, Toluene).
-
Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Preparation (Inside a Glovebox):
-
Arrange a 24-well plate containing vials with pre-weighed catalysts (e.g., 1 µmol per vial). Common ligands to screen include XPhos, RuPhos, BrettPhos, and SPhos.
-
Prepare a stock solution of the aryl halide (e.g., 0.2 M solution of 4-bromoanisole in dioxane).
-
Prepare a stock solution of the hydrazine (e.g., 0.3 M solution of N-Boc-hydrazine in dioxane).
-
Weigh the solid bases into separate vials.
-
-
Reaction Assembly:
-
To each catalyst vial, add the designated solid base (e.g., 3 equivalents relative to the limiting reagent).
-
Add the aryl halide stock solution to each vial (e.g., 0.5 mL, 0.1 mmol).
-
Add the hydrazine stock solution to each vial (e.g., 0.4 mL, 0.12 mmol, 1.2 equivalents).
-
Seal the well plate with a cap mat.
-
-
Reaction Execution:
-
Remove the sealed plate from the glovebox.
-
Place it on a magnetic stirring hotplate or a dedicated reaction block.
-
Stir the reactions at a set temperature (e.g., 80-100 °C) for a predetermined time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Allow the reaction block to cool to room temperature.
-
Quench each reaction by adding a standard solvent (e.g., ethyl acetate).
-
Add an internal standard (e.g., biphenyl) for quantitative analysis.
-
Filter the contents of each well (e.g., through a small plug of silica or celite) to remove the base and catalyst residues.
-
Analyze the crude filtrate from each well by LC-MS or GC-MS to determine the conversion to product.
-
-
Data Interpretation:
-
Tabulate the results, comparing product yield across the different catalyst/ligand and base combinations.
-
The highest yielding conditions provide the optimal starting point for larger-scale synthesis.
-
This systematic approach minimizes variables and efficiently maps the catalyst landscape for your specific substrate combination, saving significant time and resources.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Hydrazine. Wikipedia.
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of the Serbian Chemical Society.
-
Hydrazine. Organic Chemistry Portal.
-
Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. PMC.
-
Effects of oxygen functionalities on hydrous hydrazine decomposition over carbonaceous materials. Dalton Transactions.
-
Cu-Catalyzed C(sp3)–N Coupling and Alkene Carboamination Enabled by Ligand-Promoted Selective Hydrazine Transfer to Alkyl Radicals. ACS Catalysis.
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology.
-
Hydrogen Production from Hydrous Hydrazine Decomposition Using Ir Catalysts: Effect of the Preparation Method and the Support. MDPI.
-
Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. National Institutes of Health.
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed.
-
Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. R Discovery.
-
The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions. New Journal of Chemistry.
-
Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv.
-
Fischer Indole Synthesis. Alfa Chemistry.
-
Reaction development a Influences of hydrazine derivatives. b Effects... ResearchGate.
-
Characterization of catalyst for hydrazine decomposition and its deactivation mechanism. CNKI.
-
C–H Functionalization of Azines. Chemical Reviews.
-
Reductive and Coordinative Effects of Hydrazine in Structural Transformations of Copper Hydroxide Nanoparticles. PMC.
-
An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides. Thieme.
-
A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
-
Palladium-Catalyzed Carbene Coupling of N-Tosylhydrazones and Arylbromides to Synthesize Cross-Conjugated Polymers. ResearchGate.
-
Synthetic methodology for alkyl substituted hydrazines. ResearchGate.
-
Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemistrySelect.
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition.
-
Copper(ii) hydrazone complexes with different nuclearities and geometries: synthetic methods and ligand substituent effects. New Journal of Chemistry.
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
-
Optimizing Hydrazine Activation on Dual‐Site Co‐Zn Catalysts for Direct Hydrazine‐Hydrogen Peroxide Fuel Cells. ResearchGate.
-
Organocatalyst for Hydrazine Derivative Synthesis by Cross-Coupling of Nitroarenes and Anilines. TCI EUROPE N.V.
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace.
-
Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. D-Scholarship@Pitt.
-
Catalytic schemes for the hydrogenation of hydrazine as proposed by... ResearchGate.
-
KitAlysis™ C-N (Buchwald-Hartwig) High-Throughput Screening Kit. Sigma-Aldrich.
-
Palladium-Catalyzed Cross-Coupling of Aryl Halides and Hydrazine. Synfacts.
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central.
Sources
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- 2. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 1,2-Bis(4-chlorophenyl)hydrazine
In the landscape of drug development and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous scientific practice. For researchers working with hydrazine derivatives, such as 1,2-Bis(4-chlorophenyl)hydrazine, a precise understanding of its molecular architecture is paramount for predicting its chemical behavior, reactivity, and potential biological activity. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound, contrasting its expected spectral features with those of plausible alternatives and precursors.
The Imperative of Multi-Technique Spectroscopic Analysis
The structural elucidation of a molecule like this compound, with its symmetrical nature and multiple aromatic protons, necessitates a multi-pronged analytical approach. Relying on a single technique can lead to ambiguity. For instance, mass spectrometry might confirm the molecular weight, but it cannot distinguish between isomers. It is the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that provides a self-validating system for structural confirmation.[1][2]
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy is a powerful first-line technique for mapping the proton framework of a molecule. For this compound, the key diagnostic signals will be those of the aromatic protons and the N-H protons of the hydrazine linkage.
Expected ¹H NMR Spectrum of this compound
Due to the symmetry of the molecule, we anticipate two distinct signals in the aromatic region, appearing as doublets due to ortho-coupling. The protons on the carbons adjacent to the hydrazine group will be in a different chemical environment than those adjacent to the chlorine atoms. The N-H protons are expected to produce a singlet, the chemical shift of which can be concentration-dependent and may be broadened.
Comparative ¹H NMR Analysis
To illustrate the diagnostic power of ¹H NMR, let's compare the expected spectrum of our target molecule with that of a key precursor, 4-chloroaniline, and a potential oxidation byproduct, 4,4'-dichlorobiphenyl.
| Compound | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~6.8-7.2 (two doublets, 8H) | ~5.0-6.0 (broad singlet, 2H, N-H) |
| 4-Chloroaniline [3] | 6.62 (d, 2H), 7.05 (d, 2H) | 3.65 (broad singlet, 2H, NH₂) |
| 4,4'-Dichlorobiphenyl [4][5] | ~7.4-7.6 (two doublets, 8H) | - |
The key differentiator for this compound is the presence of the N-H protons and the specific splitting pattern of the aromatic protons, which will differ from the simpler spectrum of 4-chloroaniline and the more deshielded aromatic signals of 4,4'-dichlorobiphenyl.[3][4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.[6]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Due to the symmetry of this compound, we expect only four signals in the ¹³C NMR spectrum.
Expected ¹³C NMR Spectrum of this compound
The four distinct carbon environments are: the carbon attached to the hydrazine group (C-N), the carbon ortho to the C-N bond, the carbon meta to the C-N bond (and ortho to the C-Cl bond), and the carbon attached to the chlorine atom (C-Cl).
Comparative ¹³C NMR Analysis
| Compound | Aromatic Carbon Signals (δ, ppm) |
| This compound (Predicted) | ~145 (C-N), ~115 (C ortho to N), ~129 (C meta to N), ~125 (C-Cl) |
| 4-Chloroaniline [7] | 145.4, 129.0, 123.0, 116.2 |
| 4,4'-Dichlorobiphenyl [4] | 138.8, 132.8, 128.9, 128.3 |
The chemical shifts, particularly for the carbon directly bonded to the nitrogen, will be highly diagnostic.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. In the case of this compound, the key vibrational modes of interest are the N-H stretch of the hydrazine and the C-Cl stretch of the chlorophenyl groups.
Expected IR Spectrum of this compound
The IR spectrum should exhibit a characteristic N-H stretching vibration, typically in the range of 3200-3400 cm⁻¹. The aromatic C-H stretches will appear above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring will be in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically around 1090 cm⁻¹.
Comparative IR Analysis
| Compound | N-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound (Predicted) | ~3300 (medium) | ~1090 (strong) | ~1500, ~1600 (C=C aromatic) |
| 4-Chloroaniline [8] | 3380, 3460 (two bands for primary amine) | ~1092 | ~1618 (N-H bend) |
| 4,4'-Dichlorobiphenyl [5] | - | ~1090 | ~1475 (C=C aromatic) |
The presence of a single, medium-intensity N-H stretch, as opposed to the two distinct stretches of the primary amine in 4-chloroaniline, is a key diagnostic feature for the secondary amine environment of the hydrazine bridge.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument Setup: Place the sample in an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern.
Expected Mass Spectrum of this compound
The molecular ion peak (M⁺) for this compound (C₁₂H₁₀Cl₂N₂) is expected at m/z 252. The isotopic pattern for two chlorine atoms (approximately a 9:6:1 ratio for M⁺, M+2, and M+4) will be a definitive feature. Key fragmentation pathways would likely involve cleavage of the N-N bond, leading to a prominent fragment at m/z 126, corresponding to the 4-chloroaniline radical cation.
Comparative Mass Spectrometry Analysis
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Isotopic Pattern |
| This compound (Predicted) | 252 | 126, 111, 75 | M, M+2, M+4 (9:6:1) |
| 4-Chloroaniline [8] | 127 | 99, 92, 65 | M, M+2 (3:1) |
| 4,4'-Dichlorobiphenyl [5] | 222 | 152, 111 | M, M+2, M+4 (9:6:1) |
The molecular ion peak and the characteristic isotopic pattern for two chlorine atoms are crucial for distinguishing this compound from compounds with a single chlorine atom, like 4-chloroaniline. The fragmentation pattern, particularly the cleavage of the N-N bond, provides further confirmation of the hydrazine linkage.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic method like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak, analyze the isotopic pattern, and propose structures for the major fragment ions.
Conclusion: A Self-Validating Analytical Approach
The structural confirmation of this compound is unequivocally achieved through the congruent interpretation of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system. The predicted spectroscopic data, when compared with that of plausible alternatives, demonstrates the high degree of certainty that can be achieved in structural elucidation, a critical step in advancing research and development in the chemical sciences.
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Pareek, A. K., Joseph, P. E., & Seth, D. S. (2010). Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents. Biomedical and Pharmacology Journal, 3(1). [Link]
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A Comparative Analysis of 1,2-Bis(4-chlorophenyl)hydrazine and Other Reducing Agents: A Guide for the Modern Chemist
In the landscape of synthetic organic chemistry, the selective reduction of functional groups remains a cornerstone of molecular architecture. For researchers, scientists, and professionals in drug development, the choice of a reducing agent is a critical decision that dictates reaction efficiency, selectivity, and scalability. This guide provides an in-depth comparative analysis of 1,2-Bis(4-chlorophenyl)hydrazine, a representative diarylhydrazine, alongside a selection of commonly employed reducing agents. By examining their reactivity profiles, mechanistic underpinnings, and practical applications, this document aims to equip the modern chemist with the knowledge to make informed decisions in the laboratory.
Introduction to the Arsenal of Reduction: Key Players and Their Roles
The reduction of organic compounds, fundamentally the gain of electrons or hydrogen, is achieved through a diverse array of reagents. These can be broadly categorized, and understanding their general characteristics is paramount.
-
Metal Hydride Reagents: This class is dominated by powerful agents like Lithium Aluminum Hydride (LiAlH₄) and milder, more selective reagents such as Sodium Borohydride (NaBH₄). They are workhorses in the laboratory for the reduction of carbonyl compounds.[1] LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide array of functional groups including esters, carboxylic acids, amides, and nitriles.[1] In contrast, NaBH₄ is primarily used for the reduction of aldehydes and ketones.[1]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, Ni). It is a clean and efficient method for the reduction of alkenes, alkynes, and nitro groups. A key advantage is the generation of only water as a byproduct. However, it often requires specialized high-pressure equipment.
-
Hydrazine-Based Reagents: Hydrazine (N₂H₄) and its derivatives are versatile reducing agents. Hydrazine hydrate is a common hydrogen donor in catalytic transfer hydrogenation, offering a safer alternative to gaseous hydrogen.[2][3] The Wolff-Kishner reduction, which converts carbonyls to methylene groups, is a classic named reaction that utilizes hydrazine under basic conditions.[4][5]
This compound falls within the category of substituted hydrazines, specifically N,N'-diarylhydrazines. While less commonly employed as a general-purpose reducing agent compared to metal hydrides, its structural features suggest a role in specific transformations, particularly as a hydrogen donor in catalytic transfer hydrogenation. Its synthesis from the corresponding azobenzene provides a practical entry point for its investigation.[6]
Comparative Performance Analysis: A Data-Driven Approach
Direct, side-by-side comparative studies of this compound with other reducing agents for a wide range of functional groups are not extensively documented in the literature. However, by examining the performance of analogous hydrazine derivatives and the parent hydrazine, we can construct a reasoned comparison.
Reduction of Nitroarenes to Anilines
The reduction of nitroarenes is a fundamental transformation in the synthesis of pharmaceuticals and dyes. Catalytic transfer hydrogenation (CTH) using hydrazine hydrate as a hydrogen donor is a well-established and efficient method.[3]
| Reducing Agent System | Substrate | Catalyst | Solvent | Time | Yield (%) | Reference |
| Hydrazine hydrate | 4-Nitrotoluene | 10% Pd/C | Methanol | 1 h | >99 | [3] |
| Hydrazine hydrate | 4-Nitrochlorobenzene | 5% Pd/C | Methanol | 5 min (reflux) | 98 | [3] |
| Hydrazine hydrate | 4-Nitrobenzaldehyde | Co₃O₄-NGr@C | Ethanol | 6 h | 99 | [7] |
| Sodium Borohydride | 4-Nitrophenol | Au/TiO₂ | Water | 10 min | ~100 | [2] |
| Lithium Aluminum Hydride | Nitrobenzene | - | Diethyl ether | - | ~90 | [1] |
Insight and Causality: Hydrazine-based CTH offers excellent chemoselectivity, often leaving other reducible groups like halogens and carbonyls intact under controlled conditions.[3] The choice of catalyst is crucial; palladium on carbon (Pd/C) is highly effective. For diarylhydrazines like this compound, their efficacy as hydrogen donors in CTH would depend on the lability of the N-H bonds and their interaction with the catalyst surface. The electron-withdrawing nature of the chlorophenyl groups might influence the rate of hydrogen donation compared to hydrazine hydrate.
Reduction of Carbonyl Compounds
The reduction of aldehydes and ketones to alcohols is a staple of organic synthesis.
| Reducing Agent | Substrate | Solvent | Product | Time | Yield (%) | Reference |
| Sodium Borohydride | Acetophenone | Methanol | 1-Phenylethanol | 30 min | 95 | [1] |
| Lithium Aluminum Hydride | Acetophenone | Diethyl ether | 1-Phenylethanol | 15 min | 98 | [1] |
| Hydrazine/KOH (Wolff-Kishner) | Acetophenone | Diethylene glycol | Ethylbenzene | 3 h (200 °C) | ~80 | [5] |
| Catalytic Hydrogenation (H₂) | Acetophenone | PtO₂ | 1-Phenylethanol | - | High | [5] |
Insight and Causality: For the straightforward reduction of aldehydes and ketones to alcohols, NaBH₄ and LiAlH₄ are generally the reagents of choice due to their high efficiency and predictability.[8][9] The Wolff-Kishner reduction, employing hydrazine, is a powerful method for the complete deoxygenation of carbonyls to the corresponding alkanes, a transformation not readily achieved with metal hydrides in a single step.[4][10] The harsh basic and high-temperature conditions of the classical Wolff-Kishner reduction can be a limitation for sensitive substrates.[5] While direct reduction of carbonyls by diarylhydrazines is not a standard procedure, they could potentially act as hydrogen donors in CTH for this purpose, though this application is less explored.
Experimental Protocols: From Synthesis to Application
Synthesis of this compound
A reliable method for the synthesis of N,N'-diarylhydrazines is the reduction of the corresponding azobenzenes.[6]
Protocol: Reduction of 4,4'-Dichloroazobenzene to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dichloroazobenzene (1.0 mmol).
-
Solvent Addition: Add a solvent mixture of dichloromethane (20 mL), methanol (20 mL), and water (3 mL).
-
Reagent Addition: To the stirred suspension, add sodium dithionite (Na₂S₂O₄) (5.5 mmol).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Causality of Experimental Choices: The use of a mixed solvent system is crucial for the solubility of both the nonpolar azobenzene and the ionic sodium dithionite.[6] A molar excess of sodium dithionite ensures the complete reduction of the azo group. The slightly basic nature of the dithionite solution helps to avoid the acid-catalyzed benzidine rearrangement, a common side reaction in the reduction of azobenzenes.[6]
Catalytic Transfer Hydrogenation of a Nitroarene using a Hydrazine Donor
This protocol provides a general procedure for the reduction of a nitroarene using a hydrazine-based hydrogen donor in the presence of a palladium catalyst.
Protocol: Reduction of 4-Nitrotoluene
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-nitrotoluene (1.0 mmol) and 10% Pd/C (5 mol%).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Hydrogen Donor Addition: Add hydrazine hydrate (5.0 mmol) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, 4-toluidine. The product can be further purified by column chromatography if necessary.
Mechanistic Insights: Visualizing the Pathways of Reduction
Understanding the reaction mechanisms is key to predicting reactivity and selectivity.
Catalytic Transfer Hydrogenation
In catalytic transfer hydrogenation with hydrazine, the catalyst surface plays a pivotal role in activating both the hydrogen donor and the substrate.
Caption: Catalytic Transfer Hydrogenation of a Nitroarene.
The mechanism likely involves the dehydrogenation of hydrazine on the catalyst surface to form a reactive diimide (N₂H₂) intermediate, which then transfers hydrogen to the adsorbed nitroarene.
Wolff-Kishner Reduction
The Wolff-Kishner reduction proceeds via the formation of a hydrazone intermediate, followed by base-catalyzed elimination of nitrogen gas.[10]
Caption: Mechanism of the Wolff-Kishner Reduction.
The driving force for this reaction is the formation of the thermodynamically stable dinitrogen molecule.
Conclusion: Strategic Selection for Synthetic Success
The choice of a reducing agent is a nuanced decision that requires a deep understanding of the substrate, the desired transformation, and the reactivity of the available reagents. While workhorses like Sodium Borohydride and Lithium Aluminum Hydride offer predictable and powerful solutions for carbonyl reductions, hydrazine-based reagents provide a unique set of capabilities.
This compound , as a representative of diarylhydrazines, holds potential as a hydrogen donor in catalytic transfer hydrogenation. Its utility in this context warrants further investigation to fully delineate its performance characteristics against established donors like hydrazine hydrate. The electronic effects of the chloro-substituents likely modulate its reactivity, offering avenues for fine-tuning reduction processes.
For the synthetic chemist, the key takeaway is the importance of a comprehensive understanding of the entire toolbox of reducing agents. By appreciating the mechanistic diversity and the subtle interplay of substrate, reagent, and reaction conditions, we can navigate the complex landscape of organic synthesis with precision and creativity, ultimately enabling the efficient and elegant construction of the molecules that shape our world.
References
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Recent Developments in Manganese, Iron and Cobalt Homogeneous Catalyzed Synthesis of Primary Amines via Reduction of Nitroarenes, Nitriles and Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]
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- Sydnes, L. K., Elmi, S., Heggen, P., Holmelid, B., & Malthe-Sørensen, D. (2007). Conversion of Azobenzenes into N,N′-Diarylhydrazines by Sodium Dithionite. Synlett, 2007(11), 1695-1698.
- Wessig, P., & Grote, T. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Chemistry – A European Journal, e202400700.
- Beller, M., & Jagadeesh, R. V. (2015). Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts. Green Chemistry, 17(4), 2139-2143.
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Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Ashenhurst, J. (2025, March 21). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. Retrieved from [Link]
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N,N-Diphenylhydrazine. (n.d.). PubChem. Retrieved from [Link]
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A Quick Guide to Reductions in Organic Chemistry. (2015). Retrieved from [Link]
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Reduction of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]
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The Reduction of Aldehydes and Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Aldehydes and Ketones - Wolff-Kishner Reduction. (2022, April 6). YouTube. Retrieved from [Link]
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N,N'-Diphenylhydrazine. (n.d.). Restek. Retrieved from [Link]
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Transfer hydrogenation. (n.d.). Wikipedia. Retrieved from [Link]
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Carbonyl reduction. (n.d.). Wikipedia. Retrieved from [Link]
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A Researcher's Guide to Indole Synthesis: A Comparative Analysis of Alternatives to 1,2-Bis(4-chlorophenyl)hydrazine
Introduction: The Enduring Importance of the Indole Nucleus
The indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][2][3] For over a century, the Fischer Indole Synthesis has been a cornerstone for constructing this vital heterocycle, traditionally employing the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3][4]
However, the choice of the arylhydrazine reagent is critical. The reactivity and ultimate success of the Fischer synthesis are heavily influenced by the electronic nature of substituents on the aryl ring.[5] Reagents like 1,2-bis(4-chlorophenyl)hydrazine, which possess electron-withdrawing groups (EWGs), can present significant challenges, often requiring harsh reaction conditions and resulting in lower yields compared to their electron-rich counterparts.[5]
This guide provides an in-depth comparison of alternative reagents and methodologies for researchers, scientists, and drug development professionals. We will explore strategies to optimize the classical Fischer pathway using modern reagents and delve into powerful, contemporary synthetic routes that bypass the use of phenylhydrazines altogether. Our focus is on providing objective, data-driven comparisons and actionable experimental protocols to empower you to select the optimal synthetic strategy for your target molecule.
Part 1: Modernizing the Fischer Indole Synthesis: Reagent-Based Innovations
The classical Fischer synthesis, while robust, is not without its limitations, particularly concerning the availability and reactivity of the requisite arylhydrazines.[6] Modern organic chemistry has introduced elegant solutions that either enhance the reactivity of the hydrazine component or generate it in situ from more common and stable precursors.
The Critical Role of Arylhydrazine Substitution
The mechanism of the Fischer Indole Synthesis hinges on a key[7][7]-sigmatropic rearrangement of an enehydrazine intermediate.[3][8] The electronic properties of the substituents on the arylhydrazine ring directly impact the facility of this rearrangement.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density of the aromatic ring, which generally enhances the rate and yield of the cyclization.
-
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl), cyano (-CN), or nitro (-NO₂) decrease the ring's electron density, making the key rearrangement step more difficult and often leading to lower yields or the need for more forcing conditions.[5]
The data below clearly illustrates this principle, comparing the performance of various substituted phenylhydrazines under defined Fischer synthesis conditions.
Table 1: Comparative Performance of Substituted Phenylhydrazines in Fischer Indole Synthesis
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst / Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Tolylhydrazine HCl (EDG) | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not Specified | High | [5] |
| Phenylhydrazine (Neutral) | Acetone | 2-Methylindole | Ethanol | Not Specified | 1 hour | 70-88 | [9] |
| 4-Cyanophenylhydrazine HCl (EWG) | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol/Water | 72 | 1.1 hours | 80 | [5] |
| p-Nitrophenylhydrazine HCl (Strong EWG) | Isopropyl methyl ketone | 2,3,3-trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 hours | 30 | [10] |
Note: While the yield for 4-cyanophenylhydrazine appears high, it often requires carefully optimized conditions. The trend of decreasing reactivity with stronger EWGs is evident, as seen with the nitro-substituted hydrazine.
Figure 1: The generalized mechanism of the Fischer Indole Synthesis.
The Buchwald Modification: In Situ Hydrazine Generation from Aryl Halides
A significant advance in indole synthesis involves bypassing the often problematic isolation of arylhydrazines by generating them in situ. The Buchwald modification utilizes a palladium-catalyzed cross-coupling reaction to form N-aryl benzophenone hydrazones from readily available and stable aryl bromides or iodides.[7][11] These intermediates serve as protected arylhydrazine precursors, which can be hydrolyzed and subjected to Fischer cyclization in a one-pot procedure.[7] This strategy dramatically expands the scope of the Fischer synthesis to a wider array of starting materials.
Figure 2: Workflow for the Buchwald modification of the Fischer Indole Synthesis.
Experimental Protocol: Buchwald Synthesis of N-Arylindoles [7]
-
Hydrazone Formation (C-N Coupling):
-
To an oven-dried, resealable Schlenk tube, add Pd(OAc)₂ (0.05 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.1 mol%), the aryl bromide (1.0 equiv), benzophenone hydrazone (1.2 equiv), and a base such as sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 80-100 °C until the starting aryl bromide is consumed (monitor by GC/MS or TLC).
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate in vacuo to obtain the crude N-aryl benzophenone hydrazone, which can be purified by chromatography or used directly.
-
-
One-Pot Hydrolysis/Fischer Cyclization:
-
To a flask containing the N-aryl benzophenone hydrazone (1.0 equiv), add the desired enolizable ketone (3.0-5.0 equiv) and an acid catalyst such as p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.0 equiv).
-
Add a suitable solvent (e.g., toluene or xylenes).
-
Heat the mixture to reflux (typically 110-140 °C) and stir until the reaction is complete (monitor by GC/MS or TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired indole product.
-
Enhanced Reactivity via Terminal N-Alkylation
Recent studies have demonstrated that alkylation of the terminal nitrogen of the arylhydrazine (the nitrogen not attached to the aryl ring) can significantly accelerate the Fischer synthesis.[12] These N-alkylated hydrazines, often prepared and stored as stable hydrochloride or tetrafluoroborate salts, react faster and under milder conditions than their unalkylated counterparts. This approach is particularly valuable for substrates with acid-sensitive functional groups that might not tolerate traditional high-temperature, strongly acidic conditions.
Table 2: Performance Comparison of Unalkylated vs. N-Alkylated Hydrazines
| Hydrazine Reagent | Carbonyl Compound | Conditions | Reaction Time | Yield (%) |
| Phenylhydrazine HCl | Cyclohexanone | 4 M H₂SO₄/EtOH, 70 °C | 18 h | 75 |
| N-Methyl-N-phenylhydrazine HCl | Cyclohexanone | 4 M H₂SO₄/EtOH, 70 °C | 1 h | 99 |
(Data adapted from reference[12])
Causality: The enhanced reactivity is attributed to the N-alkyl group influencing the tautomeric equilibrium, favoring the formation of the key enehydrazine intermediate required for the[7][7]-sigmatropic rearrangement.
Part 2: Alternative Synthetic Paradigms: Indole Synthesis Without Hydrazines
For cases where the Fischer synthesis is unsuitable due to substrate limitations, functional group incompatibility, or the desire for different substitution patterns, a host of powerful, modern synthetic methods are available that do not require a hydrazine precursor.
Larock Indole Synthesis
The Larock indole synthesis is a versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles from an o-haloaniline (or o-bromoaniline) and a disubstituted alkyne.[2][5] This reaction proceeds via a domino sequence of coupling and annulation, offering a convergent and highly efficient route to complex indoles.
Figure 3: Simplified catalytic cycle for the Larock Indole Synthesis.
Experimental Protocol: Larock Indole Synthesis [5]
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the o-haloaniline (1.0 equiv), the disubstituted alkyne (typically 2-5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add an anhydrous polar aprotic solvent, such as DMF.
-
Heat the mixture to the required temperature (often around 100 °C).
-
Stir the reaction until completion, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a highly reliable and popular two-step method that begins with readily available o-nitrotoluenes.[2][5] It is particularly advantageous for its operational simplicity and the mild conditions of the final cyclization step.
-
Step 1: Enamine Formation: The o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine to form a stable β-nitroenamine intermediate.
-
Step 2: Reductive Cyclization: The intermediate enamine is then reduced, typically using catalytic hydrogenation (e.g., Raney Nickel, Pd/C) or other reducing agents, which simultaneously reduces the nitro group to an amine and catalyzes the cyclization to form the indole ring.
Figure 4: Workflow for the Leimgruber-Batcho Indole Synthesis.
Experimental Protocol: Leimgruber-Batcho Synthesis [5]
-
Enamine Formation:
-
In a flask, combine the substituted o-nitrotoluene (1.0 equiv), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 equiv), and pyrrolidine (1.2 equiv).
-
Heat the mixture under an inert atmosphere (e.g., to 100 °C) until the starting material is consumed (monitor by TLC).
-
Remove the volatile components under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in a suitable solvent mixture, such as methanol/tetrahydrofuran.
-
Carefully add a slurry of Raney Nickel (or another suitable catalyst like Pd/C) in the same solvent.
-
Add hydrazine hydrate dropwise or place the reaction under an atmosphere of hydrogen gas (H₂).
-
Stir the reaction at room temperature until the enamine is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the indole.
-
Summary and Strategic Recommendations
The synthesis of substituted indoles is a mature field, yet one that continues to evolve. While the Fischer synthesis remains a powerful tool, its effectiveness is highly dependent on the choice of hydrazine reagent. For substrates requiring the use of an electron-deficient hydrazine like this compound, researchers should anticipate the need for more forcing conditions.
Table 3: Strategic Comparison of Indole Synthesis Methodologies
| Method | Reagent Type | Key Advantages | Key Limitations | Ideal Application |
| Classical Fischer | Substituted Arylhydrazine | Well-established, simple procedure, good for EDG-substituted systems. | Limited by hydrazine availability/stability; poor for strong EWGs; harsh conditions often needed. | Synthesis of simple indoles from readily available, electron-rich hydrazines. |
| Buchwald Modification | Aryl Halide + Protected Hydrazine | Broad substrate scope from common aryl halides; one-pot procedure. | Requires palladium catalyst and ligands; may be more costly. | When the target arylhydrazine is unstable, expensive, or not commercially available. |
| N-Alkylated Hydrazines | N-Alkyl-N-Arylhydrazine | Faster reaction rates, higher yields, milder conditions.[12] | Requires an extra synthetic step to prepare the alkylated hydrazine. | Synthesizing indoles with acid-sensitive functional groups. |
| Larock Synthesis | o-Haloaniline + Alkyne | Convergent, excellent for 2,3-disubstituted indoles, good functional group tolerance. | Requires palladium catalyst; not suitable for N-H indoles without a protecting group strategy. | Rapid assembly of complex, polysubstituted indoles. |
| Leimgruber-Batcho | o-Nitrotoluene | Uses readily available starting materials; mild final step; highly reliable. | Two-step process; may not be suitable for all substitution patterns. | Scalable synthesis of a wide variety of indoles, including the parent indole. |
Expert Recommendation:
-
For exploratory synthesis with readily available, electron-rich or neutral arylhydrazines, the classical Fischer synthesis remains a go-to method.
-
When faced with an unavailable or unstable arylhydrazine , the Buchwald modification is a superior strategy, leveraging the vast commercial library of aryl halides.
-
If your substrate contains acid-sensitive functional groups , consider preparing an N-alkylated hydrazine to enable milder reaction conditions.
-
For the convergent synthesis of highly substituted indoles , particularly with substitution at the 2- and 3-positions, the Larock synthesis is often the most efficient choice.
-
For large-scale and reliable production from inexpensive starting materials, the Leimgruber-Batcho method is an industry-proven workhorse.
By understanding the causality behind each method's performance and having a diverse toolkit of synthetic strategies, researchers can confidently and efficiently tackle the synthesis of virtually any indole target.
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A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Bis(chlorophenyl)hydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Bis(chlorophenyl)hydrazines
Bis(chlorophenyl)hydrazines and their derivatives are compounds of significant interest in pharmaceutical development and environmental analysis due to their potential biological activities and persistence. Understanding their structure and fragmentation behavior under mass spectrometric analysis is crucial for their unambiguous identification and quantification in complex matrices. This guide provides an in-depth comparison of the expected fragmentation patterns of bis(chlorophenyl)hydrazine isomers under various mass spectrometry conditions, drawing upon established fragmentation principles of related aromatic and halogenated compounds.
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When coupled with fragmentation techniques, it allows for the elucidation of a molecule's structure. The choice of ionization and fragmentation methods significantly influences the resulting mass spectrum, and consequently, the structural information that can be obtained.[1] This guide will explore the fragmentation of bis(chlorophenyl)hydrazines primarily under Electron Ionization (EI), with considerations for softer ionization techniques like Chemical Ionization (CI) and the detailed structural analysis afforded by tandem mass spectrometry (MS/MS).
Ionization Techniques: A Comparative Overview
The initial step in mass spectrometry is the ionization of the analyte. The energy imparted during this process dictates the extent of fragmentation observed in the initial mass spectrum.
Electron Ionization (EI): The "Hard" Ionization Approach
Electron Ionization (EI) is a widely used, robust ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[2][3][4] This high energy input leads to extensive fragmentation, creating a detailed "fingerprint" of the molecule.[2][3][4]
-
Mechanism: A high-energy electron collides with the analyte molecule (M), ejecting another electron to form a molecular ion (M⁺•). The excess energy deposited in the molecular ion causes it to vibrate and rotate, leading to bond cleavages and the formation of fragment ions.
-
Advantages: Produces rich, reproducible fragmentation patterns that are valuable for structural elucidation and library matching.
-
Disadvantages: For some labile molecules, the molecular ion may be weak or absent, making it difficult to determine the molecular weight.
Chemical Ionization (CI): A "Softer" Alternative
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation compared to EI. This is particularly useful for confirming the molecular weight of a compound when the molecular ion is not observed in the EI spectrum.
-
Mechanism: A reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these reagent gas ions then react with the analyte molecules through proton transfer or adduction, leading to the formation of protonated molecules ([M+H]⁺) or other adduct ions.
-
Advantages: Produces a strong signal for the pseudomolecular ion, aiding in molecular weight determination. The extent of fragmentation can be controlled by selecting different reagent gases.
-
Disadvantages: Provides less structural information from fragmentation compared to EI.
Fragmentation Analysis of Bis(chlorophenyl)hydrazines
Electron Ionization (EI) Fragmentation Pathways
Under EI conditions, bis(chlorophenyl)hydrazines are expected to undergo several characteristic fragmentation reactions. The primary cleavage is anticipated to be the scission of the N-N bond, followed by fragmentation of the resulting chlorophenylamine or chlorophenylaniline ions.
1. N-N Bond Cleavage: The single bond between the two nitrogen atoms is one of the weakest bonds in the molecule and is therefore a primary site for fragmentation.[5][6][7] This cleavage can occur homolytically or heterolytically.
-
Symmetric Cleavage: Homolytic cleavage of the N-N bond would result in two chlorophenylaminyl radicals. Subsequent ionization would lead to the formation of a chlorophenylaminyl cation (e.g., [C₆H₄ClNH]⁺•).
-
Asymmetric Cleavage: Heterolytic cleavage could lead to a chlorophenylaniline ion and a chlorophenylnitrene species.
2. Fragmentation of the Chlorophenyl Moiety: The chlorophenyl fragment ions will exhibit characteristic losses of chlorine and hydrochloric acid (HCl), as well as fragmentation of the aromatic ring.
-
Loss of Chlorine Radical (•Cl): A prominent fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical.[8][9] This results in a phenylaminyl cation.
-
Loss of HCl: The elimination of a neutral HCl molecule is another common fragmentation pathway for chloroaromatic compounds, often involving rearrangement.
-
Ring Fragmentation: Subsequent fragmentation of the phenyl ring can lead to the loss of acetylene (C₂H₂) or other small neutral molecules.
The following diagram illustrates the predicted primary fragmentation pathways for a generic bis(chlorophenyl)hydrazine under EI-MS.
Figure 1: Predicted primary EI fragmentation pathways for bis(chlorophenyl)hydrazine.
Comparison of Isomers: The fragmentation patterns are expected to show subtle but important differences depending on the substitution pattern of the chlorine atoms (ortho, meta, or para) on the phenyl rings. For instance, ortho-substituted isomers may exhibit unique fragmentation pathways due to "ortho effects," involving interactions between adjacent substituents.
Tandem Mass Spectrometry (MS/MS) Analysis
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific precursor ion and inducing its fragmentation through collision-induced dissociation (CID).[10] For bis(chlorophenyl)hydrazines, MS/MS can be used to confirm the fragmentation pathways proposed under EI and to differentiate between isomers.
Experimental Workflow for MS/MS Analysis:
Figure 2: A typical experimental workflow for tandem mass spectrometry (MS/MS) analysis.
By selecting the molecular ion or a key fragment ion as the precursor, MS/MS experiments can provide unambiguous evidence for the proposed fragmentation pathways. For example, selecting the chlorophenylaminyl cation and observing the subsequent loss of a chlorine radical would confirm this fragmentation step.
Data Summary and Comparison
The following table summarizes the predicted key fragment ions for a generic bis(chlorophenyl)hydrazine under EI-MS. The m/z values are approximate and will vary depending on the specific chlorine isotope (³⁵Cl or ³⁷Cl). The presence of chlorine will result in characteristic isotopic patterns for chlorine-containing fragments, with a typical M:M+2 ratio of approximately 3:1 for one chlorine atom and 9:6:1 for two chlorine atoms.[8][9]
| Predicted Fragment Ion | Proposed Structure | Approximate m/z | Notes |
| Molecular Ion (M⁺•) | [C₁₂H₁₀Cl₂N₂]⁺• | 252/254/256 | Isotopic pattern for two chlorine atoms. May be weak or absent in EI. |
| [M-Cl]⁺ | [C₁₂H₁₀ClN₂]⁺ | 217/219 | Loss of a chlorine radical. |
| Chlorophenylaminyl cation | [C₆H₅ClN]⁺• | 126/128 | Result of N-N bond cleavage. |
| Phenylaminyl cation | [C₆H₆N]⁺ | 92 | Loss of chlorine from the chlorophenylaminyl cation. |
| Chlorophenyl cation | [C₆H₄Cl]⁺ | 111/113 | Loss of the hydrazine moiety. |
| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of chlorine from the chlorophenyl cation. |
Conclusion and Future Perspectives
The mass spectrometric fragmentation of bis(chlorophenyl)hydrazines is a complex process governed by the interplay of the hydrazine linkage and the chlorinated aromatic rings. While direct experimental data for all isomers remains to be comprehensively documented in the public literature, a predictive understanding of their fragmentation behavior can be achieved through the analysis of related compounds and the application of fundamental mass spectrometry principles.
Electron Ionization provides a detailed fragmentation fingerprint, with the primary cleavage occurring at the N-N bond, followed by characteristic losses from the chlorophenyl moieties. Chemical Ionization serves as a complementary technique for confirming the molecular weight. Tandem mass spectrometry is an indispensable tool for the detailed structural elucidation and differentiation of isomers by confirming fragmentation pathways.
Future work should focus on acquiring high-resolution mass spectral data for a complete set of bis(chlorophenyl)hydrazine isomers to validate and refine the predicted fragmentation patterns presented in this guide. Such data would be invaluable for the development of robust analytical methods for the detection and characterization of these compounds in various scientific disciplines.
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A Comparative Guide to the Synthetic Routes of 4-Chlorophenylhydrazine
Introduction: The Central Role of 4-Chlorophenylhydrazine in Synthesis
4-Chlorophenylhydrazine, and its more stable hydrochloride salt, stands as a critical intermediate in the landscape of organic and pharmaceutical chemistry.[1][2] Its primary utility is as a precursor in the Fischer indole synthesis, a robust and widely adopted method for creating the indole nucleus—a core scaffold in numerous pharmaceuticals, including anti-inflammatory drugs like Carprofen, and agrochemicals.[3][4][5] The efficacy, safety, and scalability of producing these final products are intrinsically linked to the quality and cost-effectiveness of the 4-chlorophenylhydrazine synthesis itself.
This guide provides an in-depth comparison of the prevalent and emerging synthetic routes to 4-chlorophenylhydrazine. We will move beyond a simple recitation of steps to analyze the underlying chemical principles, operational efficiencies, safety considerations, and environmental impact of each method. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific application, whether for lab-scale research or industrial-scale production.
Route 1: The Classical Pathway: Diazotization of 4-Chloroaniline and Subsequent Reduction
The most traditional and widely documented method for synthesizing 4-chlorophenylhydrazine begins with the diazotization of 4-chloroaniline. This two-step process, while venerable, presents several variations primarily distinguished by the choice of reducing agent in the second step.
Principle and Mechanism
The synthesis begins with the conversion of the primary aromatic amine (4-chloroaniline) into a diazonium salt.[6] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures; therefore, strict temperature control, typically between -5°C and 5°C, is paramount to prevent decomposition and the formation of phenolic byproducts.[3][7]
The resulting 4-chlorobenzenediazonium chloride is then reduced to form the target hydrazine. The choice of reducing agent at this stage critically influences the reaction's yield, purity, safety profile, and waste streams.
Caption: Synthetic workflow via Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol
-
Step 1: Reaction Setup: In a reaction vessel, 98.25 g of 4-bromochlorobenzene is combined with 3.3 equivalents of 71% hydrazine hydrate. [8][9]* Step 2: Addition of Catalysts and Solvent: 10 wt.% of PEG400 (phase transfer catalyst), 3 times the weight of a solvent (e.g., propylene glycol), and 20 wt.% of a mixed catalyst (e.g., copper sulfate and cobalt chloride in a 3:1 mass ratio) are added. [8][10]* Step 3: Reaction: The temperature is slowly raised to 152°C and held for 10 hours, with the reaction progress monitored by HPLC. [9]* Step 4: Workup and Isolation: After the reaction is complete, the solid catalyst is filtered off. The solvent is removed from the filtrate by distillation. 30% hydrochloric acid is added to the residue to adjust the pH to 3, causing the hydrochloride salt to precipitate. The product is then filtered, washed with water, and dried. [8][9] Performance: This method reports high purity (99.29%) with a good yield of 88.1%. [8][9]Its main advantages are the avoidance of unstable diazonium intermediates and a significant reduction in aqueous wastewater compared to the classical route. [10]However, it requires higher reaction temperatures, a multi-component catalyst system that must be removed and disposed of, and the starting material (4-bromochlorobenzene) may be more expensive than 4-chloroaniline.
Route 3: Continuous Flow Synthesis
Process intensification through continuous flow chemistry represents the cutting edge of chemical manufacturing, offering significant improvements in safety, efficiency, and product quality.
Principle and Mechanism
This approach integrates the classical diazotization, reduction, and acidolysis steps into a single, continuous process within an integrated microreactor system. [11]The reagents (4-chloroaniline acidic solution, diazotizing agent, reducing agent, and acid) are continuously pumped into the reactor where they mix and react in a highly controlled environment. The extremely high surface-area-to-volume ratio in microreactors allows for near-instantaneous heat transfer, enabling precise temperature control and preventing hazardous hotspots.
Caption: Conceptual diagram of an integrated continuous flow synthesis process.
Performance: Continuous flow synthesis demonstrates remarkable results, achieving yields up to 99.5% and purity of 99% or higher. [11]The total reaction time is drastically reduced to 20 minutes or less. Crucially, this method significantly enhances safety by minimizing the amount of hazardous diazonium intermediate present at any moment. It also eliminates by-products like diazoamino compounds, often negating the need for additional purification steps. [11]The primary barrier to adoption is the substantial capital investment required for specialized continuous flow equipment.
Comparative Data Summary
| Feature | Route 1.1: Sulfite Reduction | Route 1.3: Catalytic Hydrogenation | Route 2: SNAr Reaction | Route 3: Continuous Flow |
| Starting Material | 4-Chloroaniline | 4-Chloroaniline | 4-Bromochlorobenzene | 4-Chloroaniline |
| Key Reagents | NaNO₂, HCl, (NH₄)₂SO₃ | NaNO₂, HCl, H₂, Ru/C catalyst | Hydrazine hydrate, Cu/Co catalyst, PEG400 | NaNO₂, HCl, Reducing Agent |
| Typical Yield | Variable, often lower than other methods [12] | Up to 98.2% [8] | 88.1% [8][9] | Up to 99.5% [11] |
| Typical Purity | Good, but can have byproducts [12] | Up to 99.7% [8] | 99.3% [8][9] | ≥99% [11] |
| Reaction Time | Several hours [13][14] | ~4 hours (hydrogenation step) [8] | ~10 hours [9] | ≤20 minutes [11] |
| Key Advantages | Low-cost, common reagents. | High yield & purity, "green" chemistry. [12] | Avoids diazonium salts, less aqueous waste. [10] | Superior safety, speed, yield, and purity. [11] |
| Key Disadvantages | Safety risks, byproduct formation, waste. [12] | High catalyst cost, specialized equipment. | High temp, catalyst removal, expensive starting material. | High capital investment for equipment. |
Conclusion and Outlook
The synthesis of 4-chlorophenylhydrazine offers a classic case study in the evolution of chemical process development.
-
The Classical Diazotization and Reduction Route remains a viable and cost-effective option, particularly for smaller-scale synthesis. The choice of reducing agent is critical, with modern catalytic hydrogenation methods offering significant improvements in yield, purity, and environmental impact over traditional sulfite or tin-based reductions, albeit at a higher capital cost.
-
The Nucleophilic Aromatic Substitution (SNAr) Route presents a clever alternative that enhances safety by avoiding unstable diazonium intermediates. It is an attractive option when the starting materials are readily available and when minimizing aqueous waste is a primary concern.
-
Continuous Flow Synthesis represents the future of manufacturing for this and many other chemical intermediates. Its unparalleled control over reaction parameters translates into superior safety, efficiency, and product quality. While the initial investment is high, the long-term benefits in waste reduction, operational efficiency, and inherent safety make it the superior choice for large-scale, modern industrial production.
The selection of an optimal synthetic route is not a one-size-fits-all decision. It requires a careful balancing of factors including scale, available equipment, raw material costs, and, increasingly, safety and environmental stewardship. This guide provides the foundational data and expert context to make that decision an informed one.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Hydrazine Impurities
Introduction: The Challenge of Hydrazine Quantification
Hydrazine is a small, highly reactive, and colorless molecule used as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs). However, it is also classified as a potential genotoxic impurity (GTI), meaning it can damage DNA and poses a carcinogenic risk.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control of hydrazine levels in final drug products, often down to parts-per-million (ppm) levels.[1]
The analytical challenge is significant. Hydrazine's physical and chemical properties—low molecular weight, high polarity, volatility, and lack of a UV chromophore—make it difficult to detect and quantify using standard chromatographic techniques.[2][3] Furthermore, the API and other excipients in the sample matrix can cause significant interference, masking the hydrazine signal.[2][3]
This guide provides a comparative analysis of common analytical techniques for hydrazine quantification and a detailed framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guideline.[4][5][6] We will explore the causality behind methodological choices, ensuring that the selected analytical procedure is not only validated but is demonstrably fit for its intended purpose: ensuring patient safety.[6][7][8]
Part 1: A Comparative Overview of Analytical Methodologies
The key to successfully quantifying hydrazine is to overcome its inherent analytical challenges. This is almost universally achieved by converting hydrazine into a more stable, detectable derivative. The choice of methodology dictates the derivatization strategy and the required validation approach.
UV-Vis Spectrophotometry with Colorimetric Derivatization
This classical approach is cost-effective and straightforward. It relies on a chemical reaction that imparts a strong chromophore to the hydrazine molecule, allowing for detection in the visible light spectrum.
-
Principle of Action: The most common derivatizing agent is p-dimethylaminobenzaldehyde (DMAB). In an acidic medium, DMAB reacts with hydrazine to form a yellow p-dimethylaminobenzalazine (an azine derivative), which exhibits a maximum absorbance (λ-max) at approximately 458 nm.[9]
-
Causality of Choice: The genius of this method lies in its specificity. Most APIs and their related impurities absorb light in the UV range (190-380 nm).[2][3] By shifting the analytical wavelength into the visible spectrum (>400 nm), interference from the drug substance matrix is effectively eliminated.[2][3] This chemical transformation is the cornerstone of the method's selectivity.
-
Advantages: Simple, rapid, and cost-effective instrumentation.
-
Limitations: Generally less sensitive than chromatographic methods. The derivatization step must be carefully controlled, as its efficiency directly impacts accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and specificity, making it a powerful tool for trace-level analysis. Due to hydrazine's high polarity and potential for thermal degradation, direct injection is often problematic.
-
Principle of Action: Hydrazine is derivatized to form a more volatile and thermally stable compound. A common approach is in-situ derivatization with acetone to form acetone azine, which is then analyzed by headspace GC-MS.[10][11] The mass spectrometer provides definitive identification and quantification based on the derivative's mass-to-charge ratio (m/z).[10]
-
Causality of Choice: Headspace injection is chosen to avoid introducing the non-volatile API matrix into the GC system, which would contaminate the instrument and degrade column performance. Derivatization with a simple ketone like acetone creates a product with excellent volatility and chromatographic properties.[10][11] The use of a mass spectrometer as the detector provides an orthogonal level of specificity compared to UV-based methods, as it confirms the molecular identity of the peak being measured.[12]
-
Advantages: Excellent sensitivity (LOQ as low as 0.1 ppm) and high specificity from MS detection.[10][11]
-
Limitations: Requires more complex instrumentation and method development. The derivatization reaction must be optimized for completeness and reproducibility.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC is a versatile platform that, when combined with derivatization, provides a robust method for hydrazine analysis. It avoids the high temperatures of GC, which can be beneficial for complex sample matrices.
-
Principle of Action: Similar to UV-Vis, this method requires pre-column derivatization to attach a chromophore or fluorophore to the hydrazine molecule. A variety of reagents can be used, such as 2-Hydroxy-1-Naphthalaldehyde (HNA)[2] or salicylaldehyde[13][14], to form a stable hydrazone derivative. This derivative is then separated from matrix components using reverse-phase HPLC and detected by a UV or fluorescence detector.
-
Causality of Choice: The derivatization with reagents like HNA creates a product with a λ-max in the visible range (e.g., 406 nm), minimizing matrix interference.[2] The chromatographic separation step provides an additional layer of selectivity, resolving the derivative peak from potential by-products or other impurities, which is a significant advantage over simple spectrophotometry.[2][3]
-
Advantages: High selectivity due to the combination of chromatography and derivatization.[2] Good sensitivity and applicability to a wide range of drug substances.[13]
-
Limitations: The derivatization process adds a step to the sample preparation workflow, which must be validated for consistency.
Part 2: The Validation Framework: Proving Fitness for Purpose
The objective of method validation is to demonstrate that the chosen analytical procedure is suitable for its intended purpose.[8][15] For a genotoxic impurity like hydrazine, this means the method must be sensitive, accurate, and specific enough to ensure the safety of the drug product. The validation process must be conducted according to a pre-approved protocol, and its results documented in a validation report.[6] The core validation parameters are defined by the ICH Q2(R2) guideline.[4][16][17]
Analytical Method Validation Workflow
The following diagram illustrates the logical flow of a comprehensive validation study.
Caption: Logical workflow for analytical method validation.
Specificity
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the API matrix itself.[15][18][19]
-
Why It's Critical: For hydrazine, the method must prove that the signal being measured comes only from hydrazine and not from a co-eluting impurity or a component of the un-spiked sample matrix. A lack of specificity can lead to a falsely elevated result, potentially causing the rejection of a safe batch of product.
-
Experimental Approach:
-
Blank Analysis: Analyze a diluent or solvent blank to ensure no interfering peaks are present at the retention time of the hydrazine derivative.
-
Placebo Analysis: Analyze a placebo (a mixture of all formulation excipients without the API) to check for interference.
-
API Analysis (Unspiked): Analyze a sample of the API known to be free of hydrazine to demonstrate that the API itself does not interfere.
-
Spiked Sample Analysis: Analyze a blank, placebo, or API sample that has been spiked with a known amount of hydrazine. The result should show a distinct, well-resolved peak for the hydrazine derivative, free from interference from other components.[18]
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[13][20][21] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]
-
Why It's Critical: Linearity validates the use of a calibration curve to calculate the concentration of hydrazine in unknown samples. The range must encompass the expected levels of hydrazine, typically from the Limit of Quantitation (LOQ) up to a level significantly above the specification limit (e.g., 150% of the target limit).[8][13]
-
Experimental Approach:
-
Prepare a series of at least five standard solutions of the hydrazine derivative spanning the desired range (e.g., from LOQ to 150% of the specification limit).[22]
-
Analyze each standard in triplicate.
-
Plot the average instrument response versus the concentration.
-
Perform a linear regression analysis. The acceptance criteria typically require a correlation coefficient (r²) of ≥ 0.99.[10]
-
Accuracy and Precision
Accuracy is the closeness of the test results to the true value.[23][24] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[9]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Why It's Critical: Accuracy ensures that the reported value is correct, while precision ensures that the results are reliable and reproducible. For a GTI, an inaccurate or imprecise method could lead to either releasing a dangerous product or failing a safe one.
-
Experimental Approach (Accuracy by Spike/Recovery):
-
Prepare samples of the drug substance or product placebo.
-
Spike the samples with hydrazine at a minimum of three concentration levels across the range (e.g., LOQ, 100%, and 150% of the specification limit).[23]
-
Prepare at least three replicates at each level.[23]
-
Analyze the samples and calculate the percentage recovery of the spiked hydrazine.
-
Acceptance criteria are typically between 80% and 120% recovery for impurity analysis.[9]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25] It is often estimated as the concentration that yields a signal-to-noise (S/N) ratio of 3:1.[25]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][25] The LOQ is the lower limit of the reportable range and is often established at an S/N ratio of 10:1.[26]
-
Why It's Critical: The LOQ is arguably the most important parameter for an impurity method. It must be at or below the specification limit for hydrazine. If the LOQ is higher than the required reporting threshold, the method is not fit for purpose.
-
Experimental Approach:
-
Based on Signal-to-Noise Ratio: Prepare a series of increasingly dilute solutions of the hydrazine derivative. Analyze them and determine the concentrations that produce S/N ratios of approximately 3:1 (for LOD) and 10:1 (for LOQ).[26]
-
Verification: To confirm the LOQ, prepare at least six independent samples at the proposed LOQ concentration and analyze them. The results must demonstrate acceptable precision (e.g., RSD ≤ 10%) and accuracy.[9]
-
Part 3: Comparative Performance Data and Protocols
The choice of method often depends on the required sensitivity and the available instrumentation. The following table provides a summary of typical validation performance characteristics for the described methods.
| Validation Parameter | UV-Vis Spectrophotometry | GC-MS (Headspace) | HPLC-UV (Derivatization) |
| Specificity | Good (relies on λ-max shift) | Excellent (relies on chromatography and mass) | Excellent (relies on chromatography and λ-max shift) |
| Linearity (r²) | > 0.999[9] | > 0.999[10] | > 0.998[13] |
| Typical Range | 0.2 - 27 µg/g[9] | 0.1 - 10 ppm[10] | 3.1 - 9.4 ppm[13] |
| Accuracy (% Recovery) | 97.8 - 100.2%[9] | 79 - 117%[10] | 96.9 - 100.8%[27] |
| Precision (%RSD) | < 1.0%[9] | < 5.6%[10] | < 5.0% |
| Typical LOQ | 0.60 µg/g (ppm)[9] | 0.1 ppm[10] | ~0.30 µg/mL (~3 ppm)[27] |
Experimental Protocol: Accuracy by Spike/Recovery for HPLC-UV Method
This protocol outlines the steps to determine the accuracy of an HPLC method for hydrazine after derivatization with salicylaldehyde.
-
Objective: To determine the percent recovery of hydrazine from a spiked API sample across three concentration levels.
-
Materials:
-
Hydrazine standard solution (e.g., 100 µg/mL).
-
API sample known to be free of hydrazine.
-
Salicylaldehyde derivatizing reagent solution.
-
Diluent (e.g., mobile phase).
-
Class A volumetric flasks and pipettes.
-
-
Procedure:
-
Preparation of Spiked Samples (n=3 for each level):
-
Level 1 (LOQ, e.g., 3 ppm): Accurately weigh 100 mg of the API into three separate 10 mL volumetric flasks. Spike each flask with the appropriate volume of hydrazine standard solution to achieve a final concentration of 3 ppm relative to the API weight.
-
Level 2 (100%, e.g., 10 ppm): Repeat the process for three additional flasks, spiking to a final concentration of 10 ppm.
-
Level 3 (150%, e.g., 15 ppm): Repeat the process for three final flasks, spiking to a final concentration of 15 ppm.
-
-
Derivatization:
-
To each of the nine flasks, add 1.0 mL of the salicylaldehyde reagent solution.
-
Allow the reaction to proceed for the validated time (e.g., 15 minutes) at room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
-
-
Analysis:
-
Prepare a calibration curve according to the validated linearity procedure.
-
Inject each of the nine prepared samples into the HPLC system.
-
Record the peak area for the hydrazine-salicylaldehyde derivative.
-
-
-
Calculation:
-
Determine the concentration of hydrazine found in each sample using the linear regression equation from the calibration curve.
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Concentration Found / Theoretical Concentration) * 100
-
-
Acceptance Criteria: The mean percent recovery at each level should be within 80.0% to 120.0%, and the Relative Standard Deviation (RSD) for the replicates at each level should not exceed a pre-defined limit (e.g., 5.0%).
Conclusion
Validating an analytical method for hydrazine impurities is a rigorous but essential process for ensuring the quality and safety of pharmaceutical products. The choice between UV-Vis, GC-MS, and HPLC-based methods depends on the specific requirements for sensitivity, the complexity of the sample matrix, and the capabilities of the laboratory. Regardless of the chosen technique, a comprehensive validation study grounded in the principles of ICH Q2(R2) is non-negotiable. By demonstrating specificity, accuracy, precision, linearity, and an appropriate limit of quantitation, researchers and drug developers can be confident that their analytical method is fit for purpose and robust enough for routine use in a regulated environment.
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PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. National Center for Biotechnology Information. Retrieved from [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Retrieved from [Link]
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ResearchGate. (2020, August). Selectivity versus specificity in chromatographic analytical methods. ResearchGate. Retrieved from [Link]
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ResearchGate. (2017, August). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]
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SCION Instruments. (n.d.). A Guide to Analytical Method Validation. SCION Instruments. Retrieved from [Link]
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RASAYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]
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ResearchGate. (2009, January). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. Retrieved from [Link]
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PubMed. (n.d.). Hydrazine detection limits in the cigarette smoke matrix using infrared tunable diode laser absorption spectroscopy. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (2015, March 16). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2011, April 5). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. National Center for Biotechnology Information. Retrieved from [Link]
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Pharma Focus Asia. (n.d.). A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Asia. Retrieved from [Link]
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PubMed Central. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Chlorophenylhydrazine Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount for advancing novel therapeutics. This guide provides an in-depth comparison of chlorophenylhydrazine derivatives, focusing on their antimicrobial, antifungal, and anticancer properties. We will delve into the structure-activity relationships, particularly the influence of the chlorine atom's position on the phenyl ring, and provide detailed experimental protocols for the evaluation of these activities.
Introduction to Chlorophenylhydrazine Derivatives
Chlorophenylhydrazines are a class of aromatic organic compounds that serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, indoles, and triazoles.[1][2] The presence of the chloro group, an electron-withdrawing substituent, significantly influences the physicochemical properties and biological activities of these molecules. The position of the chlorine atom on the phenyl ring—ortho (2-chloro), meta (3-chloro), or para (4-chloro)—can dramatically alter the compound's reactivity, lipophilicity, and steric profile, thereby impacting its interaction with biological targets.[3] This guide will explore how these positional isomers and their derivatives exhibit differential biological effects.
Comparative Antimicrobial Activity
Chlorophenylhydrazine derivatives have demonstrated notable activity against a spectrum of bacterial and fungal pathogens.[4][5] The antimicrobial efficacy is often attributed to the hydrazone moiety formed by the condensation of chlorophenylhydrazine with various aldehydes and ketones.[6]
Structure-Activity Relationship in Antimicrobial Derivatives
Studies on halo-substituted aroylhydrazones have indicated that the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring generally enhances antimicrobial activity.[3] The position of the halogen also plays a critical role. For instance, in a series of N'-phenylhydrazides, the introduction of a chlorine atom at the ortho, meta, or para position of the carbonyl side benzene ring was found to significantly enhance antifungal activity against various fungal strains.[1] While a direct comparative study of the base chlorophenylhydrazine isomers is limited, the trend observed in their derivatives suggests that the para position is often favorable for enhanced activity. This could be due to a combination of electronic and steric factors that optimize the molecule's interaction with microbial targets.[3]
Quantitative Comparison of Antimicrobial Activity
| Derivative Type | Chloro Position | Microorganism | MIC (µg/mL) | Reference |
| Aroylhydrazone | 2-chloro (on benzylidene) | Bacillus subtilis | 0.82 | [3] |
| Aroylhydrazone | 2-chloro (on benzylidene) | Staphylococcus aureus | 2.5 | [3] |
| Aroylhydrazone | 2-chloro (on benzylidene) | Escherichia coli | 1.7 | [3] |
| Hydrazone | 4-chloro | Staphylococcus aureus | 6.25 | [5] |
| 1,3,4-Oxadiazoline | 4-chloro | Staphylococcus aureus | In the range of ceftriaxone | [5] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard and widely accepted protocol.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).
-
Negative control (broth with solvent).
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of broth to each well.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Antifungal Activity and Mechanism of Action
Several chlorophenylhydrazine derivatives have emerged as promising antifungal agents.[1] Their mechanism of action often involves the disruption of essential fungal cellular processes.
Inhibition of Ergosterol Biosynthesis
A key target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and cell death.[7] Some hydrazone derivatives have been shown to interfere with this pathway.[8] While direct evidence for chlorophenylhydrazones is still emerging, it is a plausible mechanism of action.
Below is a simplified diagram of the ergosterol biosynthesis pathway, highlighting the potential point of inhibition by antifungal agents.
Comparative Anticancer Activity
The anticancer potential of chlorophenylhydrazine derivatives has been a subject of growing interest.[9] These compounds have demonstrated cytotoxicity against various cancer cell lines, with their efficacy often linked to the induction of apoptosis.
Structure-Activity Relationship in Anticancer Derivatives
Similar to antimicrobial activity, the presence and position of the chloro group on the phenyl ring influence the anticancer potency of these derivatives. Studies on symmetrical chlorophenylamino-s-triazine derivatives have shown that electron-withdrawing groups like chlorine on the benzene ring tend to exhibit potent cytotoxic activity.[9] Specifically, para- and meta-chloro substitutions have been shown to optimize cytotoxic activity against various cancer cell lines.[9]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The following table presents a summary of IC50 values for representative chlorophenyl-containing derivatives against common cancer cell lines.
| Derivative Type | Chloro Position | Cancer Cell Line | IC50 (µM) | Reference |
| s-Triazine derivative | 3,4-dichloro | C26 (Colon Carcinoma) | 3.05 | [9] |
| s-Triazine derivative | 2,4-dichloro | C26 (Colon Carcinoma) | 1.71 | [9] |
| s-Triazine derivative | 3-chloro | MCF-7 (Breast Cancer) | 4.14 | [9] |
| N-phenylpyrrolamide | 4-chloro (on phenyl) | HepG2 (Liver Cancer) | >50 | [10] |
| Quinazolinone | 4-chloro | HepG2 (Liver Cancer) | 99.3% inhibition at 25 µM | [11] |
Note: The data is compiled from various sources and direct comparisons should be made with caution.
Mechanism of Action: Induction of Apoptosis
A common mechanism through which anticancer agents exert their effect is by inducing programmed cell death, or apoptosis. This process is tightly regulated by a cascade of signaling proteins, including caspases and members of the Bcl-2 family.[12] Some hydrazone derivatives have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of executioner caspases like caspase-3 and caspase-9.[12][13][14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[16]
Enzyme Inhibition Activity
Hydrazine derivatives are known to be potent inhibitors of various enzymes, with monoamine oxidase (MAO) being a notable target.[17] Phenylhydrazine itself is an irreversible inhibitor of MAO.[18]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
A common method for assessing MAO inhibition is a fluorometric assay that detects the hydrogen peroxide produced during the oxidative deamination of a substrate.[12]
Materials:
-
MAO-A or MAO-B enzyme preparation.
-
Amplex® Red reagent.
-
Horseradish peroxidase (HRP).
-
Substrate (e.g., p-tyramine).
-
Test compounds.
-
96-well black microplates.
-
Fluorometric microplate reader.
Procedure:
-
Prepare a reaction mixture containing the MAO enzyme, HRP, and Amplex® Red reagent in a suitable buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate (p-tyramine).
-
Measure the fluorescence intensity over time at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Conclusion and Future Directions
Chlorophenylhydrazine derivatives represent a versatile scaffold for the development of novel therapeutic agents with a broad spectrum of biological activities. The position of the chloro substituent on the phenyl ring is a critical determinant of their antimicrobial, antifungal, and anticancer efficacy, with the para and meta positions often showing enhanced activity. While this guide provides a comparative overview based on the current literature, a clear need exists for direct head-to-head comparative studies of the ortho-, meta-, and para-chlorophenylhydrazine isomers to establish a more definitive structure-activity relationship.
Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. For instance, further investigation is needed to confirm the role of ergosterol biosynthesis inhibition in the antifungal activity of chlorophenylhydrazones and to identify the specific components of the apoptosis pathway modulated by their anticancer derivatives. Such studies will be instrumental in the rational design and optimization of more potent and selective chlorophenylhydrazine-based therapeutics.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Hydrazine Analysis
For Researchers, Scientists, and Drug Development Professionals
Hydrazine, a potent reducing agent and a valuable building block in pharmaceutical synthesis, is also classified as a potential genotoxic impurity (PGI).[1][2] Its accurate quantification at trace levels is not merely an analytical task; it is a critical regulatory requirement for ensuring drug safety. The choice of analytical methodology—most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)—is a pivotal decision in the drug development lifecycle.
This guide provides an in-depth comparison of these two powerful techniques for hydrazine analysis. Moving beyond a simple listing of pros and cons, we will explore the causality behind experimental choices, present comparative performance data, and detail the process of cross-validation, ensuring data integrity when transitioning between methods. All protocols and validation parameters are discussed in the context of International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6][7][8][9][10][11][12]
The Analytical Challenge: Why Hydrazine Requires a Specialized Approach
Direct analysis of hydrazine by either HPLC or GC is fraught with difficulties. The molecule is highly polar, lacks a significant UV chromophore for HPLC, and is thermally labile, complicating direct GC injection.[2][13] Consequently, both methods rely on a crucial preparatory step: derivatization . This chemical reaction converts hydrazine into a more stable, detectable, and chromatographically amenable compound. The choice of derivatizing agent is the first and most critical decision in method development.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharma
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling non-volatile and thermally unstable compounds.[13][14] For hydrazine, this translates to a robust and widely applicable methodology.
The HPLC-UV Workflow: A Logic-Driven Protocol
The fundamental principle involves a pre-column derivatization to attach a UV-absorbing molecule (a chromophore) to hydrazine, creating a hydrazone that can be easily detected.[2]
Diagram: HPLC Experimental Workflow for Hydrazine Analysis
This diagram illustrates the typical pre-column derivatization workflow for analyzing hydrazine via HPLC-UV.
Caption: HPLC Workflow for Hydrazine Analysis.
Experimental Protocol: HPLC with Salicylaldehyde Derivatization
This protocol is a synthesized example based on common practices and published methods.[15][16][17]
-
Reagent Preparation : Prepare a derivatizing solution of salicylaldehyde in a suitable solvent like methanol or the analysis diluent.
-
Standard Preparation : Accurately weigh hydrazine sulfate reference standard and dissolve in diluent to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation : Accurately weigh the drug substance sample (e.g., 100 mg) into a volumetric flask. Add diluent to dissolve.
-
Derivatization : To both standards and samples, add a precise volume of the salicylaldehyde solution. Mix thoroughly. Heat the reaction mixture (e.g., 60-80°C) for a specified time (e.g., 20-30 minutes) to ensure complete reaction, forming the salicylaldehyde azine (salazine).[16]
-
Chromatography :
-
Column : Inertsil ODS-3V (250 mm × 4.6 mm), 5µm, or equivalent C18 column.[15][17]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in a ratio like 25:75 v/v.[15]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector set to a wavelength where the salazine derivative has maximum absorbance, typically around 360 nm.[15][17]
-
Injection Volume : 20 µL.
-
-
Quantification : Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of hydrazine in the sample from this curve.
Causality: Salicylaldehyde is an excellent choice because it reacts specifically with the primary amine groups of hydrazine to form a stable, conjugated hydrazone. This new structure not only possesses a strong chromophore, making it highly responsive to UV detection, but its increased hydrophobicity also makes it ideal for retention and separation on a reversed-phase C18 column.[16]
Gas Chromatography (GC): The Specialist for Volatility
GC offers unparalleled separation efficiency for volatile and semi-volatile compounds.[13][14] While hydrazine itself is not ideal for GC, its derivatives can be tailored for this technique, often providing exceptional sensitivity.
The Headspace GC-MS Workflow: A Logic-Driven Protocol
The most elegant GC approach involves in-situ derivatization followed by headspace injection. This minimizes sample manipulation and matrix interference. The analyte is converted into a volatile derivative in the sample vial, and only the vapor phase (headspace) is injected into the GC, protecting the instrument from non-volatile matrix components.
Diagram: GC Experimental Workflow for Hydrazine Analysis
This diagram shows an in-situ derivatization and headspace sampling workflow for hydrazine analysis by GC-MS.
Caption: Headspace GC Workflow for Hydrazine Analysis.
Experimental Protocol: Headspace GC-MS with Acetone Derivatization
This protocol is based on a highly sensitive and specific published method.[18][19]
-
Reagent Preparation : Use analytical grade acetone, which serves as both the solvent and the derivatizing agent.[18][19][20]
-
Standard Preparation : Prepare a stock solution of hydrazine in a suitable solvent. Create calibration standards by spiking known amounts into headspace vials containing the drug substance matrix (to mimic the sample environment).
-
Sample Preparation :
-
Derivatization & Equilibration : The reaction of hydrazine with acetone forms volatile acetone azine. Place the vials in the headspace autosampler and incubate (e.g., 80-100°C for 10-15 minutes) to facilitate the reaction and allow the azine to partition into the headspace.[21]
-
Chromatography :
-
Column : A mid-polarity column like a 624-type or DB-624 is often suitable.[21]
-
Carrier Gas : Helium or Hydrogen.
-
Injection : Headspace injection with a split.
-
Oven Program : A temperature gradient program to separate the acetone azine from other volatile components.
-
Detector : Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor the characteristic ions of acetone azine (e.g., m/z 112).[19]
-
-
Quantification : Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of hydrazine in the sample from this curve.
Causality: Acetone is an ideal reagent for this workflow. It reacts quickly and symmetrically, producing a single, stable derivative (acetone azine).[20] Its volatility is perfectly suited for headspace analysis. Using MS detection provides an orthogonal layer of specificity, as it identifies the compound based on its unique mass-to-charge ratio, virtually eliminating the risk of interference from matrix components.[18][19]
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis, including required sensitivity, available equipment, and sample matrix complexity.
| Parameter | HPLC-UV (with Derivatization) | Headspace GC-MS (with Derivatization) | Rationale & Causality |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13] | Separation based on partitioning between a gas mobile phase and a liquid/solid stationary phase.[13] | The physical state of the mobile phase dictates the type of analytes suitable for each technique. |
| Analyte Suitability | Non-volatile, thermally labile compounds.[13] | Volatile, thermally stable compounds (or derivatives).[13][14] | HPLC operates at ambient temperature, protecting labile molecules. GC requires vaporization at high temperatures. |
| Specificity | Good. Dependent on chromatographic resolution and UV wavelength selection.[8] | Excellent. MS detection provides confirmation based on mass fragmentation patterns.[18][19] | While UV detection is robust, co-eluting impurities with similar UV spectra can interfere. MS is a more definitive identification technique. |
| Sensitivity (LOQ) | Typically in the low ppm range (e.g., ~1-3 ppm).[15][16] | Can achieve sub-ppm levels (e.g., as low as 0.1 ppm).[18][19] | Headspace injection concentrates volatile analytes, and MS detectors are inherently more sensitive than UV detectors. |
| Sample Preparation | Multi-step: dissolution, reagent addition, heating, cooling.[15][16] | Simplified: weighing into a vial, adding reagent, and sealing.[18][19] | The in-situ nature of the headspace method reduces manual steps, sources of error, and analyst exposure. |
| Matrix Effects | Higher potential for interference from non-volatile matrix components. | Minimized, as only volatile components are injected into the system. | Headspace sampling is a highly effective clean-up technique, protecting the GC inlet and column from complex sample matrices. |
| Instrumentation | Standard HPLC-UV systems are widely available in pharmaceutical labs. | Requires a GC with a headspace autosampler and an MS detector, which may be less common. | The ubiquity of HPLC systems often makes it the default choice unless the higher sensitivity of GC-MS is required. |
Cross-Validation: Bridging the Methodological Gap
There are instances where a laboratory may need to switch from one validated method to another—for example, transferring a method from an R&D lab (perhaps using GC-MS for high sensitivity) to a QC lab (using a more common HPLC-UV). In such cases, a cross-validation study is mandatory to demonstrate that both methods produce equivalent results.[22]
The objective is to analyze the same set of samples using both the established (reference) method and the new (comparator) method and to demonstrate that the results are comparable within statistically defined limits.
Cross-Validation Experimental Protocol
-
Define Acceptance Criteria : Before starting, define the acceptable difference between the results from the two methods. This is typically based on a statistical evaluation and the specification limit of the impurity.
-
Sample Selection : Select a minimum of three batches of the drug substance. If possible, choose batches with varying levels of hydrazine, including one batch spiked near the specification limit.
-
Parallel Analysis :
-
Prepare and analyze a set of replicate preparations (e.g., n=6) from each selected batch using the validated HPLC method.
-
Simultaneously, prepare and analyze an equal number of replicate preparations from the same batches using the validated GC method.
-
-
Data Evaluation :
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method for each batch.
-
Statistically compare the mean values. A common approach is to calculate the percentage difference between the means of the two methods for each batch.
-
The percentage difference should fall within the pre-defined acceptance criteria.
-
Diagram: Cross-Validation Logic
This diagram outlines the logical flow of a cross-validation study comparing HPLC and GC methods.
Caption: Cross-Validation Logic Flow.
Conclusion and Recommendations
Both HPLC and GC are powerful, reliable techniques for the trace analysis of hydrazine when coupled with appropriate derivatization strategies.
-
Choose HPLC-UV when you require a robust, reliable method and have standard analytical instrumentation. It is perfectly suited for routine quality control where low-ppm sensitivity is sufficient. Its straightforward validation process, grounded in decades of pharmaceutical use, makes it a trustworthy choice.
-
Choose Headspace GC-MS when the highest level of sensitivity and specificity is paramount. This method is ideal for early-stage development, for analyzing complex matrices, or when specification limits are in the sub-ppm range. The inherent clean-up from headspace sampling and the definitive identification from MS provide unparalleled confidence in the data.
Ultimately, the choice is not about which method is "better," but which is more fit for purpose. A thorough understanding of the principles behind each technique, as detailed in this guide, empowers the analytical scientist to make a scientifically sound, data-driven decision that ensures both regulatory compliance and patient safety.
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Navigating the Analytical Maze: A Comparative Guide to Genotoxic Impurity Profiling in APIs from Hydrazine Precursors
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.
In the synthesis of Active Pharmaceutical Ingredients (APIs), the use of hydrazine and its derivatives as precursors presents a significant analytical challenge: the potential for residual genotoxic impurities (GTIs). Hydrazine, a potent nucleophile and reducing agent, is also a known mutagen and probable human carcinogen. Its small size, high polarity, lack of a significant chromophore, and volatility make its detection and quantification at the low levels mandated by regulatory bodies a complex task. This guide provides a comprehensive comparison of analytical methodologies for hydrazine GTI profiling, offering field-proven insights and experimental data to support informed decisions in drug development and quality control.
The Regulatory Imperative: Why Hydrazine Demands Scrutiny
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of GTIs in pharmaceutical products. The ICH M7 guideline, in particular, advocates for a risk-based approach to identify, categorize, and control mutagenic impurities to levels that do not pose a significant carcinogenic risk to patients.[1] This often translates to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, necessitating highly sensitive analytical methods capable of detecting hydrazine at parts-per-million (ppm) or even lower levels in the final API.[2]
The Analytical Conundrum: Overcoming Hydrazine's Challenging Physicochemical Properties
The inherent properties of hydrazine make its direct analysis by common chromatographic techniques challenging. To address these issues, derivatization is a near-universal strategy. This chemical modification of hydrazine aims to:
-
Introduce a Chromophore: Enabling sensitive detection by UV-Vis spectrophotometry.
-
Improve Volatility and Thermal Stability: Facilitating analysis by Gas Chromatography (GC).
-
Enhance Mass Spectrometric Response: Improving ionization efficiency for Mass Spectrometry (MS) detection.
-
Increase Retention on Chromatographic Columns: Allowing for better separation from the API and other matrix components.
The choice of derivatizing agent and the subsequent analytical technique are critical decisions that impact the sensitivity, specificity, and robustness of the method.
A Head-to-Head Comparison of Analytical Methodologies
The three primary analytical techniques for hydrazine GTI analysis are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Ultraviolet Detection (LC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach has its distinct advantages and limitations.
| Feature | GC-MS with Derivatization | LC-UV with Derivatization | LC-MS/MS with Derivatization |
| Principle | Separation of volatile derivatives by GC, with identification and quantification by MS. | Separation of chromophore-containing derivatives by LC, with quantification by UV detection. | Separation of derivatives by LC, with highly selective and sensitive detection by tandem MS. |
| Common Derivatizing Agents | Acetone, Pentafluorobenzaldehyde (PFBA) | 2-Hydroxy-1-Naphthalaldehyde (HNA), Benzaldehyde, Salicylaldehyde | Benzaldehyde, p-Anisaldehyde |
| Sensitivity (Typical LOQ) | 0.1 - 1 ppm | 0.25 - 5 ppm | < 0.1 ppm |
| Selectivity | High (mass-based detection) | Moderate (potential for co-eluting UV-active species) | Very High (based on precursor-product ion transitions) |
| Robustness & Method Transfer | Can be challenging due to inlet and column activity. | Generally robust and easily transferable. | Robust, but may require specialized equipment and expertise. |
| Advantages | Excellent sensitivity, high selectivity, well-established technique. | Cost-effective, widely available instrumentation, robust. | Unparalleled sensitivity and selectivity, suitable for complex matrices. |
| Disadvantages | Requires derivatization to a volatile compound, potential for thermal degradation. | Requires derivatization to introduce a chromophore, lower sensitivity than MS methods. | Higher cost of instrumentation and maintenance, requires derivatization. |
Experimental Deep Dive: Protocols and Workflows
Methodology 1: Headspace GC-MS with Acetone Derivatization
This method is particularly effective for its sensitivity and the ability to minimize matrix interference through headspace sampling.
Rationale: Acetone serves as both the solvent and the derivatizing agent, reacting with hydrazine to form the volatile and thermally stable acetone azine. Headspace injection prevents non-volatile matrix components from contaminating the GC system.
Workflow:
Caption: Headspace GC-MS workflow for hydrazine analysis.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of hydrazine sulfate in water. A series of working standards are prepared by diluting the stock solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the API into a headspace vial.
-
Derivatization: Add 100 µL of a derivatizing reagent (e.g., 5% acetone in a suitable solvent like N-methyl-2-pyrrolidone (NMP)) to the vial.
-
Incubation: Seal the vial and incubate at a controlled temperature (e.g., 100°C) for a set time (e.g., 15 minutes) to ensure complete derivatization.
-
GC-MS Analysis: Analyze the headspace vapor by GC-MS. The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Performance Data:
-
LOD: ~0.05 ppm
-
LOQ: ~0.1 ppm[3]
-
Linearity: R² > 0.999 over a range of 0.1 to 10 ppm[3]
-
Recovery: Typically between 80-120% in various API matrices.[3]
Methodology 2: LC-UV with 2-Hydroxy-1-Naphthalaldehyde (HNA) Derivatization
This method offers a robust and cost-effective alternative to MS-based methods, provided sufficient sensitivity can be achieved.
Rationale: HNA reacts with hydrazine to form a hydrazone with a strong chromophore that absorbs in the visible region (around 406-424 nm). This long wavelength of detection minimizes interference from the API and most other impurities, which typically absorb in the UV region.[4]
Workflow:
Caption: LC-UV workflow for hydrazine analysis.
Experimental Protocol:
-
Standard Preparation: Prepare a stock solution of hydrazine sulfate in a suitable diluent. Prepare working standards by dilution.
-
Sample Preparation: Accurately weigh the API and dissolve it in a diluent (e.g., a mixture of water and an organic solvent).
-
Derivatization: Add a solution of HNA in a suitable solvent (e.g., DMSO) to the sample and standard solutions.
-
Reaction Completion: Heat the solutions in a water bath or heating block (e.g., at 60°C) for a specified time to ensure the derivatization reaction goes to completion.
-
LC-UV Analysis: Inject the cooled solutions onto a reversed-phase HPLC system with UV detection at the wavelength of maximum absorbance for the HNA-hydrazine derivative.
Performance Data:
-
LOD: ~0.25 ppm[4]
-
LOQ: ~1 ppm[4]
-
Linearity: Excellent linearity is typically achieved over the desired concentration range.
-
Recovery: Generally within 90-110%.
Methodology 3: LC-MS/MS with Benzaldehyde Derivatization
For the utmost in sensitivity and selectivity, LC-MS/MS is the gold standard.
Rationale: Derivatization with an agent like benzaldehyde forms a stable derivative that can be efficiently ionized and fragmented in the mass spectrometer. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
Workflow:
Caption: LC-MS/MS workflow for hydrazine analysis.
Experimental Protocol:
-
Standard and Sample Preparation: Similar to the LC-UV method, prepare solutions of the standard and API sample.
-
Derivatization: Add a solution of benzaldehyde in a suitable solvent to the sample and standard solutions and allow them to react.
-
LC-MS/MS Analysis: Inject the solutions onto an LC-MS/MS system. The separation is typically performed on a reversed-phase column, and the mass spectrometer is operated in positive electrospray ionization (ESI) mode with MRM.
Performance Data:
-
LOD: Can be as low as 0.02 ppm.
-
LOQ: Can be as low as 0.06 ppm.
-
Linearity: Excellent, with R² values often exceeding 0.999.
-
Recovery: Typically in the range of 95-105%.
Case Studies: Hydrazine Impurities in Marketed APIs
-
Celecoxib: This non-steroidal anti-inflammatory drug (NSAID) can be synthesized using a hydrazine derivative. LC-MS/MS methods have been developed for the simultaneous determination of hydrazine-related impurities in celecoxib API.
-
Isoniazid: An anti-tuberculosis drug that is itself a hydrazide. Hydrazine can be present as a starting material, a degradation product, or a metabolite.[4][5]
-
Fluconazole: An antifungal agent where hydrazine is used in the synthesis of the triazole ring.[6]
-
Allopurinol: Used to treat gout and high levels of uric acid, its synthesis can involve hydrazine, requiring monitoring of the final product for this impurity.[7]
Conclusion: Selecting the Optimal Analytical Strategy
The choice of analytical methodology for hydrazine GTI profiling is a critical decision that should be based on a thorough risk assessment and the specific requirements of the API and its manufacturing process.
-
For routine quality control where high sensitivity is paramount and matrix effects are a concern, Headspace GC-MS with acetone derivatization is an excellent choice.
-
When a robust, cost-effective, and easily transferable method is needed, and the required sensitivity is within the ppm range, LC-UV with HNA derivatization is a viable and reliable option.
-
For ultimate sensitivity and selectivity, especially in complex matrices or when extremely low detection limits are required, LC-MS/MS is the undisputed gold standard.
By understanding the strengths and weaknesses of each technique and implementing well-validated analytical methods, pharmaceutical scientists can ensure the safety and quality of APIs derived from hydrazine precursors, meeting the stringent demands of regulatory authorities and protecting patient health.
References
-
Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples (serum, whole blood, urine or gastric content). ResearchGate. [Link]
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Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online. [Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@Leiden. [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health. [Link]
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Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]
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Advantages and Limitations of Chemical Derivatization for Trace Analysis by Liquid Chromatography. LCGC North America. [Link]
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A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]
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Hydrazine. Wikipedia. [Link]
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Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Journal of Drug Delivery and Therapeutics. [Link]
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Hydrazine determination in allopurinol using derivatization and SPE for sample preparation. PubMed. [Link]
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Quantification of Hydrazine in Human Urine by HPLC-MS/MS. National Institutes of Health. [Link]
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Advantages And Disadvantages Of Derivatization. Bartleby. [Link]
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Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions. [Link]
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Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. National Institutes of Health. [Link]
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry. [Link]
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A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. ResearchGate. [Link]
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HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]
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Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed. [Link]
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Analytical strategies for genotoxic impurities in the pharmaceutical industry. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Bis(4-chlorophenyl)hydrazine
A Note From the Scientist: The proper handling and disposal of 1,2-Bis(4-chlorophenyl)hydrazine demand a heightened level of diligence. This molecule presents a dual-hazard profile, combining the inherent toxicity and potential carcinogenicity of hydrazine derivatives with the environmental persistence and toxicological concerns of chlorinated aromatic compounds.[1][2] This guide is structured to provide a robust, scientifically-grounded framework for managing this chemical's waste stream, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural step is explained to foster a culture of safety that is both compliant and intuitive.
Part 1: Hazard Profile and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound's risks is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always available, data from closely related hydrazine and chlorinated aromatic compounds provide a strong basis for risk assessment.[1] Hydrazine and its derivatives are recognized as toxic and are often suspected carcinogens.[1][3] Chlorinated aromatic compounds are known for their potential environmental toxicity and persistence.[2]
All waste containing this compound must be treated as hazardous.[2] The primary routes of exposure are inhalation, ingestion, and skin contact, all of which can be harmful.[4][5]
Table 1: Consolidated Hazard Profile
| Hazard Category | Description | Rationale & Source Insights |
|---|---|---|
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3] | Hydrazine derivatives are known systemic toxins.[6] Chlorinated compounds can also exhibit significant toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction.[3] | Hydrazines are corrosive and irritating to tissues upon contact.[7] |
| Eye Damage/Irritation | Causes serious eye irritation. | Vapors and direct contact with hydrazines are highly irritating to the eyes.[6] |
| Carcinogenicity | Suspected of causing cancer.[1] | Many hydrazine derivatives are classified as potential or confirmed carcinogens.[1][3] |
| Environmental Hazard | Likely harmful or very toxic to aquatic life with long-lasting effects.[2][3] | Chlorinated aromatic compounds are known for their environmental persistence. Disposal into drains or the environment must be strictly avoided.[8][9] |
Part 2: Comprehensive Disposal Protocol
The guiding principle for the disposal of this compound is that it must never be disposed of via standard trash or sewer systems.[7] It must be managed as a regulated hazardous waste stream from the point of generation to its final destruction.
Step 1: Waste Segregation and Collection
This initial step is critical for preventing dangerous reactions within the waste container.
-
Designate a Specific Waste Container: Use a dedicated, chemically-resistant container, clearly labeled for "Halogenated Organic Waste" and specifically listing "this compound." The container must have a tightly sealing lid.[8][9]
-
Segregate at the Source:
-
Solid Waste: Collect contaminated consumables such as gloves, weighing paper, and absorbent pads in a separate, clearly labeled, sealed plastic bag before placing them in the final solid waste container.[8]
-
Liquid Waste: Collect unused solutions or reaction mixtures in a dedicated, sealed container. Do not mix with other waste streams, especially not with acids or oxidizing agents, to prevent violent reactions or the generation of toxic gases.[5]
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and all applicable hazard warnings (e.g., Toxic, Environmental Hazard) as soon as the first drop of waste is added.[8]
Step 2: On-Site Storage and Accumulation
Proper temporary storage within the laboratory is governed by safety and regulatory compliance.
-
Secondary Containment: Always store the primary waste container within a larger, chemically-resistant secondary container (e.g., a tray or tub) to contain any potential leaks.[8]
-
Storage Location: Keep the waste in a cool, dry, and well-ventilated area designated for hazardous waste.[4] This location should be away from heat, open flames, or any ignition sources.[9]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[3][8] This minimizes the release of potentially harmful vapors.
Step 3: Final Disposal Pathway
The ultimate disposal of this chemical must be handled by professionals to ensure complete destruction and environmental protection.
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[4][7]
-
Preferred Disposal Method: The standard and most effective disposal method for this type of compound is high-temperature incineration at an approved hazardous waste disposal plant.[10]
-
Causality: Incineration is necessary to break down both the hydrazine moiety and the stable chlorinated aromatic rings. Incomplete combustion of chlorinated compounds can lead to the formation of highly toxic and persistent dioxins and furans. A specialized hazardous waste incinerator operates at temperatures and conditions designed to ensure complete destruction.
-
Part 3: Emergency Procedures for Spills
All spills involving this material should be treated as a major event, requiring immediate and cautious action.[11]
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.[7][11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including:
-
Containment and Cleanup:
-
For small spills: Cover the spill with an inert absorbent material like dry sand, vermiculite, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the contaminated absorbent material into a suitable, sealable container.[7]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Disposal: Label the container with the cleanup debris as hazardous waste and dispose of it according to the protocol in Part 2.[8]
Part 4: Decontamination
-
Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as halogenated hazardous waste. Follow with a thorough wash using soap and water.
-
Surfaces: Wipe down contaminated surfaces with a cloth dampened with an appropriate solvent, followed by a soap and water wash. Dispose of the cloth as solid hazardous waste.
Visualization: Disposal Workflow
The following diagram outlines the logical flow for the safe management and disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
References
-
National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Hydrazines. Retrieved from [Link]
-
Croner-i. (n.d.). 25: Hydrazines. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Hydrazine. EH&S. Retrieved from [Link]
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University of Notre Dame. (n.d.). Hydrazine. Risk Management and Safety. Retrieved from [Link]
-
ChemSynthesis. (2025). This compound. Retrieved from [Link]
-
Capot Chemical. (2008). MSDS of 4-chlorophenylhydrazine hydrochloride. Retrieved from [Link]
-
LabAlley. (n.d.). 4-Chlorophenylhydrazine Hydrochloride - Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
NIST. (n.d.). 1,2-Bis(p-chlorophenyl sulfonyl) hydrazine. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(2-chlorophenyl) hydrazine. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). In-Situ Analysis of Hydrazine Decomposition Products. Retrieved from [Link]
-
KAERI. (n.d.). Estimation of Hydrazine Decomposition on Measuring the High-Temperature pH in Hydrazine/ETA Solutions at 553 K. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
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Safeguarding Your Research: A Guide to Handling 1,2-Bis(4-chlorophenyl)hydrazine
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, the safe and effective handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,2-Bis(4-chlorophenyl)hydrazine, a compound that, like many hydrazine derivatives, requires meticulous attention to safety protocols. Our commitment is to empower your research by providing clarity and confidence in your laboratory practices, ensuring that your focus remains on scientific discovery.
Understanding the Hazard: A Proactive Approach to Safety
This compound and its related compounds are classified as toxic, corrosive, and potential carcinogens.[1][2] The primary routes of exposure include inhalation, skin contact, and eye contact, each posing significant health risks.[3] Acute exposure can lead to severe irritation and burns to the skin and eyes, while inhalation may cause respiratory tract irritation, coughing, and shortness of breath.[4] More severe exposures can result in systemic effects, including headache, nausea, dizziness, and potential damage to the liver, kidneys, and central nervous system.[3][5]
The National Institute for Occupational Safety and Health (NIOSH) recognizes many hydrazine compounds as potential occupational carcinogens.[3][6] The U.S. Environmental Protection Agency (EPA) has classified hydrazine as a probable human carcinogen based on animal studies.[3][7] Given this, it is crucial to operate under the assumption that there is no safe level of exposure to a carcinogen and to minimize contact through a combination of engineering controls, administrative controls, and personal protective equipment.[8][9]
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is through robust engineering controls. These are designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All handling of this compound, including weighing, mixing, and transferring, must be conducted within a properly functioning chemical fume hood.[5] This is non-negotiable. The fume hood's primary function is to draw vapors and airborne particles away from the user.
-
Glove Box: For procedures requiring an inert atmosphere or an even higher level of containment, a glove box is recommended.[1] This is particularly important for handling the pure compound to prevent both exposure and degradation of the material.
-
Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[2]
-
Emergency Equipment: Readily accessible and regularly tested emergency eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[1][2]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, a comprehensive PPE strategy is essential for immediate protection. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides a direct barrier against skin absorption, which can be a significant route of exposure.[1][5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Eyes | Splash-proof safety goggles | Protects against accidental splashes and airborne particles that can cause severe eye irritation or damage.[1][5] |
| Face | Face shield (in addition to goggles) | Recommended for procedures with a high potential for splashing to provide an extra layer of protection for the entire face.[5] |
| Body | Flame-resistant lab coat | Protects against incidental contact and prevents contamination of personal clothing.[1] A 100% cotton lab coat is a suitable option. |
| Feet | Closed-toe shoes | Provides protection against spills and dropped objects. |
| Respiratory | NIOSH-approved respirator (as required) | The use of a respirator should be a last resort after all engineering and administrative controls have been implemented.[1][3] If a risk assessment indicates potential exposure above permissible limits, a full-face respirator with appropriate cartridges should be used.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Work in a Fume Hood: Place the container of this compound inside a chemical fume hood.[5]
-
Careful Transfer: When weighing the solid compound, use a spatula to carefully transfer the desired amount to a tared container. Avoid creating dust.
-
Immediate Sealing: Securely close the primary container immediately after use.
Dissolution and Reaction Setup
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound.
-
Controlled Environment: If the reaction is exothermic or produces volatile byproducts, ensure adequate cooling and venting within the fume hood.
-
Labeling: Clearly label all vessels containing this compound with the chemical name and appropriate hazard warnings.
Post-Procedure and Decontamination
-
Clean Up: Decontaminate the work area within the fume hood after the procedure is complete.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[5]
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Compatibility: Ensure that the waste containers are compatible with hydrazine compounds.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, following all local, state, and federal regulations.[4]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is critical.
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Spill Response Workflow
A small, contained spill within a fume hood can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for responding to a chemical spill.
Storage: Maintaining Chemical Integrity and Safety
Proper storage is crucial to prevent degradation and accidental release.
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[2]
-
Incompatibilities: Isolate from strong oxidizing agents and acids.[1]
-
Container: Keep the container tightly closed and consider storing it under an inert atmosphere, such as nitrogen, to prevent oxidation.[1]
-
Secondary Containment: Store containers in a secondary tray or tub to contain any potential leaks.[1]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.
References
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Hydrazine Standard Operating Procedure Template - Environmental Health & Safety.
-
Hydrazine - Wikipedia.
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Hydrazine - Risk Management and Safety.
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Best Practices: Emergency Medical Management to Hydrazine Exposure - CORE Scholar.
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Hydrazine: Safety, Hazards, and Handling in Industrial Environments.
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Hydrazine - Hazardous Substance Fact Sheet.
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NIOSH Chemical Carcinogen Policy - CDC.
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Carcinogens - Possible Solutions | Occupational Safety and Health Administration - OSHA.
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HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure.
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HYDRAZINE | Occupational Safety and Health Administration - OSHA.
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NIOSH Issues Revised Chemical Carcinogen Policy | Crowell & Moring LLP.
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Hydrazine | EPA.
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NIOSH Chemical Carcinogen Policy | Cancer - CDC.
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SAFETY DATA SHEET.
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SAFETY DATA SHEET - Fisher Scientific.
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Carcinogens in the Workplace: Considerations for EHS - EHSLeaders.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
